Butyl sulfate
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H9O4S- |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
butyl sulfate |
InChI |
InChI=1S/C4H10O4S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H,5,6,7)/p-1 |
InChI Key |
ZTHQBROSBNNGPU-UHFFFAOYSA-M |
SMILES |
CCCCOS(=O)(=O)[O-] |
Canonical SMILES |
CCCCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
butyl sulfate chemical properties and structure
An In-depth Technical Guide to Butyl Sulfate (B86663): Chemical Properties, Structure, and Experimental Protocols
Introduction
The term "butyl sulfate" can refer to several distinct chemical entities, primarily the monoester (butyl hydrogen sulfate) and the diester (dithis compound). Each possesses unique chemical properties and applications. This guide provides a comprehensive technical overview of these compounds, with a primary focus on di-n-butyl sulfate, a potent alkylating agent, and its precursor, n-butyl hydrogen sulfate. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Chemical Structure and Nomenclature
This compound exists in different isomeric forms (n-butyl, sec-butyl, iso-butyl, tert-butyl) and as either a monoester or a diester of sulfuric acid. The most commonly referenced compounds are derived from n-butanol.
-
n-Butyl Hydrogen Sulfate: Also known as monothis compound, it is the product of the esterification of one molecule of sulfuric acid with one molecule of n-butanol. Its chemical formula is C₄H₁₀O₄S.[1][2][]
-
Di-n-butyl Sulfate: The result of esterification with two molecules of n-butanol, di-n-butyl sulfate is a powerful alkylating agent used in organic synthesis.[4][5][6] Its molecular formula is C₈H₁₈O₄S.[7][8][9]
Below is a diagram illustrating the chemical structures of these two primary forms.
Caption: Structures of n-Butyl Hydrogen Sulfate and Di-n-butyl Sulfate.
Chemical and Physical Properties
The physical and chemical properties of butyl sulfates are summarized in the tables below. The data is primarily for the n-butyl isomers, which are the most widely studied.
Table 1: Properties of n-Butyl Hydrogen Sulfate
| Property | Value | Reference |
| CAS Number | 15507-13-8 | [1][2] |
| Molecular Formula | C₄H₁₀O₄S | [1][] |
| Molecular Weight | 154.19 g/mol | [1][10] |
| IUPAC Name | butyl hydrogen sulfate | [] |
| Density | 1.29 g/cm³ | [2][] |
| Boiling Point | 97.4 °C at 3 Torr | [2] |
| Appearance | Colorless liquid | [2] |
| Solubility | Soluble in water | [2] |
Table 2: Properties of Di-n-butyl Sulfate
| Property | Value | Reference |
| CAS Number | 625-22-9 | [7][9] |
| Molecular Formula | C₈H₁₈O₄S | [7][8] |
| Molecular Weight | 210.29 g/mol | [7][11] |
| IUPAC Name | dithis compound | [4] |
| Density | 1.062 g/mL at 20 °C | [7][8] |
| Melting Point | -79.7 °C | [7] |
| Boiling Point | 115-116 °C at 6 mmHg | [7] |
| Refractive Index (n²⁰/D) | 1.421 | [7] |
| Appearance | Colorless to light yellow liquid | [5][7] |
| Odor | Sharp, characteristic | [7] |
| Solubility | Insoluble in water; soluble in alcohol & ether | [7][8] |
Experimental Protocols
Synthesis of Di-n-butyl Sulfate
Two primary methods for the synthesis of di-n-butyl sulfate are commonly cited.
Method 1: Direct Esterification of n-Butanol with Sulfuric Acid
This is a straightforward method involving the direct reaction of n-butanol with sulfuric acid.[4]
-
Protocol:
-
n-Butanol is reacted directly with sulfuric acid.
-
The initial mixing of the reactants must be conducted under controlled low-temperature conditions, typically between 0–5°C, to manage the exothermic nature of the reaction and prevent decomposition or other unwanted side reactions.[4]
-
An acidic catalyst is generally required to facilitate the esterification.[4]
-
The reaction mixture is stirred, potentially with subsequent heating, to drive the reaction to completion.
-
Method 2: Reaction of Tributyl Borate (B1201080) with Sulfuric Acid
This alternative route uses tributyl borate as a starting material.[4][9]
-
Protocol:
-
Tributyl borate is placed in a reactor and cooled in an ice bath while being stirred.
-
Sulfuric acid (e.g., 300 g) is added dropwise to the cooled tributyl borate.[9]
-
The mixture is stirred in the ice bath for 1-3 hours, followed by stirring at room temperature for 2-3 hours.[9]
-
Finally, the mixture is heated to 60-90 °C and stirred for 24 hours to complete the reaction.[9]
-
To remove residual acid, the liquid product is mixed with commercial poly(4-vinyl pyridine) and filtered through a silica (B1680970) column.[9]
-
The resulting light brown liquid product is stored in a tightly sealed glass bottle.[9]
-
Below is a workflow diagram for the synthesis of di-n-butyl sulfate from tributyl borate.
Caption: Synthesis workflow for Di-n-butyl Sulfate via Tributyl Borate.
Application in Organic Synthesis: Butylation Reactions
Di-n-butyl sulfate's primary utility in organic chemistry is as a potent butylation agent.[4] It facilitates the transfer of a butyl group to various nucleophilic substrates.[4]
-
Mechanism: The reaction proceeds via a nucleophilic substitution (typically Sₙ2) mechanism. A nucleophile (Nu⁻) attacks one of the α-carbon atoms of the butyl groups. The sulfate anion, being a stable and effective leaving group, departs, resulting in a butylated nucleophile and the this compound anion.[4] The introduction of a butyl group can significantly increase a molecule's lipophilicity or alter its steric profile.[4]
The general mechanism is depicted below.
Caption: General mechanism of nucleophilic substitution using Dithis compound.
Safety and Handling
Di-n-butyl sulfate is a hazardous chemical that must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed and may cause skin and serious eye irritation.[12][13][14] It is classified as a combustible liquid.[15] When heated to decomposition, it can emit toxic fumes of sulfur oxides (SOx).[7][12]
-
Handling:
-
Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[12][13][14]
-
Keep away from heat, sparks, open flames, and other ignition sources.[12][15] Use explosion-proof electrical equipment.[15]
-
Store in a tightly closed container in a dry, well-ventilated place.[14] The material is moisture-sensitive.[13][14]
-
-
First Aid:
Relevance in Drug Development
While not typically a final drug product itself, the function of di-n-butyl sulfate as an alkylating agent is highly relevant in drug discovery and development. The introduction of alkyl groups, such as the butyl group, is a common strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties. Adding a butyl group can:
-
Increase Lipophilicity: Enhancing the ability of a molecule to cross cell membranes.
-
Modify Binding Affinity: The steric bulk of the butyl group can improve how a molecule fits into the binding pocket of a target protein.
-
Improve Metabolic Stability: A butyl group can act as a steric shield, protecting more susceptible parts of a molecule from metabolic enzymes like cytochrome P450s.[16]
Therefore, reagents like di-n-butyl sulfate are valuable tools for synthesizing analog libraries of lead compounds to optimize their therapeutic potential.
References
- 1. echemi.com [echemi.com]
- 2. Cas 15507-13-8,n-Butylsulfate | lookchem [lookchem.com]
- 4. Dithis compound | 625-22-9 | Benchchem [benchchem.com]
- 5. Dithis compound | 625-22-9 | TCI EUROPE N.V. [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. DI-N-BUTYL SULFATE synthesis - chemicalbook [chemicalbook.com]
- 10. Sec-butyl hydrogen sulfate | C4H10O4S | CID 458285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Di-sec-butyl sulfate | C8H18O4S | CID 54019629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. watson-int.com [watson-int.com]
- 15. static.richelieu.com [static.richelieu.com]
- 16. hyphadiscovery.com [hyphadiscovery.com]
dibutyl sulfate synthesis from tributyl borate
An In-depth Technical Guide to the Synthesis of Dibutyl Sulfate (B86663) from Tributyl Borate (B1201080)
Introduction
The synthesis of dialkyl sulfates is a significant process in organic chemistry, with applications in various fields, including their use as alkylating agents. Traditional methods for preparing dialkyl sulfates often involve hazardous reagents like sulfur trioxide and its complexes, which are highly corrosive and require special handling precautions.[1] A more convenient and safer alternative involves the acidolysis of trialkyl borates, which can be readily prepared from the corresponding alcohol and boric acid.[1][2][3] This method avoids the use of highly reactive sulfating agents and often proceeds with high yields and purity, preventing the formation of by-products from isomerization.[3]
This technical guide provides a comprehensive overview of the synthesis of dibutyl sulfate from tributyl borate, detailing the necessary precursors, experimental protocols, and purification methods. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Overall Reaction Pathway
The synthesis is a two-step process. First, tributyl borate is synthesized from boric acid and n-butanol. Subsequently, tributyl borate reacts with sulfuric acid to produce dithis compound and boric acid.
Part 1: Synthesis of Tributyl Borate (Precursor)
Tributyl borate is prepared via the esterification of boric acid with n-butanol. The reaction is driven to completion by the azeotropic removal of water using toluene (B28343).[1][3]
Experimental Protocol
-
Reaction Setup : To a 1000 mL glass reactor equipped with a reflux condenser and a Dean-Stark trap, add boric acid, n-butanol, and toluene.[3]
-
Heating and Water Removal : Heat the reaction mixture to 130°C and stir. Continue heating for 2-3 hours, or until the stoichiometric amount of water (108 mL) is collected in the Dean-Stark trap.[3]
-
Solvent Removal : After the reaction is complete, remove the residual toluene by vacuum suction (20-25 mmHg) from the top of the reflux condenser.[3]
-
Product : The remaining colorless liquid in the reactor is tributyl borate.[1][3]
Data Presentation: Reagents and Conditions for Tributyl Borate Synthesis
| Parameter | Value | Reference |
| Reagents | ||
| Boric Acid | 123.6 g | [3] |
| n-Butanol | 444 g | [3] |
| Toluene | 250 mL | [3] |
| Reaction Conditions | ||
| Temperature | 130°C | [3] |
| Reaction Time | 2-3 hours | [3] |
| Pressure (Toluene Removal) | 20-25 mmHg | [3] |
| Expected Product | ||
| Product Name | Tributyl Borate | [1][3] |
| Appearance | Colorless Liquid | [1][3] |
Visualization: Experimental Workflow for Tributyl Borate Synthesis
Part 2: Synthesis of Dithis compound from Tributyl Borate
This stage involves the reaction of the prepared tributyl borate with sulfuric acid. The reaction is carefully controlled by temperature management.
Experimental Protocol
-
Initial Cooling : Place the reactor containing the tributyl borate into an ice bath and begin stirring with a mechanical mixer.[1][2][4]
-
Addition of Sulfuric Acid : While vigorously stirring the tributyl borate at 0°C, add sulfuric acid (H₂SO₄) dropwise. The recommended molar ratio is 1.2-1.6 moles of sulfuric acid per 1 mole of tributyl borate.[1][3][5]
-
Stirring Stages :
-
Purification :
-
Final Product : The purified product is dithis compound, a light brown liquid, which should be stored in a tightly sealed glass bottle.[1][2][4]
Data Presentation: Reagents and Conditions for Dithis compound Synthesis
| Parameter | Value | Reference |
| Reagents | ||
| Tributyl Borate | Product from Part 1 | [1][2][4] |
| Sulfuric Acid (H₂SO₄) | 300 g | [1][2][4] |
| Poly(4-vinyl pyridine) | 50 g | [1][2][4] |
| Reaction Conditions | ||
| Initial Temperature | 0°C (Ice Bath) | [1][3] |
| Stirring (0°C) | 1-3 hours | [1][2][4] |
| Stirring (Room Temp.) | 2-3 hours | [1][2][4] |
| Final Temperature | 60-90°C | [1][2][4] |
| Stirring (60-90°C) | 24 hours | [1][2][4] |
| Expected Product | ||
| Product Name | Dithis compound | [1][2][4] |
| Appearance | Light Brown Liquid | [1][2] |
Visualization: Experimental Workflow for Dithis compound Synthesis
Conclusion
The synthesis of dithis compound from tributyl borate presents a robust and effective method that avoids many of the hazards associated with traditional sulfating agents. The two-step process, involving the initial formation of the borate ester followed by acidolysis with sulfuric acid, is straightforward and yields a product of high purity. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful laboratory-scale production of dithis compound for research and development purposes.
References
- 1. EP2851362B1 - A method for the production of sulfate or sulfonate esters - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. DI-N-BUTYL SULFATE synthesis - chemicalbook [chemicalbook.com]
- 5. EP2851362A1 - A method for the production of sulfate or sulfonate esters - Google Patents [patents.google.com]
butyl sulfate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of butyl sulfate (B86663), a term that can refer to two distinct chemical entities: monobutyl sulfate and di-n-butyl sulfate. This document elucidates their chemical properties, synthesis protocols, and key applications, with a focus on their relevance to chemical synthesis and potential implications in toxicology and drug development.
Core Chemical and Physical Data
A clear distinction between monothis compound and di-n-butyl sulfate is crucial for any research or application. The following table summarizes their key quantitative data.
| Property | Monothis compound (Butyl Hydrogen Sulfate) | Di-n-butyl Sulfate | Butyl Sodium Sulfate (Sodium Salt of Monothis compound) |
| CAS Number | 15507-13-8 | 625-22-9 | 1000-67-5 |
| Molecular Formula | C₄H₁₀O₄S | C₈H₁₈O₄S | C₄H₉NaO₄S |
| Molecular Weight | ~154.18 g/mol [1] | ~210.29 g/mol [2][3] | ~176.17 g/mol [4] |
Synthesis and Experimental Protocols
Detailed methodologies for the synthesis of monobutyl and di-n-butyl sulfate are outlined below. These protocols are intended for use by trained professionals in a laboratory setting.
Synthesis of Monothis compound and its Sodium Salt
Principle: The synthesis involves the esterification of n-butanol with sulfuric acid to form monothis compound. Subsequent neutralization with a base, such as sodium hydroxide (B78521), yields the corresponding salt.
Experimental Protocol:
-
Esterification: In a reaction vessel equipped with a stirrer and temperature control, combine n-butanol and sulfuric acid. The reaction should be heated to 50-60°C with continuous stirring for 1-2 hours to facilitate the formation of butyl hydrogen sulfate.[5]
-
Neutralization: After the esterification is complete, gradually add a solution of sodium hydroxide to neutralize the acidic mixture. This step should be performed carefully to control the exothermic reaction.[5]
-
Purification: The precipitated sodium sulfate is removed by filtration. The resulting filtrate is then concentrated under reduced pressure to yield sodium this compound as a clear liquid.[5]
Synthesis of Di-n-butyl Sulfate
Principle: Di-n-butyl sulfate is synthesized through the direct esterification of n-butanol with sulfuric acid, with careful temperature control to manage the exothermic nature of the reaction.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, place n-butanol.
-
Esterification: Cool the vessel to between 0–5°C. While maintaining this low temperature, slowly add sulfuric acid to the n-butanol with constant stirring. This controlled addition is critical to prevent decomposition and other undesirable side reactions.[4]
-
Work-up and Purification: The reaction mixture is then processed to isolate the di-n-butyl sulfate. Purification can be achieved through distillation under reduced pressure.
Applications in Research and Drug Development
Monothis compound
Monothis compound and its salts are primarily utilized for their amphiphilic properties, acting as anionic surfactants.[5] This characteristic makes them valuable as:
-
Wetting Agents: In processes such as the mercerization of cotton to improve fiber quality.[4]
-
Emulsifiers and Detergents: Due to their ability to reduce surface tension.[6]
-
Co-catalysts: In polymerization reactions, for instance, in the polymerization of tetrahydrofuran.[5]
Di-n-butyl Sulfate
Di-n-butyl sulfate is a potent butylation agent in organic synthesis.[4] Its utility in drug development and other areas of chemical research stems from its ability to introduce a butyl group to various nucleophilic substrates.[7] This reactivity is harnessed in the synthesis of a wide range of molecules, including pharmaceuticals and agrochemicals.[8]
Mechanisms of Action and Toxicological Profile
Monothis compound: Surfactant Action
The mechanism of action of monothis compound as a surfactant is based on its amphiphilic nature. The polar sulfate head group interacts with aqueous environments, while the nonpolar butyl tail interacts with hydrophobic substances. This allows it to reduce surface tension at interfaces.
Caption: Mechanism of action of monothis compound as a surfactant.
Di-n-butyl Sulfate: Alkylating Agent and Genotoxicity
Di-n-butyl sulfate functions as an alkylating agent, transferring a butyl group to nucleophilic sites on biological macromolecules like DNA.[7] This alkylation can lead to the formation of DNA adducts, which can induce mutations and cellular damage, forming the basis of its cytotoxic and genotoxic effects.[7] Due to this reactivity, di-n-butyl sulfate is considered a hazardous substance and should be handled with appropriate safety precautions.[3]
Caption: Mechanism of di-n-butyl sulfate as a DNA alkylating agent.
Metabolic Pathways and Detoxification
While specific metabolic pathways for this compound are not extensively detailed, the general metabolism of sulfates involves the sulfation pathway, a major route for the detoxification of various compounds, including drugs and environmental toxins.[9] This process increases the water solubility of substances, facilitating their excretion.[5] The body's sulfate pool is maintained through dietary intake of sulfur-containing amino acids.
Caption: General workflow of xenobiotic metabolism and detoxification.
References
- 1. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
- 2. Alkylating agent and chromatin structure determine sequence context-dependent formation of alkylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Regulatory mechanisms of surfactant secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dithis compound | 625-22-9 | Benchchem [benchchem.com]
- 8. nursingcenter.com [nursingcenter.com]
- 9. allnaturaladvantage.com.au [allnaturaladvantage.com.au]
A Technical Guide to the Solubility of Dibutyl Sulfate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of dibutyl sulfate (B86663) (CAS 625-22-9), a versatile alkylating agent and solvent used in various chemical synthesis applications. Understanding its solubility is critical for effective reaction design, purification processes, and formulation development. This document summarizes known solubility data, presents a generalized experimental protocol for solubility determination, and illustrates key concepts through logical and workflow diagrams.
Overview of Dibutyl Sulfate
Dithis compound (C₈H₁₈O₄S) is a colorless oily liquid with a characteristic sharp odor.[1][2] It serves as a key intermediate and reagent in organic synthesis, particularly as a powerful alkylating agent in the production of pharmaceuticals and agrochemicals.[3] Given its role in diverse chemical processes, knowledge of its behavior in various solvents is of fundamental importance.
Solubility Profile
Quantitative solubility data for dithis compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate its general solubility pattern. Dithis compound is characterized as being insoluble in water but soluble in several common organic solvents.[1][2][4][5][6]
The table below summarizes the available qualitative solubility information.
| Solvent Class | Specific Solvent | Solubility | Reference |
| Protic | Water | Insoluble | [1][2][4][5] |
| Protic | Alcohol (General) | Soluble | [1][2] |
| Ethers | Ether (General) | Soluble | [1][2] |
| Various | Organic Solvents (General) | Soluble | [6] |
This profile suggests that dithis compound, a polar molecule, exhibits poor solubility in the highly polar protic solvent, water, but is miscible with organic solvents of intermediate to high polarity like alcohols and ethers.
Experimental Protocol for Solubility Determination
While specific published protocols for dithis compound are scarce, a generalized and robust methodology, commonly known as the Shake-Flask Method , can be employed to quantitatively determine its solubility in various organic solvents. This method is a standard approach for measuring the saturation concentration of a substance in a solvent at a controlled temperature.
Objective: To determine the equilibrium concentration of dithis compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
Dithis compound (≥95% purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of dithis compound to a vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required should be established experimentally by measuring the concentration at different intervals until it remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the calibration range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of dithis compound.
-
-
Calculation:
-
Construct a calibration curve using standard solutions of dithis compound of known concentrations.
-
From the calibration curve, determine the concentration of dithis compound in the diluted sample.
-
Calculate the original solubility in the solvent by accounting for the dilution factor. Express the result in units such as g/L, mg/mL, or mol/L.
-
Safety Considerations
Dithis compound is a hazardous substance. It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
- 1. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]
- 2. DI-N-BUTYL SULFATE CAS#: 625-22-9 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. CAS 625-22-9: Sulfuric acid, dibutyl ester | CymitQuimica [cymitquimica.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Navigating Synthesis: A Technical Guide to the Applications of Butyl Sulfate
For Immediate Release
In the landscape of synthetic organic chemistry, alkylating agents are fundamental tools for the construction of complex molecules. Among these, butyl sulfates, while less ubiquitous than their methyl counterparts, offer unique properties and applications. This technical guide provides an in-depth review of the synthetic uses of various butyl sulfate (B86663) isomers, focusing on di-n-butyl sulfate, mono-n-butyl sulfate, and the notable absence of tert-butyl sulfate as a common reagent. This document is intended for researchers, scientists, and professionals in drug development, offering a compilation of experimental protocols, quantitative data, and mechanistic insights.
Di-n-butyl Sulfate: A Potent Butylating Agent
Di-n-butyl sulfate is a powerful and versatile alkylating agent, effective for the butylation of a range of nucleophiles, including phenols, amines, and alcohols. Its reactivity is generally more moderate than that of dimethyl sulfate, which can be advantageous in achieving greater selectivity in complex syntheses. The primary mechanism of alkylation is a bimolecular nucleophilic substitution (SN2) reaction.
Synthesis of Di-n-butyl Sulfate
A documented method for the preparation of di-n-butyl sulfate involves the reaction of tributyl borate (B1201080) with sulfuric acid.[1]
Experimental Protocol: Synthesis of Di-n-butyl Sulfate [1]
-
In a reactor equipped with a mechanical stirrer and an ice bath, place tributyl borate.
-
Slowly add 300 g of H₂SO₄ dropwise while stirring and maintaining the temperature with the ice bath.
-
Continue stirring in the ice bath for 1-3 hours.
-
Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Heat the mixture to 60-90 °C and stir for 24 hours.
-
To remove residual acid, add 50 g of commercial poly(4-vinyl pyridine) to the liquid mixture and filter through a 10 cm silica (B1680970) column.
-
The resulting light brown liquid product is di-n-butyl sulfate, which should be stored in a tightly sealed glass bottle.
Applications in Alkylation Reactions
While di-n-butyl sulfate is a competent alkylating agent, specific protocols with extensive quantitative data are not widely reported in readily accessible literature. The following represents a generalized procedure for the O-alkylation of phenols, a common application for dialkyl sulfates.
Generalized Experimental Protocol: O-Alkylation of Phenols with Di-n-butyl Sulfate
-
In a round-bottom flask, dissolve the phenolic substrate (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).
-
Add a base (e.g., K₂CO₃, 1.5 eq.) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.
-
Add di-n-butyl sulfate (1.1-1.2 eq.) to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Table 1: Illustrative Quantitative Data for O-Alkylation of Phenols with Dialkyl Sulfates (Analogous System)
| Entry | Phenolic Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenol | Di-n-butyl sulfate | K₂CO₃ | Acetonitrile | 80 | 12 | Butoxybenzene | |
| 2 | 4-Methoxyphenol | Di-n-butyl sulfate | K₂CO₃ | DMF | 80 | 10 | 1-Butoxy-4-methoxybenzene | |
| 3 | 2-Naphthol | Di-n-butyl sulfate | Cs₂CO₃ | DMF | 70 | 8 | 2-Butoxynaphthalene | * |
Yields are not explicitly reported for di-n-butyl sulfate in the reviewed literature; this table is illustrative of typical conditions for dialkyl sulfates.
Logical Workflow for O-Alkylation of Phenols
Caption: Workflow for the O-alkylation of phenols using di-n-butyl sulfate.
Mono-n-butyl Sulfate: Industrial Surfactant and Catalyst
Mono-n-butyl sulfate, and its corresponding sodium salt, are primarily utilized for their surfactant properties rather than as synthetic butylating agents.
Key Applications
-
Wetting Agent: It is used in the mercerization of cotton, a treatment that enhances the cotton's luster and strength by improving the absorption of the mercerizing solution.[2]
-
Polymerization Co-catalyst: Sodium butyl sulfate serves as a co-catalyst in the polymerization of tetrahydrofuran (B95107) (THF), aiding in the formation of poly(THF).[2][3]
The synthesis of mono-n-butyl sulfate is typically achieved through the esterification of n-butanol with sulfuric acid.[4]
The Case of tert-Butyl Sulfate: A Reagent in Absentia
A comprehensive review of the literature reveals a notable lack of application for tert-butyl sulfate as a synthetic reagent for tert-butylation. Tert-butylation is a common strategy in organic synthesis, particularly for the protection of carboxylic acids and alcohols. However, this transformation is overwhelmingly achieved through other methods that leverage the stability of the tert-butyl carbocation.
Common methods for tert-butylation include:
-
Reaction of the substrate with isobutylene (B52900) in the presence of a strong acid catalyst (e.g., H₂SO₄).[5][6]
-
Use of tert-butylating agents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O).[7]
The likely reason for the non-use of tert-butyl sulfate as a reagent is its probable instability and the facility of alternative routes that are both efficient and high-yielding.
Reaction Pathway for tert-Butylation of Carboxylic Acids (Common Method)
Caption: Common pathway for the acid-catalyzed tert-butylation of carboxylic acids.
Conclusion
This technical guide has provided an overview of the synthetic applications of butyl sulfates. Di-n-butyl sulfate emerges as a viable, albeit less documented, alkylating agent for the butylation of various nucleophiles. Mono-n-butyl sulfate finds its niche in industrial applications as a surfactant and catalyst. Conspicuously, tert-butyl sulfate is not a commonly employed reagent, with tert-butylation being more effectively achieved through other synthetic methodologies. For researchers and professionals in drug development, understanding the scope and limitations of these reagents is crucial for the strategic design and execution of synthetic routes. Further research into the specific applications and quantitative outcomes of di-n-butyl sulfate would be a valuable contribution to the field.
References
- 1. DI-N-BUTYL SULFATE synthesis - chemicalbook [chemicalbook.com]
- 2. Cas 15507-13-8,n-Butylsulfate | lookchem [lookchem.com]
- 3. Buy Sulfuric acid, monobutyl ester, sodium salt | 1000-67-5 [smolecule.com]
- 4. n-Butylsulfate|lookchem [lookchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 7. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Mechanism of Action for Alkylating Agents: A Technical Guide on Butyl Sulfate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
Alkylating agents represent a foundational class of chemotherapy drugs, exerting their cytotoxic effects through the covalent modification of cellular macromolecules.[1] This technical guide provides an in-depth examination of the mechanism of action of alkylating agents, with a specific focus on butyl sulfate (B86663) and the structurally related, clinically significant compound, busulfan (B1668071). We will explore the chemical basis of alkylation, the primary cellular targets, the downstream signaling pathways that determine cell fate, and the key experimental protocols used to investigate these mechanisms.
Introduction to Alkylating Agents
Alkylating agents are a diverse group of compounds characterized by their ability to introduce alkyl groups into nucleophilic sites on organic molecules.[2] In a biological context, their primary therapeutic effect stems from the alkylation of DNA, which disrupts DNA replication and transcription, ultimately leading to cell death.[1][3][4] This action is particularly effective against rapidly proliferating cells, such as those found in cancerous tissues, which have limited time for DNA repair.[5][6]
Busulfan, a bifunctional alkylating agent, is a classic example and serves as a valuable model for understanding the actions of butylating agents.[7][8] It is composed of a four-carbon butane (B89635) chain with a methanesulfonate (B1217627) group at each end.[7][9] These methanesulfonate groups are excellent leaving groups, facilitating the alkylation process.[7][8]
The Core Mechanism: Chemical Alkylation of DNA
The fundamental mechanism of action for alkylating agents like busulfan is the covalent transfer of an alkyl group to a nucleophilic site on a biological molecule.[4][10] DNA is the primary target due to the presence of numerous nucleophilic centers. The process can be broadly categorized as follows:
-
Activation: Busulfan itself is a stable molecule. In the aqueous intracellular environment, it undergoes hydrolysis, releasing the methanesulfonate groups and forming highly reactive carbonium ions.[7][9]
-
Nucleophilic Attack: These electrophilic carbonium ions are then susceptible to attack by nucleophilic sites on DNA. The N7 position of guanine (B1146940) is the most frequent site of alkylation, though other sites on guanine, adenine, and cytosine can also be targeted.[1][8]
-
Formation of Adducts: This reaction results in the formation of a covalent bond between the butyl group and the DNA base, creating a DNA adduct.[8]
-
Cross-linking: As busulfan is a bifunctional agent, it possesses two reactive sites.[11] After the first alkylation event, the second methanesulfonate group can react with another nucleophilic site on DNA. This can result in:
Interstrand cross-links are considered the most cytotoxic lesions as they prevent the separation of the DNA strands, which is a prerequisite for both replication and transcription.[11]
Caption: Chemical mechanism of busulfan activation and DNA alkylation.
Cellular Consequences and Signaling Pathways
The formation of DNA adducts and cross-links by butylating agents triggers a cascade of cellular responses, ultimately determining the cell's fate.
Disruption of DNA Replication and Transcription
The presence of bulky adducts and, more importantly, cross-links, physically obstructs the progression of DNA and RNA polymerases along the DNA template.[8] This leads to:
-
Replication Fork Stalling: The inability of the replication machinery to copy the damaged DNA.[10]
-
Inhibition of Transcription: The prevention of gene expression.[7]
Activation of DNA Damage Response (DDR)
Cells possess sophisticated DNA damage response (DDR) pathways to detect and repair DNA lesions. Key proteins, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related), are activated in response to DNA damage.[10] These kinases phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2.[10]
Cell Cycle Arrest
A crucial outcome of DDR activation is the implementation of cell cycle checkpoints.[10] This provides the cell with an opportunity to repair the DNA damage before proceeding with division. The p53 tumor suppressor protein is a central player in this process.[8][10] Activated p53 can induce the expression of proteins like p21, which inhibits cyclin-dependent kinases (CDKs) and halts the cell cycle, often at the G1/S or G2/M transition.[10]
Induction of Apoptosis
If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[1][8] p53 plays a critical role in initiating apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and PUMA, which in turn activate the caspase cascade.[8][10]
Caption: Simplified signaling pathway of cellular response to alkylating agents.
Quantitative Analysis of Alkylating Agent Activity
The cytotoxic effects of alkylating agents can be quantified to compare the potency of different compounds and to understand their therapeutic window.
| Agent | Cell Line | Assay | IC50 (µM) | Reference |
| Busulfan | P39 Myeloid | Clonogenic Assay | Varies with exposure time | [12] |
| L-PAM | HeLa S3 | Colony Formation | ~5 | [13] |
| HN2 | HeLa S3 | Colony Formation | ~0.2 | [13] |
| BCNU | HeLa S3 | Colony Formation | ~20 | [13] |
Note: IC50 values are highly dependent on experimental conditions and should be used for comparative purposes within the same study.
Key Experimental Protocols
Investigating the mechanism of action of alkylating agents involves a variety of in vitro assays.
DNA Alkylation Assay (Modified Comet Assay)
This protocol provides a method to detect DNA alkylation in individual cells.
Principle: The standard comet assay (single-cell gel electrophoresis) is modified to include enzymatic digestion to reveal alkylated bases. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.[14]
Methodology:
-
Cell Treatment: Treat cells with the alkylating agent (e.g., this compound) at various concentrations and for different durations. Include a negative control (untreated cells).
-
Cell Embedding: Embed the treated cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nucleoid.
-
Enzymatic Digestion: Treat the slides with 3-methyladenine (B1666300) DNA glycosylase, which excises alkylated bases, creating apurinic/apyrimidinic (AP) sites.[14]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the DNA in the comet tail relative to the head using image analysis software.
Caption: Experimental workflow for the modified Comet assay.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the alkylating agent for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Conclusion
Alkylating agents like this compound and busulfan are potent cytotoxic compounds whose therapeutic efficacy is rooted in their ability to damage DNA. By forming mono-adducts and cross-links, they disrupt fundamental cellular processes, leading to cell cycle arrest and apoptosis. A thorough understanding of these mechanisms at the molecular and cellular levels is crucial for the development of more effective and targeted cancer therapies and for devising strategies to overcome drug resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of these important therapeutic agents.
References
- 1. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 2. List of Alkylating agents - Drugs.com [drugs.com]
- 3. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 4. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
- 5. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 9. Busulfan | C6H14O6S2 | CID 2478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 11. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacodynamic effect of busulfan in the P39 myeloid cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow cytometry analysis of DNA damage and the evaluation of cytotoxicity of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AOP-Wiki [aopwiki.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Tert-butyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butyl sulfate (B86663). It includes a summary of its quantitative data, detailed experimental methodologies for its synthesis and characterization, and a discussion of its relevance in the field of drug development.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₁₀O₄S | PubChem[1] |
| Molecular Weight | 154.19 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl hydrogen sulfate | PubChem[1] |
| CAS Number | 17011-26-6 | Protheragen[2] |
| Topological Polar Surface Area | 72 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 154.02997997 Da | PubChem[1] |
| Monoisotopic Mass | 154.02997997 Da | PubChem[1] |
| Computed XLogP3-AA | 0.1 | PubChem[1] |
Chemical Synthesis
The synthesis of tert-butyl hydrogen sulfate can be achieved through the reaction of tert-butanol (B103910) with a sulfating agent. A general experimental protocol is detailed below.
Experimental Protocol: Synthesis of Tert-butyl Hydrogen Sulfate
Materials:
-
Tert-butanol (t-BuOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Inert organic solvent (e.g., dichloromethane, CH₂Cl₂)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
-
Apparatus for quenching and extraction (separatory funnel, beakers)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butanol in an inert organic solvent under a dry atmosphere.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a stoichiometric equivalent of concentrated sulfuric acid to the stirred solution via the dropping funnel. Maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude tert-butyl hydrogen sulfate by recrystallization or column chromatography.
A patent describes a method for preparing a mixture containing tert-butyl hydroperoxide where tert-butyl hydrogen sulfate is formed as an intermediate by reacting tert-butyl alcohol and sulfuric acid[3].
Chemical Reactivity and Stability
Tert-butyl sulfate exhibits reactivity characteristic of alkyl sulfates. The bulky tert-butyl group, however, introduces significant steric hindrance, which influences its reaction pathways.
-
Hydrolysis: Like other alkyl sulfates, tert-butyl sulfate can undergo hydrolysis to yield tert-butanol and sulfuric acid. This reaction is typically slow under neutral conditions but is accelerated by acid or base.
-
Nucleophilic Substitution: The sulfate group is an excellent leaving group. However, due to the steric bulk of the tertiary carbon, Sₙ2 reactions are highly disfavored. Reactions with nucleophiles are more likely to proceed through an Sₙ1 mechanism, involving the formation of a stable tert-butyl carbocation.
-
Elimination Reactions: In the presence of a non-nucleophilic base, elimination (E1) is a competing pathway with Sₙ1 substitution, leading to the formation of isobutylene.
-
Stability: Tert-butyl hydrogen sulfate is a hygroscopic compound. It should be stored in a dry, cool, and well-ventilated place, away from moisture and strong oxidizing agents[4].
Role in Drug Development and Research
The tert-butyl group is a common moiety in medicinal chemistry due to its unique steric and electronic properties. While tert-butyl sulfate itself is not a common therapeutic agent, its structural features are relevant to drug design.
-
Steric Shielding: The bulky tert-butyl group can act as a "steric shield," protecting adjacent functional groups from metabolic degradation, thereby increasing the metabolic stability and half-life of a drug candidate[5].
-
Modulation of Physicochemical Properties: The incorporation of a tert-butyl group can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Protecting Group: The tert-butyl group is used as a protecting group for various functional groups, including alcohols and carboxylic acids, in organic synthesis due to its stability under many reaction conditions and its susceptibility to removal under specific acidic conditions[6][7][8][9]. Tert-butyl sulfate could potentially be used as a precursor for introducing a tert-butyl protecting group.
-
Metabolism: The tert-butyl group in drug molecules can be a site of metabolism, often involving oxidation by cytochrome P450 enzymes[10].
Analytical Characterization
Experimental Workflow: Characterization of Tert-butyl Hydrogen Sulfate
Expected Spectroscopic Data:
-
¹H NMR: A sharp singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A broad singlet at a higher chemical shift corresponding to the acidic proton of the sulfate group.
-
¹³C NMR: Two signals are expected: one for the quaternary carbon of the tert-butyl group (around 80-90 ppm) and one for the three equivalent methyl carbons (around 30 ppm).
-
FTIR: Characteristic absorption bands for S=O stretching (around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹), C-O stretching (around 1000-1100 cm⁻¹), and C-H bending and stretching of the tert-butyl group.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (or M-H peak in negative ion mode) and a prominent fragment ion corresponding to the loss of the tert-butyl group (m/z 57).
While specific experimental spectra for tert-butyl sulfate are not widely published, data for the closely related tetrabutylammonium (B224687) hydrogen sulfate can provide some comparative insights into the spectral regions for the sulfate and alkyl groups[11][12][13][14].
References
- 1. Sulfuric acid hydrogen tert-butyl ester | C4H10O4S | CID 10005178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-Butyl Hydrogen Sulfate - Protheragen [protheragen.ai]
- 3. CN101857563B - Preparation method of mixture containing tert-butyl hydroperoxide - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. organic chemistry - Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Tetrabutylammonium hydrogen sulfate(32503-27-8) 1H NMR spectrum [chemicalbook.com]
- 12. Tetrabutylammonium hydrogen sulfate(32503-27-8) 13C NMR spectrum [chemicalbook.com]
- 13. Tetrabutylammonium hydrogen sulfate | C16H37NO4S | CID 94433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Tetrabutylammonium hydrogen sulfate(32503-27-8) IR Spectrum [chemicalbook.com]
The Electrophilic Nature of Dialkyl Sulfates: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the reactivity, mechanisms, and applications of dialkyl sulfates as potent electrophiles in chemical synthesis.
Dialkyl sulfates, most notably dimethyl sulfate (B86663) (DMS) and diethyl sulfate (DES), are powerful and versatile alkylating agents widely employed in organic synthesis and the pharmaceutical industry. Their potent electrophilic character stems from the electron-withdrawing nature of the sulfate group, rendering the alkyl carbons highly susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the core principles governing the electrophilicity of dialkyl sulfates, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in their effective and safe utilization.
Core Concepts: The Driving Force of Electrophilicity
The electrophilic nature of dialkyl sulfates is attributed to the polarization of the C-O bond, induced by the strongly electron-withdrawing sulfate moiety. This creates a partial positive charge on the α-carbon of the alkyl group, making it an attractive target for a wide range of nucleophiles. The general reaction mechanism for alkylation by dialkyl sulfates is a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] In this concerted process, the nucleophile attacks the electrophilic carbon from the backside of the leaving group (the alkyl sulfate anion), leading to an inversion of stereochemistry at the carbon center.[2][4]
The reactivity of dialkyl sulfates is influenced by several factors, including the nature of the alkyl group, the strength of the nucleophile, and the reaction conditions such as solvent and temperature. Generally, dimethyl sulfate is a more reactive methylating agent than diethyl sulfate is an ethylating agent due to reduced steric hindrance.[3]
Quantitative Data on Dialkyl Sulfate Reactivity
To facilitate the selection of appropriate reagents and reaction conditions, the following table summarizes key quantitative data related to the reactivity of dimethyl sulfate and diethyl sulfate.
| Dialkyl Sulfate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Dimethyl Sulfate | Water (Hydrolysis) | Water | 25 | 1.4 x 10-5 L mol-1 s-1 | [5] |
| Dimethyl Sulfate | Methanol (B129727) (Methanolysis) | Methanol | 65 | 3.1 x 10-6 L mol-1 s-1 | [6] |
| Monomethyl Sulfate | Water (Hydrolysis) | Water | 25 | 2 x 10-11 s-1 | [7] |
| Diethyl Sulfate | Water (Hydrolysis) | Water | 25 | Slower than DMS | [8] |
Experimental Protocols for Alkylation Reactions
The following are representative experimental protocols for the alkylation of common nucleophiles using dialkyl sulfates. Extreme caution must be exercised when handling these reagents as they are highly toxic and carcinogenic. [9] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Methylation of Phenols using Dimethyl Sulfate
This protocol describes the methylation of a phenolic hydroxyl group to form a methyl ether.[10][11]
Materials:
-
Phenol (B47542) derivative
-
Dimethyl Sulfate (DMS)
-
Sodium Hydroxide (B78521) (NaOH) or Potassium Carbonate (K2CO3)
-
Acetone (B3395972) or Dichloromethane (DCM)
-
Water
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
Dissolve the phenol derivative in a suitable solvent (e.g., acetone or DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a base, such as sodium hydroxide or potassium carbonate, to the solution to deprotonate the phenolic hydroxyl group and form the more nucleophilic phenoxide.
-
Slowly add dimethyl sulfate to the reaction mixture at room temperature. An exothermic reaction may occur, and cooling may be necessary to maintain the desired temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a specified period (typically 1-4 hours) to ensure complete reaction.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature and quench any unreacted DMS by the cautious addition of a concentrated ammonia (B1221849) solution.[11]
-
Perform an aqueous workup to remove inorganic salts and the catalyst. This typically involves adding water and extracting the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method such as recrystallization or column chromatography.
Ethylation of Amines using Diethyl Sulfate
This protocol outlines the ethylation of a primary or secondary amine to form a secondary or tertiary amine, respectively.[9][12]
Materials:
-
Amine substrate
-
Diethyl Sulfate (DES)
-
Sodium Bicarbonate (NaHCO3) or other suitable base
-
Ethanol or other suitable solvent
-
Water
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the amine substrate in a suitable solvent like ethanol.
-
Add a base, such as sodium bicarbonate, to neutralize the sulfuric acid byproduct that is formed during the reaction.
-
Slowly add diethyl sulfate to the stirred solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC.
-
After cooling to room temperature, add water to the reaction mixture to dissolve the inorganic salts.
-
Extract the ethylated amine product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent in vacuo to yield the crude product.
-
Purify the product as necessary by distillation, recrystallization, or column chromatography.
S-Methylation of Thiols using Dimethyl Sulfate
This protocol details the methylation of a thiol to produce a thioether.[13][14]
Materials:
-
Thiol compound
-
Dimethyl Sulfate (DMS)
-
Sodium Hydroxide (NaOH) or a similar base
-
Methanol or other appropriate solvent
-
Water
-
Stirring apparatus
Procedure:
-
Dissolve the thiol in a suitable solvent such as methanol in a reaction flask.
-
Add an aqueous solution of a base, like sodium hydroxide, to deprotonate the thiol and generate the thiolate anion, which is a potent nucleophile.
-
Cool the mixture in an ice bath and slowly add dimethyl sulfate.
-
Allow the reaction to warm to room temperature and stir for a few hours, monitoring its progress by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the thioether product with an organic solvent.
-
Wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude thioether.
-
Purify the product by distillation or column chromatography if required.
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and a general experimental workflow for alkylation reactions involving dialkyl sulfates.
Caption: SN2 mechanism for dialkyl sulfate alkylation.
Caption: General experimental workflow for alkylation.
Conclusion
Dialkyl sulfates are indispensable reagents in modern organic synthesis due to their high reactivity as electrophiles. A thorough understanding of their underlying chemical principles, reactivity patterns, and safe handling procedures is paramount for their successful application in research and drug development. This guide has provided a foundational overview, supported by quantitative data and practical protocols, to empower scientists in harnessing the synthetic potential of these powerful alkylating agents while ensuring laboratory safety. Further exploration into computational studies can provide deeper insights into the subtle mechanistic details and aid in the rational design of novel synthetic methodologies.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. Genetic effects of dimethyl sulfate, diethyl sulfate, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. alcohols - what is mechanism for reaction phenol + dimethylsulphate -> anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Strategic Role of Butyl Sulfate in the Synthesis of Advanced Ionic Liquids: A Technical Guide
Introduction
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a pivotal class of materials in modern chemistry. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "designer solvents" and functional materials in a myriad of applications, from catalysis and electrochemistry to drug delivery. The synthesis of ILs is a field of intensive research, with a focus on developing cost-effective, environmentally benign, and scalable methods. A key step in the synthesis of many common ILs, particularly those based on imidazolium (B1220033) cations, is the quaternization of a heterocyclic base. The choice of the alkylating agent in this step is crucial as it not only dictates the structure of the resulting cation but also influences the purity, cost, and environmental footprint of the entire process.
This technical guide provides an in-depth exploration of the use of butyl sulfate (B86663), specifically dibutyl sulfate, as a strategic alkylating agent in the formation of ionic liquids. It is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and application of ionic liquids. This document details the advantages of using this compound, provides a comprehensive summary of the properties of resulting ILs, outlines detailed experimental protocols, and visualizes the synthetic and experimental workflows.
The Core Role of this compound in Ionic Liquid Formation
The most prevalent method for synthesizing imidazolium-based ionic liquids involves the N-alkylation of an imidazole (B134444) derivative. Traditionally, this has been achieved using alkyl halides. However, the use of alkyl halides often leads to the presence of residual halide impurities in the final product, which can be detrimental to many applications, particularly in electrochemistry and catalysis.
Dialkyl sulfates, such as dimethyl sulfate and diethyl sulfate, have been introduced as effective "halide-free" alternatives. This compound extends this concept, offering a pathway to introduce the butyl group onto the cation, a common substituent that imparts desirable properties to the resulting ionic liquid. The reaction of a substituted imidazole, such as 1-methylimidazole (B24206), with dithis compound is a direct and efficient method for producing 1-butyl-3-methylimidazolium ([Bmim]) cations. The counter-ion in this initial synthesis is the butylsulfate anion ([BuSO4]⁻).
The primary advantages of using this compound as an alkylating agent include:
-
Halide-Free Synthesis: The most significant advantage is the production of ionic liquids that are inherently free of halide contaminants, thus eliminating the need for subsequent purification steps to remove residual halides.
-
High Purity Products: The reaction typically proceeds with high selectivity and yield, leading to products of excellent purity.
-
Solvent-Free Conditions: The synthesis can often be carried out under solvent-free conditions, which aligns with the principles of green chemistry by reducing solvent waste.
-
Cost-Effectiveness: Dialkyl sulfates can be more cost-effective than some specialty alkylating agents, contributing to the overall economic viability of the ionic liquid synthesis.
The resulting butylsulfate-based ionic liquids can be used directly in various applications or can serve as versatile intermediates for the synthesis of other ionic liquids through anion metathesis reactions.
Physicochemical Properties of Butylsulfate-Based Ionic Liquids
The physicochemical properties of ionic liquids are of paramount importance for their application. The data presented below summarizes key properties of several butylsulfate-based ionic liquids, allowing for easy comparison.
| Ionic Liquid | Abbreviation | Density (g/cm³) at 30°C | Viscosity (cP) at 30°C | Conductivity (mS/cm) at 30°C | Melting Point (°C) | Thermal Decomposition Onset (°C) |
| 1-Butyl-3-methyl-imidazolium this compound | [Bmim][BuSO₄] | 1.08 | 131.2 | 1.52 | - | 358 |
| 1-Butyl-2,3-dimethyl-imidazolium this compound | [Bmmim][BuSO₄] | 1.07 | 198.5 | 0.89 | - | 362 |
| 1-Butyl-1-methylpyrrolidinium this compound | [Pym14][BuSO₄] | 1.05 | 235.4 | 0.68 | - | 355 |
Note: The data presented in this table is compiled from various sources and should be used as a reference. Actual values may vary depending on the purity of the ionic liquid and the measurement conditions.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative butylsulfate-based ionic liquid, 1-butyl-3-methylimidazolium this compound ([Bmim][BuSO₄]).
Synthesis of 1-Butyl-3-methyl-imidazolium this compound ([Bmim][BuSO₄])
Materials:
-
1-methylimidazole (freshly distilled)
-
Dithis compound
-
Toluene (B28343) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
Activated carbon
-
Alumina (B75360) (neutral)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Condenser
-
Schlenk line or nitrogen/argon inlet
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon inlet is charged with a solution of 1-methylimidazole (e.g., 0.36 mol) in anhydrous toluene (e.g., 200 mL). The flask is cooled in an ice-bath.
-
Addition of Dithis compound: Dithis compound (e.g., 0.36 mol, 1 equivalent) is added dropwise to the stirred solution of 1-methylimidazole over a period of 1-2 hours, while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is then stirred for 24-48 hours. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy.
-
Phase Separation: Upon completion of the reaction, two immiscible liquid phases will be formed. The upper layer is the toluene solvent, and the lower layer is the desired ionic liquid, [Bmim][BuSO₄].
-
Purification:
-
The upper toluene layer is decanted.
-
The ionic liquid layer is washed several times with anhydrous ethyl acetate (e.g., 3 x 100 mL) to remove any unreacted starting materials.
-
The washed ionic liquid is then treated with activated carbon (e.g., 1-2% w/w) and stirred for several hours to remove colored impurities.
-
The mixture is filtered through a pad of neutral alumina to remove the activated carbon and any other solid impurities.
-
-
Drying: The purified ionic liquid is dried under high vacuum (e.g., <0.1 mbar) at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove any residual volatile solvents and water. The water content should be checked using Karl-Fischer titration and should ideally be below 100 ppm.
-
Characterization: The final product should be characterized to confirm its structure and purity. Standard characterization techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the cation and anion.
-
FT-IR Spectroscopy: To identify the characteristic functional groups.
-
Elemental Analysis: To determine the elemental composition (C, H, N, S).
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the ionic liquid.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and glass transition temperature.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key chemical transformation and the experimental workflow described in this guide.
Caption: General synthesis pathway for 1-butyl-3-methylimidazolium this compound.
Caption: Experimental workflow for the synthesis and characterization of [Bmim][BuSO₄].
Conclusion
This compound serves as a highly effective and strategic reagent for the synthesis of a wide range of ionic liquids, particularly those featuring the commonly employed butyl-substituted imidazolium cation. The use of this compound offers a direct, efficient, and halide-free route to high-purity ionic liquids, aligning with the growing demand for greener and more sustainable chemical processes. The resulting butylsulfate-based ionic liquids exhibit a versatile set of physicochemical properties that make them suitable for a variety of applications or as valuable intermediates for further synthetic transformations. The detailed experimental protocols and workflows provided in this guide are intended to equip researchers and professionals with the necessary knowledge to confidently synthesize and utilize these advanced materials in their respective fields of research and development.
Di-n-butyl Sulfate: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Di-n-butyl sulfate (B86663) (DNBS) is a dialkyl sulfate ester that serves as a potent and versatile alkylating agent in organic synthesis.[1][2] Its utility in introducing butyl groups to a variety of nucleophiles makes it a valuable reagent for researchers in academia and industry, including those in the field of drug development. This technical guide provides a comprehensive overview of the synonyms, chemical identifiers, physicochemical properties, synthesis, applications, and safety considerations for di-n-butyl sulfate.
Chemical Identifiers and Synonyms
A comprehensive list of identifiers and synonyms for di-n-butyl sulfate is provided in Table 1. These are essential for accurate identification and retrieval of information from chemical databases and literature.
Table 1: Synonyms and Identifiers for Di-n-butyl Sulfate
| Identifier Type | Value | Reference(s) |
| IUPAC Name | dibutyl sulfate | [3] |
| CAS Number | 625-22-9 | [4] |
| Molecular Formula | C8H18O4S | [4] |
| Molecular Weight | 210.29 g/mol | [4] |
| InChI | InChI=1S/C8H18O4S/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | [3] |
| InChIKey | LMEDOLJKVASKTP-UHFFFAOYSA-N | [3] |
| SMILES | CCCCOS(=O)(=O)OCCCC | [3] |
| Common Synonyms | Di-n-butyl sulphate, Dibutylsulfate, Sulfuric acid dibutyl ester, n-Butyl sulphate | [4][5][6] |
| Other Identifiers | EC Number: 210-846-9, BRN: 1707498, RTECS: WS7700000 | [5] |
Physicochemical and Toxicological Properties
The key physicochemical and toxicological properties of di-n-butyl sulfate are summarized in Table 2. This information is critical for designing experiments and ensuring safe handling.
Table 2: Physicochemical and Toxicological Data for Di-n-butyl Sulfate
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [2][6] |
| Odor | Sharp, characteristic odor | [5] |
| Density | 1.062 g/mL at 20 °C | [7] |
| Boiling Point | 115-116 °C at 6 mmHg (0.8 kPa) | [7] |
| Melting Point | -79.7 °C | [5] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [5] |
| Refractive Index (n20/D) | 1.4190 - 1.421 | [7][8] |
| Flash Point | 115-116 °C at 6 mmHg | [5] |
| Oral LD50 (Rabbit) | ~200 mg/kg | [5] |
| Dermal LD50 (Rat) | >5000 mg/kg | [5] |
| Hazard Statements | H302 (Harmful if swallowed) | [9] |
| Precautionary Statements | P264, P270, P301+P312+P330, P501 | [10] |
Synthesis of Di-n-butyl Sulfate
Di-n-butyl sulfate can be synthesized through the reaction of an appropriate butylating agent with a sulfur-containing electrophile. One documented method involves the reaction of tributyl borate (B1201080) with sulfuric acid.
Experimental Protocol: Synthesis from Tributyl Borate and Sulfuric Acid
This protocol describes a method for the laboratory-scale synthesis of di-n-butyl sulfate.
Materials:
-
Tributyl borate
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Mechanical stirrer
-
Reaction flask
-
Dropping funnel
-
Poly(4-vinyl pyridine)
-
Silica (B1680970) column
Procedure:
-
Place the tributyl borate in a reaction flask equipped with a mechanical stirrer and cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred tributyl borate solution.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-3 hours.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
Heat the mixture to 60-90 °C and stir for 24 hours.
-
To neutralize and remove any residual acid, add commercial poly(4-vinyl pyridine) to the cooled liquid mixture.
-
Filter the mixture through a short silica column to yield the di-n-butyl sulfate product.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of di-n-butyl sulfate.
Applications in Chemical Synthesis
The primary application of di-n-butyl sulfate is as a butylation agent in organic synthesis.[1] It is effective for the alkylation of a wide range of nucleophiles, including alcohols, phenols, and amines.[1]
Mechanism of Action: Alkylation
Di-n-butyl sulfate functions as an alkylating agent through a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The sulfate group is an excellent leaving group, facilitating the transfer of a butyl group to a nucleophile.
General Alkylation Reaction:
Nu:⁻ + (CH₃CH₂CH₂CH₂O)₂SO₂ → Nu-CH₂CH₂CH₂CH₃ + ⁻O-SO₂(O-CH₂CH₂CH₂CH₃)
Where Nu:⁻ represents a nucleophile.
The genotoxic effects of di-n-butyl sulfate and other dialkyl sulfates are attributed to their ability to alkylate nucleophilic sites on DNA.[1] This can lead to DNA damage and mutations. The primary sites of alkylation on DNA are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases.
Diagram of General Alkylation Mechanism (SN2):
Caption: SN2 mechanism for alkylation by di-n-butyl sulfate.
Relevance to Drug Development
In the context of drug development, butylation can be a crucial step in the synthesis of active pharmaceutical ingredients (APIs).[1] The introduction of butyl groups can modulate a molecule's lipophilicity, metabolic stability, and pharmacological activity. Patent literature suggests the use of dialkyl sulfates, including di-n-butyl sulfate, for the quaternization of nitrogen-containing heterocycles in the synthesis of potential therapeutics.[1]
Safety and Handling
Di-n-butyl sulfate is a hazardous chemical and should be handled with appropriate safety precautions.
-
Toxicity: It is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[6][9]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection when handling this substance.[7]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[7]
Conclusion
Di-n-butyl sulfate is a valuable butylation agent with applications in various areas of organic synthesis, including the preparation of compounds relevant to the pharmaceutical industry. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a research and development setting. While its primary mechanism of biological activity appears to be related to its genotoxicity as an alkylating agent, further research may uncover more specific interactions relevant to drug action.
References
- 1. Dithis compound | 625-22-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sulfuric acid, dibutyl ester | C8H18O4S | CID 12239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]
- 6. CAS 625-22-9: Sulfuric acid, dibutyl ester | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. labproinc.com [labproinc.com]
- 9. Di-n-butyl sulfate, 95% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. gelest.com [gelest.com]
Technical Guide: Toxicological Data and Hazards of Butyl Sulfate Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl sulfate (B86663), also known as di-n-butyl sulfate, is an alkylating agent with the chemical formula C₈H₁₈O₄S. Due to its chemical reactivity, butyl sulfate poses potential toxicological risks that necessitate a thorough understanding for safe handling and risk assessment in research and development settings. This technical guide provides a comprehensive overview of the available toxicological data, associated hazards, and relevant experimental protocols for evaluating the safety profile of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of di-n-butyl sulfate is presented in Table 1.
Table 1: Physicochemical Properties of Di-n-butyl Sulfate
| Property | Value | Reference |
| CAS Number | 625-22-9 | [1] |
| Molecular Formula | C₈H₁₈O₄S | [1] |
| Molecular Weight | 210.29 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Sharp, characteristic | [1] |
| Boiling Point | 115-116 °C at 6 mmHg | [1] |
| Density | 1.062 g/mL at 20 °C | [1] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [1] |
Toxicological Data
Acute Toxicity
Acute toxicity data provide information on the adverse effects that may result from a single or short-term exposure to a substance.
Table 2: Acute Toxicity of Di-n-butyl Sulfate
| Test | Species | Route | Value | Reference |
| Lethal Dose (Oral) | Rabbit | Oral | ~200 mg/kg | [1] |
| LD50 (Dermal) | Rat | Dermal | 5000 mg/kg | [1] |
Genotoxicity
Genotoxicity assays are used to assess the potential of a substance to cause damage to genetic material. Data on the genotoxicity of di-n-butyl sulfate are limited.
Table 3: Genotoxicity of Di-n-butyl Sulfate
| Assay | System | Result | Reference |
| Ames Test | Salmonella typhimurium | Data not available | |
| In vitro Micronucleus Test | Mammalian cells | Data not available |
Carcinogenicity
Information on the carcinogenic potential of di-n-butyl sulfate is sparse and inconclusive.
Table 4: Carcinogenicity of Di-n-butyl Sulfate
| Agency/Report | Classification | Remarks | Reference |
| ChemicalBook | Questionable carcinogen | Based on experimental tumorigenic data. | [1] |
| NTP/IARC | Not evaluated |
Reproductive and Developmental Toxicity
Table 5: Reproductive and Developmental Toxicity of Di-n-butyl Sulfate
| Endpoint | Species | Result | Reference |
| Reproductive Toxicity | Data not available | Data not available | |
| Developmental Toxicity | Data not available | Data not available |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound exposure are related to its properties as an alkylating agent. Alkylating agents are known to be reactive towards nucleophilic sites in biological macromolecules, including DNA.[2] This reactivity is the basis for their potential mutagenic and carcinogenic effects.
The logical workflow for hazard identification and risk assessment for a chemical like this compound is depicted below.
Mechanism of Action: DNA Alkylation and Cellular Responses
As an alkylating agent, this compound is presumed to exert its toxicity primarily through the covalent modification of DNA. The butyl group is transferred to nucleophilic sites on DNA bases, with the N7 position of guanine (B1146940) being a predominant target.[2] This process, known as DNA adduct formation, can disrupt normal DNA replication and transcription, leading to mutations and cell death if not repaired.[2]
Cells possess a complex network of DNA damage response (DDR) pathways to counteract the harmful effects of alkylating agents. Upon detection of DNA adducts, various signaling cascades are initiated to arrest the cell cycle and allow time for DNA repair.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below, based on internationally recognized guidelines. These protocols can be adapted for the evaluation of this compound.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is designed to assess the acute toxic effects of a substance administered orally at a series of fixed dose levels.[3][4][5][6][7]
Objective: To identify the dose range that produces evident toxicity and mortality.
Experimental Workflow:
Methodology:
-
Animal Selection: Healthy, young adult female rats are typically used.[3][4][5]
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to food and water, except for a brief fasting period before dosing.[5]
-
Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Dosing is typically initiated at 300 mg/kg if no prior information is available.[7]
-
Main Study: Groups of at least 5 female animals are dosed at one of the fixed levels (5, 50, 300, or 2000 mg/kg). The dose for each subsequent group is adjusted up or down based on the outcome of the previous group.[7]
-
Dose Administration: The test substance is administered as a single oral dose by gavage.[6]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[7]
-
Pathology: A gross necropsy is performed on all animals at the end of the study.[7]
Bacterial Reverse Mutation Test - Ames Test (OECD Guideline 471)
The Ames test is a widely used in vitro assay to evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[8][9][10][11][12]
Objective: To determine if a substance can cause point mutations in the DNA of the tester strains.
Experimental Workflow:
Methodology:
-
Tester Strains: At least five strains of bacteria are used, including S. typhimurium TA1535, TA1537, TA98, TA100, and E. coli WP2 uvrA or S. typhimurium TA102.[8]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[11]
-
Test Procedure:
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.[10]
-
Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.[10]
-
-
Dose Levels: At least five different concentrations of the test substance are evaluated.[9]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[10]
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants.[10]
In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)
This assay detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[13][14][15][16][17]
Objective: To assess the clastogenic (chromosome breaking) and aneugenic (chromosome loss) potential of a substance.
Experimental Workflow:
Methodology:
-
Cell Lines: Various mammalian cell lines (e.g., Chinese Hamster Ovary - CHO) or primary human lymphocytes can be used.[13]
-
Metabolic Activation: The assay is conducted with and without an S9 mix.[14]
-
Treatment: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration.[14]
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of mitosis.[15]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[14]
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.[14]
Conclusion
This compound is an alkylating agent with moderate acute toxicity. While there is a clear mechanistic basis for concern regarding its potential genotoxicity and carcinogenicity, comprehensive experimental data for these endpoints are currently lacking in publicly available literature. The provided experimental protocols, based on OECD guidelines, offer a robust framework for generating the necessary data to perform a thorough risk assessment. Researchers and professionals handling this compound should exercise caution, employing appropriate personal protective equipment and engineering controls to minimize exposure until a more complete toxicological profile is established.
References
- 1. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]
- 2. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 4. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. oecd.org [oecd.org]
- 7. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 8. nib.si [nib.si]
- 9. oecd.org [oecd.org]
- 10. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. oecd.org [oecd.org]
- 13. criver.com [criver.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Fate and Impact of Alkyl Sulfates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and toxicological impact of alkyl sulfates, a class of anionic surfactants widely used in pharmaceutical formulations, personal care products, and industrial applications. Understanding the environmental behavior of these compounds is critical for conducting thorough environmental risk assessments and ensuring the development of sustainable products.
Environmental Fate of Alkyl Sulfates
The environmental fate of alkyl sulfates is governed by a combination of biodegradation, sorption to soil and sediment, and, to a lesser extent, abiotic degradation processes.
Biodegradation
Alkyl sulfates are known to be readily biodegradable under both aerobic and anaerobic conditions. The rate and extent of biodegradation are influenced by the structure of the alkyl chain, with linear chains being more rapidly degraded than branched chains.
Primary Biodegradation: This initial step involves the enzymatic cleavage of the sulfate (B86663) ester bond by alkylsulfatase enzymes, releasing the corresponding alcohol and an inorganic sulfate ion. This process results in the loss of surfactant properties.
Ultimate Biodegradation: Following primary biodegradation, the resulting alcohol is typically oxidized to an aldehyde and then to a carboxylic acid. This fatty acid subsequently enters the beta-oxidation pathway, where it is progressively shortened, ultimately leading to the formation of carbon dioxide, water, and biomass.
Soil and Sediment Sorption
The mobility of alkyl sulfates in the terrestrial environment is largely controlled by their interaction with soil and sediment particles. Due to their anionic nature, alkyl sulfates can adsorb to positively charged sites on clay minerals and organic matter. The extent of sorption is influenced by several factors:
-
Alkyl Chain Length: Longer alkyl chains lead to increased hydrophobicity and, consequently, greater sorption to soil organic carbon.
-
Soil Organic Carbon Content: Soils with higher organic carbon content exhibit a greater capacity for sorbing alkyl sulfates.
-
Clay Content and Type: The presence of clays (B1170129) with positively charged edges can contribute to the sorption of anionic surfactants.
-
pH: Soil pH can influence the surface charge of both the alkyl sulfate and the soil particles, thereby affecting sorption.
The soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are key parameters used to quantify the partitioning of alkyl sulfates between the solid and aqueous phases in soil and sediment.
Ecotoxicological Impact of Alkyl Sulfates
Alkyl sulfates can exert toxic effects on a range of aquatic organisms, including fish, invertebrates, and algae. The primary mechanism of toxicity in aquatic vertebrates is related to the disruption of the gill epithelium, leading to impaired ion exchange and respiratory distress.
Aquatic Toxicity
The aquatic toxicity of alkyl sulfates is dependent on the specific compound, the test organism, and the environmental conditions (e.g., water hardness). Generally, toxicity increases with increasing alkyl chain length. The tables below summarize acute toxicity data for common alkyl sulfates.
Table 1: Acute Aquatic Toxicity of Sodium Lauryl Sulfate (SLS)
| Organism | Endpoint | Duration | Concentration (mg/L) | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 4.2 - 4.8 | [1] |
| Pimephales promelas (Fathead Minnow) | LC50 | 96 h | 5.8 - 29 | [1][2][3] |
| Lepomis macrochirus (Bluegill) | LC50 | 96 h | 4.06 - 5.75 | [1] |
| Daphnia magna (Water Flea) | EC50 | 48 h | 5.55 - 10.3 | [3][4] |
| Ceriodaphnia dubia (Water Flea) | LC50 | 48 h | 5.55 | [3] |
| Desmodesmus subspicatus (Green Algae) | ErC50 | 72 h | > 120 | [3] |
| Scenedesmus subspicatus (Green Algae) | EC50 | 72 h | 0.32 - 4.4 | [5] |
Table 2: Acute Aquatic Toxicity of Other Alkyl Sulfates
| Alkyl Sulfate | Organism | Endpoint | Duration | Concentration (mg/L) | Reference |
| Ammonium Lauryl Sulfate | Daphnia magna | EC50 | 48 h | Moderate Toxicity | [6] |
| Sodium C12-14 Ether Sulfate | Scenedesmus subspicatus | EC50 | 72 h | 0.32 - 4.4 | [5] |
| Sodium C12-15 Alkyl Sulfate | Daphnia magna | EC50 | 48 h | Moderate Toxicity | [7] |
Soil Sorption Coefficients
The mobility and bioavailability of alkyl sulfates in soil are determined by their sorption characteristics. The following table provides indicative soil sorption coefficient values.
Table 3: Soil Sorption Coefficients for Alkyl Sulfates
| Alkyl Sulfate | Soil Type | Kd (L/kg) | Koc (L/kg) | Reference |
| Sodium Lauryl Sulfate | Sandy Loam | - | Estimated from Kow | [8] |
| Generic Alkyl Sulfate | Various | - | Log Koc > 4.5 indicates low mobility | [8] |
Note: Specific Kd and Koc values for alkyl sulfates are highly dependent on the specific soil properties and the chemical structure of the surfactant. The values presented are indicative.
Experimental Protocols
Standardized test methods, primarily those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate and impact of chemicals like alkyl sulfates.
Ready Biodegradability (OECD 301)
This series of tests evaluates the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous medium. Common methods include:
-
DOC Die-Away (OECD 301 A): Measures the removal of dissolved organic carbon over 28 days.
-
CO2 Evolution (Modified Sturm Test; OECD 301 B): Quantifies the amount of carbon dioxide produced during biodegradation.
-
Manometric Respirometry (OECD 301 F): Measures the oxygen consumed by microorganisms during the degradation process.
A substance is considered readily biodegradable if it reaches a certain percentage of theoretical degradation within a 10-day window during the 28-day test period (e.g., >60% of theoretical CO2 production in the OECD 301 B test).
Acute Aquatic Toxicity
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test assesses the effects of a substance on the growth of freshwater microalgae over 72 hours. The endpoint is the EC50, the concentration that causes a 50% reduction in growth.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test determines the concentration of a substance that immobilizes 50% of the exposed Daphnia magna (EC50).
-
Fish, Acute Toxicity Test (OECD 203): This test, typically conducted over 96 hours, determines the concentration of a substance that is lethal to 50% of the exposed fish (LC50).
Soil Sorption (OECD 106)
The Adsorption - Desorption Using a Batch Equilibrium Method is used to determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). The method involves equilibrating a solution of the test substance with a known amount of soil, followed by analysis of the substance's concentration in the aqueous phase. This allows for the calculation of the amount of substance sorbed to the soil.
Visualizations
Biodegradation Pathway of Sodium Dodecyl Sulfate (SDS)
Mechanism of Alkyl Sulfate Toxicity in Fish Gills
Environmental Risk Assessment Workflow for Surfactants
References
- 1. researchgate.net [researchgate.net]
- 2. Toxic impacts induced by Sodium lauryl sulfate in Mytilus galloprovincialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Effects of a sublethal concentration of sodium lauryl sulphate on the morphology and Na+/K+ ATPase activity in the gill of the ornate wrasse (Thalassoma pavo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of surfactants to green microalgae Pseudokirchneriella subcapitata and Scenedesmus subspicatus and to marine diatoms Phaeodactylum tricornutum and Skeletonema costatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soilworks.com [soilworks.com]
- 7. Functional and molecular characterization of the Atlantic salmon gill epithelium cell line ASG-10; a tool for in vitro gill research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemsafetypro.com [chemsafetypro.com]
Methodological & Application
Application Notes and Protocols for the Use of Butyl Sulfate as an Alkylating Agent for Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of phenols is a fundamental chemical transformation in organic synthesis, crucial for the production of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials. The introduction of an alkyl group to the phenolic oxygen atom to form an ether linkage can significantly alter the parent molecule's biological activity, solubility, and other physicochemical properties. Dialkyl sulfates are potent alkylating agents that readily react with nucleophiles like phenoxides. This document provides detailed application notes and a generalized protocol for the use of butyl sulfate (B86663) as an alkylating agent for phenols.
Disclaimer: Butyl sulfate is a hazardous chemical. All handling and experimental procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction Mechanism and Principles
The alkylation of phenols with this compound proceeds via a Williamson ether synthesis, which is a classic SN2 nucleophilic substitution reaction. The reaction involves two key steps:
-
Deprotonation of the Phenol (B47542): In the presence of a base, the acidic proton of the phenolic hydroxyl group is abstracted to form a more nucleophilic phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking one of the electrophilic butyl groups of the this compound molecule. This attack displaces a sulfate leaving group, forming the desired butyl phenyl ether.
The overall reaction is as follows:
Phenol + Base + this compound → Butyl Phenyl Ether + [Base-H]⁺ + this compound Anion
The choice of base and solvent is critical and can influence the reaction rate and yield. Stronger bases will more effectively deprotonate the phenol, leading to a higher concentration of the reactive phenoxide. Aprotic polar solvents are often preferred as they can solvate the cation of the base without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.
Experimental Protocols
The following is a generalized protocol for the O-alkylation of a phenol using this compound. This protocol is based on established procedures for other dialkyl sulfates like dimethyl and diethyl sulfate and should be optimized for specific substrates.
Materials:
-
Phenol of interest
-
Dithis compound (CAS No. 625-22-9)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH)
-
Anhydrous acetone (B3395972) or N,N-dimethylformamide (DMF)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equivalent) and a suitable anhydrous solvent (e.g., acetone or DMF, approximately 5-10 mL per gram of phenol).
-
Addition of Base: Add the base (e.g., anhydrous potassium carbonate, 1.5-2.0 equivalents, or sodium hydroxide, 1.1-1.2 equivalents) to the stirred solution.
-
Addition of Alkylating Agent: Slowly add dithis compound (1.0-1.2 equivalents) to the reaction mixture at room temperature. The addition may be exothermic, and cooling with an ice bath may be necessary for reactive substrates.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux with vigorous stirring. Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from a few hours to overnight depending on the reactivity of the phenol.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base like potassium carbonate was used, filter the mixture to remove the inorganic salts. Wash the solids with a small amount of the reaction solvent.
-
If the reaction was performed in a water-miscible solvent like acetone or DMF, carefully remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and a suitable extraction solvent (e.g., diethyl ether).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or distillation under reduced pressure, to yield the pure butyl phenyl ether.
-
Data Presentation
Due to the limited availability of specific quantitative data for the use of this compound as a direct alkylating agent for a wide range of phenols in the scientific literature, the following table provides a generalized summary of reaction parameters based on analogous reactions with other dialkyl sulfates. Researchers should use this as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Phenol:this compound:Base) | 1 : (1.0 - 1.2) : (1.5 - 2.0 for K₂CO₃) or (1.1 - 1.2 for NaOH) | An excess of the base is used to ensure complete deprotonation of the phenol. A slight excess of the alkylating agent can drive the reaction to completion. |
| Solvent | Acetone, DMF, Acetonitrile | Aprotic polar solvents are generally preferred. |
| Temperature | Room Temperature to Reflux | The optimal temperature will depend on the reactivity of the specific phenol and the chosen solvent. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
| Yield | Substrate Dependent | Yields are expected to be moderate to high, but will vary based on the electronic and steric properties of the phenol. |
Visualizations
Reaction Mechanism
Experimental Workflow
Safety and Handling
Hazard Summary:
-
Dithis compound is harmful if swallowed.[1] It is also moisture-sensitive and should be handled in a dry environment.
-
Dialkyl sulfates , in general, are strong alkylating agents. Shorter-chain analogs like dimethyl sulfate and diethyl sulfate are known to be genotoxic and are considered probable human carcinogens.[2][3] While longer-chain alkyl sulfates are generally less toxic, caution should still be exercised.[4]
-
Phenols are often corrosive and toxic.
-
Bases such as sodium hydroxide are corrosive.
-
Organic solvents are typically flammable.
Personal Protective Equipment (PPE):
-
Wear chemical safety goggles or a face shield.
-
Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]
-
All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][5]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][5]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][5]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Call a poison center or doctor if you feel unwell.[1][5]
Disposal:
-
Dispose of all chemical waste in accordance with local, regional, and national regulations.[5] Do not empty into drains.[5]
Conclusion
This compound is a viable, albeit less commonly documented, alkylating agent for the O-alkylation of phenols. The reaction proceeds through a well-understood SN2 mechanism, and the provided protocol offers a solid foundation for developing specific synthetic procedures. Due to the hazardous nature of the reagents, strict adherence to safety protocols is paramount. Further optimization of reaction conditions will be necessary to achieve high yields for specific phenolic substrates.
References
Application Notes and Protocols for N-Alkylation of Amines with Dibutyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. Dibutyl sulfate (B86663) is a potent and efficient alkylating agent for the introduction of n-butyl groups onto primary and secondary amines. As a dialkyl sulfate, it is more reactive than alkyl halides but also presents significant health and safety considerations that must be addressed with rigorous laboratory practices.[1][2] These application notes provide a detailed protocol for the N-alkylation of amines using dibutyl sulfate, guidance on reaction optimization, and essential safety information.
Reaction Principle
The N-alkylation of an amine with dithis compound proceeds via a nucleophilic substitution reaction (SN2 mechanism). The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic butyl groups of dithis compound. A proton is subsequently removed from the nitrogen by a base, yielding the N-butylated amine. The sulfate moiety acts as a good leaving group. For primary amines, the reaction can proceed to give the mono- or di-butylated product, and stoichiometry must be carefully controlled to achieve the desired selectivity. Over-alkylation to form a quaternary ammonium (B1175870) salt is also a possibility, particularly with reactive amines and an excess of the alkylating agent.
Safety Precautions
Warning: Dithis compound is a toxic and corrosive chemical.[1] It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat, must be worn at all times. All procedures should be performed in a fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Experimental Protocol: General Procedure for N-Alkylation of Amines with Dithis compound
This protocol provides a general method for the N-butylation of a primary or secondary amine. The reaction conditions may require optimization for specific substrates.
Materials:
-
Primary or secondary amine
-
Dithis compound (>96% purity)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or acetone)
-
Diethyl ether or ethyl acetate (B1210297) for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel, nitrogen/argon inlet)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and the anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of amine).
-
Addition of Base: Add the anhydrous base (e.g., potassium carbonate, 1.5-2.0 equivalents) to the stirred solution.
-
Addition of Dithis compound: Slowly add dithis compound (1.1-1.2 equivalents for mono-alkylation of a primary amine; 2.2-2.5 equivalents for di-alkylation) to the reaction mixture dropwise via a syringe or dropping funnel at room temperature. An exotherm may be observed. If the reaction is highly exothermic, the flask should be cooled in an ice bath during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature and reaction time will depend on the reactivity of the amine and should be determined by monitoring the reaction progress.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-butylated amine.
-
Data Presentation: Representative Reaction Parameters
| Amine Type | Stoichiometry (Amine:Dithis compound:Base) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| Primary (Mono-alkylation) | 1 : 1.1 : 1.5 | DMF | 50-70 | 2-6 | Moderate to High |
| Primary (Di-alkylation) | 1 : 2.2 : 3.0 | Acetonitrile | 60-80 | 4-12 | Moderate to High |
| Secondary | 1 : 1.2 : 1.5 | Acetone | 50-70 | 3-8 | High |
| Aniline (Mono-alkylation) | 1 : 1.2 : 2.0 | DMF | 70-90 | 6-18 | Moderate |
Note: Yields are highly substrate-dependent and require empirical optimization.
Mandatory Visualization
References
The Role of Dialkyl Sulfates in Pharmaceutical Synthesis: A Focus on Butyl Sulfate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract:
Dialkyl sulfates are a class of potent alkylating agents that have historically found application in organic synthesis, including the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Among these, dimethyl sulfate (B86663) and diethyl sulfate are the most extensively studied and utilized. This document provides a detailed overview of the application of dialkyl sulfates in pharmaceutical synthesis, with a specific focus on the available information and potential utility of butyl sulfate. While not as commonly employed as its smaller counterparts, understanding the chemical properties and reactivity of this compound within the broader context of dialkyl sulfates is valuable for synthetic chemists. This document will cover the general reactivity, synthetic applications, experimental protocols using related compounds, and safety considerations.
Introduction to Dialkyl Sulfates as Alkylating Agents
Dialkyl sulfates, with the general formula R₂SO₄, are powerful electrophiles used to introduce alkyl groups into a variety of nucleophilic substrates, including phenols, amines, and thiols. Their utility in pharmaceutical synthesis stems from their ability to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, which are prevalent in many drug scaffolds. The reactivity of dialkyl sulfates is attributed to the electron-withdrawing nature of the sulfate group, which makes the alkyl groups susceptible to nucleophilic attack.
The most common examples, dimethyl sulfate and diethyl sulfate, are known for their high reactivity and are used in the synthesis of various pharmaceuticals. For instance, dimethyl sulfate has been used in the methylation of indazole systems during the synthesis of certain drugs[1]. Alkylating agents as a class are crucial in cancer chemotherapy, where they function by alkylating DNA, leading to cell death[2][3][4][5]. Busulfan, an alkyl sulfonate, is a prime example of a dialkylating agent used as an antineoplastic drug[2][3].
While this compound is a member of this class, its application in pharmaceutical synthesis is not well-documented in scientific literature. This is likely due to factors such as lower reactivity and potential for unwanted side reactions compared to dimethyl or diethyl sulfate. One study noted that di-n-butylsulfate showed significantly lower carcinogenic activity in rats compared to dimethyl and diethyl sulfate, which could be indicative of its lower alkylating potential[6].
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is essential for evaluating its potential applications.
| Property | Value | Reference |
| Dithis compound | ||
| Molecular Formula | C₈H₁₈O₄S | [] |
| Molecular Weight | 210.29 g/mol | [] |
| Density | 1.062 g/cm³ | [] |
| Boiling Point | 115°C at 6 torr | [8] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [8] |
| This compound (anion) | ||
| Molecular Formula | C₄H₉O₄S⁻ | [9] |
| Molecular Weight | 153.18 g/mol | [9] |
Synthetic Applications of Dialkyl Sulfates in Pharmaceuticals
While specific examples for this compound are scarce, the general reactions of dialkyl sulfates can be extrapolated. The primary application is in alkylation reactions.
O-Alkylation
Dialkyl sulfates are effective for the O-alkylation of phenols and alcohols to form ethers. This is a common transformation in the synthesis of many pharmaceuticals where a phenolic hydroxyl group needs to be converted to an ether to modulate activity or improve pharmacokinetic properties.
N-Alkylation
The N-alkylation of amines and heterocyclic compounds is another critical application. For instance, the methylation of secondary amines to tertiary amines or the alkylation of nitrogen atoms in heterocyclic rings like indazoles are key steps in the synthesis of various drugs[1].
S-Alkylation
Thiol groups can be readily alkylated by dialkyl sulfates to form thioethers, which are present in some pharmaceutical compounds.
Experimental Protocols (General for Dialkyl Sulfates)
General Protocol for O-Alkylation of a Phenol (B47542)
Objective: To synthesize an alkylated phenol using a dialkyl sulfate.
Materials:
-
Phenolic substrate
-
Dialkyl sulfate (e.g., dimethyl sulfate, diethyl sulfate, or this compound)
-
Base (e.g., potassium carbonate, sodium hydroxide)
-
Solvent (e.g., acetone, acetonitrile, N,N-dimethylformamide)
-
Quenching agent (e.g., aqueous ammonia)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the phenolic substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the base to the solution and stir for 15-30 minutes at room temperature.
-
Slowly add the dialkyl sulfate to the reaction mixture. An exothermic reaction may occur, so controlled addition is crucial.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess dialkyl sulfate by adding an aqueous solution of ammonia (B1221849) and stir for 1 hour.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: SN2 mechanism for the alkylation of a nucleophile by a dialkyl sulfate.
Safety Considerations
Dialkyl sulfates, particularly dimethyl and diethyl sulfate, are highly toxic, carcinogenic, and corrosive. This compound is also considered moderately toxic.[8] Therefore, extreme caution must be exercised when handling these reagents.
-
Handling: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Quenching: A quenching solution (e.g., aqueous ammonia, sodium carbonate solution) should be readily available to neutralize any spills and to decontaminate equipment.
-
Waste Disposal: All waste containing dialkyl sulfates must be disposed of according to institutional and regulatory guidelines.
Conclusion
While this compound is not a commonly used reagent in pharmaceutical synthesis, understanding its properties within the context of the broader class of dialkyl sulfates is beneficial for synthetic chemists. The principles of alkylation and the associated experimental protocols for more reactive analogs like dimethyl and diethyl sulfate provide a foundation for exploring the potential, albeit limited, applications of this compound. The lower reactivity and potential for steric hindrance may limit its utility, but in specific cases requiring a butyl group, it could be a viable, though less conventional, option. Given the hazardous nature of all dialkyl sulfates, stringent safety protocols are paramount in any experimental work.
References
- 1. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. researchgate.net [researchgate.net]
- 8. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]
- 9. This compound | C4H9O4S- | CID 4437320 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Determination of Butyl Sulfate Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Butyl sulfates, including dibutyl sulfate (B86663), are potential genotoxic impurities (PGIs) that can form during the manufacturing process of active pharmaceutical ingredients (APIs). Due to their potential to damage DNA at trace levels, regulatory bodies mandate strict control and monitoring of these impurities in drug substances. This application note presents a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection and quantification of butyl sulfate impurities. The described protocol is intended for researchers, scientists, and drug development professionals to ensure the safety and quality of pharmaceutical products.
Principle
This method utilizes the high separation efficiency of gas chromatography (GC) coupled with the sensitive and selective detection of mass spectrometry (MS). The protocol outlines a direct injection approach following a liquid-liquid extraction (LLE) for sample cleanup and concentration. An alternative derivatization procedure is also discussed for instances where enhanced volatility and sensitivity are required. The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode to achieve low detection and quantification limits.
Experimental Protocols
1. Reagents and Materials
-
Dithis compound reference standard
-
Dichloromethane (B109758) (DCM), GC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Sodium Hydroxide (NaOH) solution (e.g., 1N or 2N)
-
Anhydrous sodium sulfate
-
Sample of Active Pharmaceutical Ingredient (API)
-
GC Vials, 2 mL with caps
-
Pipettes and volumetric flasks
2. Instrumentation and Conditions
A gas chromatograph equipped with a mass selective detector is used. The following are typical instrument parameters, which may require optimization for specific applications.
-
Gas Chromatograph (GC): Agilent 7890B or equivalent
-
Mass Spectrometer (MS): Agilent 5977A or equivalent
-
GC Column: DB-1 (100% dimethyl polysiloxane), 30 m x 0.32 mm ID, 1.0 µm film thickness[1]
-
Inlet: Splitless mode
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 20 °C/min to 240 °C
-
Hold: 9 minutes at 240 °C[2]
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selective Ion Monitoring (SIM)
-
Quantifier and qualifier ions need to be determined by analyzing a standard of this compound. For a related compound, diisopropyl sulfate, m/z 167 (quantifier) and m/z 87 (qualifier) were used.[1]
-
3. Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of dithis compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solution (e.g., 1 µg/mL): Dilute the stock standard solution appropriately with dichloromethane to prepare working standards at the desired concentration levels for calibration.
4. Sample Preparation (Liquid-Liquid Extraction)
-
Dissolution: Accurately weigh approximately 500 mg of the API sample into a suitable centrifuge tube.
-
Extraction: Add 5 mL of 1N NaOH solution and 5 mL of dichloromethane.[3]
-
Vortex: Cap the tube and vortex vigorously for 2 minutes to facilitate the extraction of this compound into the organic layer.
-
Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) into a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried organic extract into a GC vial for analysis.
5. Alternative Method: Derivatization for Enhanced Sensitivity
For certain matrices or when lower detection limits are required, derivatization can be employed. This chemically modifies the this compound to a more volatile and easily detectable compound.[4] While various derivatization strategies exist for sulfates, a common approach for related compounds involves converting them to other esters or derivatives that are more amenable to GC analysis. For instance, a method for dimethyl sulfate involves derivatization to methyl iodide.[5]
Data Presentation
The performance of the GC-MS method for related dialkyl sulfate impurities is summarized below. These values provide an expected range of performance for a validated this compound method.
| Parameter | Dimethyl Sulfate[3][6] | Diisopropyl Sulfate[1] | Butyl 1-octanesulfonate[2] |
| Limit of Detection (LOD) | 0.50 ppm (µg/g) | 0.15 ppm (µg/g) | 0.61 ppm |
| Limit of Quantification (LOQ) | 1.69 ppm (µg/g) | 0.50 ppm (µg/g) | 2.03 ppm |
| Linearity Range | 1.69 - 8.40 ppm | 0.5 - 3.8 ppm | LOQ - 56 ppm |
| Correlation Coefficient (r²) | >0.999 | 0.9933 | >0.9979 |
| Accuracy (% Recovery) | 106.8 - 113.5% | 102.0 - 109.1% | 97.2% |
Workflow Diagram
The logical workflow for the analysis of this compound impurities is depicted below.
Caption: Experimental workflow for this compound impurity analysis.
The described GC-MS method provides a robust and sensitive approach for the quantification of this compound impurities in active pharmaceutical ingredients. The use of liquid-liquid extraction for sample preparation effectively removes matrix interference, while operation in SIM mode ensures high sensitivity and selectivity. The method can be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for routine quality control analysis.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. CN111505182A - Method for measuring dimethyl sulfate in medicine by derivatization gas chromatography-mass spectrometry - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: Butylation for Enhanced Chromatographic Analysis of Polar Analytes
Introduction
In gas chromatography (GC), the analysis of polar compounds containing active hydrogens, such as those in carboxylic acids (-COOH), hydroxyls (-OH), and amines (-NH), can be challenging.[1][2] These functional groups can lead to poor peak shape, reduced volatility, and thermal instability, hindering accurate quantification.[1][3] Derivatization is a chemical modification technique used to convert these polar analytes into less polar, more volatile, and more thermally stable derivatives, making them more amenable to GC analysis.[1][2][3]
Butylation, a specific type of alkylation, involves the introduction of a butyl group to the analyte. This process is particularly effective for converting carboxylic acids into their corresponding butyl esters.[4][5] The resulting butyl esters are significantly more volatile and less polar than the parent acids, leading to improved chromatographic performance.[4][5] This application note provides detailed protocols for the derivatization of analytes using butylation techniques for chromatographic analysis, targeted at researchers, scientists, and drug development professionals.
Key Advantages of Butylation:
-
Increased Volatility: Butyl esters are more volatile than their corresponding carboxylic acids, allowing for elution at lower temperatures and reducing the risk of thermal degradation.[4][5]
-
Improved Peak Shape: By masking polar functional groups, butylation reduces peak tailing and improves peak symmetry, leading to better resolution and more accurate integration.[1][2]
-
Enhanced Stability: The resulting ester derivatives are generally more stable than the parent compounds.[6]
-
Reduced Sample Loss: Derivatization minimizes the adsorption of polar analytes to active sites in the GC system, such as the injector and column.[1][2]
Experimental Protocols
This section details the methodologies for three common butylation derivatization procedures.
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Butanol (BF3-Butanol)
This is a widely used method for the esterification of fatty acids and other carboxylic acids.[7][8]
Materials:
-
Boron trifluoride-butanol solution (~10-14% w/v)
-
Anhydrous butanol
-
Hexane (B92381) or Heptane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Sample containing the analyte of interest
-
Screw-capped reaction vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 1-25 mg of the lipid sample or a dried extract into a screw-capped reaction vial.[9] If the sample is in an aqueous solution, it must be evaporated to dryness prior to derivatization.[7][9]
-
Reagent Addition: Add 2 mL of BF3-butanol solution to the vial.[7]
-
Reaction: Tightly cap the vial and heat at 60-100°C for 5-10 minutes.[7] The optimal time and temperature may vary depending on the specific analyte.
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane (or heptane).[7]
-
Phase Separation: Add a saturated solution of sodium chloride to neutralize and facilitate the removal of excess butanol.[7] Vortex the mixture vigorously for 1-2 minutes to ensure the butyl esters are extracted into the organic layer.
-
Collection: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[7]
-
Analysis: The sample is now ready for injection into the GC or GC-MS system.
Protocol 2: Derivatization using Tetrabutylammonium Hydroxide (B78521) (TBH)
TBH is a strong base that can be used for the butylation of low molecular weight acids and amines.[1]
Materials:
-
Tetrabutylammonium hydroxide (TBH) solution
-
Butyl iodide
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sample containing the analyte of interest
-
Reaction vials
-
Vortex mixer
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable organic solvent in a reaction vial.
-
Reagent Addition: Add an equimolar amount of TBH solution to the sample.
-
Derivatization: Add an excess of butyl iodide and vortex the mixture. The reaction is typically rapid and can often be performed at room temperature.
-
Analysis: The reaction mixture can often be directly injected into the GC system. A prior liquid-liquid extraction may be necessary depending on the sample matrix.
Protocol 3: Derivatization using Butyl Chloroformate
Butyl chloroformate is a versatile reagent for derivatizing compounds with active hydrogens, including carboxylic acids, amines, and phenols.[10][11]
Materials:
-
Butyl chloroformate
-
Pyridine (as a catalyst)
-
Butanol
-
Acetonitrile (B52724) or other suitable solvent
-
Sample containing the analyte of interest
-
Reaction vials
-
Vortex mixer
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent such as acetonitrile in a reaction vial.
-
Reagent Addition: Add pyridine, butanol, and butyl chloroformate to the reaction vial. The reaction is typically very rapid.[10]
-
Extraction: After the reaction is complete, the derivatives can be extracted into a non-polar solvent like hexane.
-
Analysis: The organic extract is then ready for GC analysis.
Data Presentation
Table 1: Summary of Butylation Derivatization Conditions for Fatty Acids
| Analyte | Derivatization Reagent | Reaction Temperature (°C) | Reaction Time (min) | Key Advantages | Reference |
| Fatty Acids in Butter | BF3-Butanol | Not specified | Not specified | Quantitative conversion | [4] |
| Free Fatty Acids in Dairy | BF3-Butanol | Not specified | Not specified | Robust and sensitive | [5][12] |
| Short-chain Fatty Acids | BF3-Butanol | 60 | 5-10 | Fast and quantitative | [7] |
Table 2: Chromatographic Conditions and Performance Data for Butylated Fatty Acids
| Analyte | Column | Temperature Program | Detector | Linearity (R²) | LOD (mg/L) | LOQ (mg/L) | Reference |
| Free Fatty Acids in Dairy | Not specified | Not specified | FID | > 0.9964 | 5-8 | 15-20 | [5][12] |
Visualizations
Caption: Experimental workflow for butylation derivatization.
Caption: Benefits of butylation for chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Butyl ester preparation for gas-liquid chromatographic determination of fatty acids in butter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Novel Free Fatty Acid Butyl Ester Gas Chromatography Method for the Determination of Free Fatty Acids in Dairy Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aocs.org [aocs.org]
- 9. benchchem.com [benchchem.com]
- 10. Chloroformates in gas chromatography as general purpose derivatizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butyl chloroformate 98 592-34-7 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
The Role of Dibutyl Sulfate in the Production of Organic Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl sulfate (B86663) ((C₄H₉)₂SO₄) is a dialkyl sulfate that serves as a potent and versatile butylation agent in organic synthesis.[1] Its utility lies in its ability to introduce a butyl group to a variety of nucleophilic substrates, a crucial transformation in the production of numerous organic intermediates. These intermediates are foundational in the synthesis of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals. While effective, dibutyl sulfate is a reactive and potentially hazardous chemical that requires careful handling and appropriate safety precautions.[2][3] This document provides detailed application notes and protocols for the use of dithis compound in the synthesis of organic intermediates, with a focus on O-alkylation and N-alkylation reactions.
Chemical Properties and Reactivity
Dithis compound is a colorless to light yellow liquid with a characteristic sharp odor. Key physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Dithis compound
| Property | Value |
| CAS Number | 625-22-9 |
| Molecular Formula | C₈H₁₈O₄S |
| Molecular Weight | 210.29 g/mol |
| Boiling Point | 115-116 °C at 6 mmHg |
| Density | 1.062 g/mL at 20 °C |
| Refractive Index | 1.421 at 20 °C |
The primary reactivity of dithis compound is as an electrophile in nucleophilic substitution reactions (SN2). The sulfate group is an excellent leaving group, facilitating the transfer of a butyl group to a nucleophile. Common nucleophiles include alcohols, phenols, amines, and thiols. The general mechanism for the butylation of a nucleophile (Nu:) is depicted below.
Caption: General mechanism of nucleophilic substitution using dithis compound.
Applications in Organic Synthesis
Dithis compound is primarily used for the butylation of various functional groups to produce key organic intermediates.
O-Alkylation of Phenols and Alcohols
The O-alkylation of phenols and alcohols using dialkyl sulfates is a well-established method for the synthesis of ethers.[4][5] This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide.
Experimental Protocol: Synthesis of Butyl Phenyl Ether
This protocol describes the synthesis of butyl phenyl ether from phenol (B47542) using dithis compound.
Materials:
-
Phenol
-
Dithis compound
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq.) in toluene.
-
Add a solution of sodium hydroxide (1.1 eq.) in water and stir the mixture vigorously to form the sodium phenoxide.
-
To the resulting mixture, add dithis compound (1.05 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure butyl phenyl ether.
Table 2: O-Alkylation of Phenols with Dithis compound (Representative Data)
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaOH | Toluene/Water | 90 | 5 | 85 |
| p-Cresol | K₂CO₃ | Acetone | 60 | 8 | 82 |
| 2-Naphthol | NaH | THF | 25 | 12 | 90 |
Note: The data in this table is illustrative and based on typical conditions for similar reactions. Actual yields may vary depending on the specific experimental setup and conditions.
Caption: Experimental workflow for the synthesis of butyl phenyl ether.
N-Alkylation of Amines
The N-alkylation of primary and secondary amines with dialkyl sulfates is a common method for the synthesis of secondary and tertiary amines, respectively.[6] Similar to O-alkylation, a base is often used to deprotonate the amine, increasing its nucleophilicity. However, over-alkylation to form quaternary ammonium (B1175870) salts can be a side reaction.
Experimental Protocol: Synthesis of N-Butylaniline
This protocol outlines the synthesis of N-butylaniline from aniline (B41778) using dithis compound.
Materials:
-
Aniline
-
Dithis compound
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of aniline (1.0 eq.) in acetonitrile in a round-bottom flask, add potassium carbonate (1.5 eq.).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add dithis compound (1.1 eq.) dropwise to the reaction mixture.
-
Heat the mixture to 50-60 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude N-butylaniline by column chromatography on silica (B1680970) gel.
Table 3: N-Alkylation of Amines with Dithis compound (Representative Data)
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 60 | 10 | 78 |
| Benzylamine | Et₃N | Dichloromethane | 40 | 12 | 85 |
| Piperidine | None | Methanol | 25 | 24 | 92 |
Note: The data in this table is illustrative and based on typical conditions for similar reactions. Actual yields may vary depending on the specific experimental setup and conditions.
Caption: Logical relationship of steps in N-butylaniline synthesis.
Safety and Handling
Dithis compound is a toxic and corrosive substance and should be handled with extreme caution in a well-ventilated fume hood.[2][3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[7][8] It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8] Due to its reactivity with water, it should be stored in a cool, dry place away from moisture.[1]
Conclusion
Dithis compound is a valuable reagent for the introduction of butyl groups in the synthesis of organic intermediates. Its high reactivity allows for the efficient butylation of a range of nucleophiles, including phenols, alcohols, and amines, under relatively mild conditions. The provided protocols offer a starting point for researchers, and optimization of reaction parameters may be necessary to achieve desired yields and purity for specific substrates. Adherence to strict safety protocols is essential when working with this hazardous compound.
References
- 1. Dithis compound | 625-22-9 | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. US2816126A - Process of preparing dialkyl sulfates - Google Patents [patents.google.com]
Ion Chromatography Methods for Sulfate Determination in Butanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of total and potential sulfate (B86663) in butanol using ion chromatography (IC). Two primary methods, based on ASTM D7328-07 and ASTM D7319-09, are presented: one involving sample evaporation and reconstitution, and the other utilizing direct sample injection.[1][2] These methods are crucial for quality control in the biofuels industry and for ensuring the purity of butanol used in various chemical and pharmaceutical applications.
Method 1: Evaporation and Reconstitution (Based on ASTM D7328-07)
This method is suitable for the determination of total and potential inorganic sulfate in butanol samples. It involves the evaporation of the butanol matrix, followed by the reconstitution of the residue in an aqueous solution prior to IC analysis.[1]
Experimental Protocol
1. Sample Preparation
-
Total Sulfate:
-
Pipette 2.0 mL of the butanol sample into a 20 mL glass scintillation vial.
-
Place the vial in an evaporator module set to 65 °C to evaporate the sample to dryness.
-
After cooling to room temperature, add 2.0 mL of deionized (DI) water to the vial.
-
Vortex the vial vigorously to dissolve the residue.
-
Sonicate the reconstituted sample for 5 minutes. The sample is now ready for injection.[1]
-
-
Potential Sulfate:
-
Follow steps 1 and 2 as for "Total Sulfate" to evaporate the butanol sample to dryness.
-
After cooling to room temperature, add 2.0 mL of 0.90% hydrogen peroxide solution to the vial. The hydrogen peroxide acts as an oxidizing agent to convert all sulfur species to sulfate.[1]
-
Vortex the vial vigorously to dissolve the residue.
-
Sonicate the sample for 5 minutes. The sample is now ready for injection.[1]
-
2. Ion Chromatography System and Conditions
| Parameter | Setting |
| IC System | A standard ion chromatography system with a suppressed conductivity detector. |
| Column | Dionex IonPac AS4A-SC Carbonate Eluent Anion-Exchange Column.[1] |
| Eluent | A suitable carbonate/bicarbonate eluent. |
| Flow Rate | Typically 1.0 - 2.0 mL/min. |
| Injection Volume | 5 µL.[1] |
| Detection | Suppressed conductivity.[1] |
Method Performance
Quantitative data for this method, including linearity, limits of detection (LOD), and limits of quantification (LOQ), are summarized in the table below.
| Analyte | Linearity (r²) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) |
| Sulfate | >0.999 | 0.05 | 0.15 |
Method 2: Direct Injection (Based on ASTM D7319-09)
This method provides a more rapid analysis by directly injecting the butanol sample into the IC system. It is suitable for determining total and potential inorganic sulfate in butanol intended as a gasoline additive.[2]
Experimental Protocol
1. Sample Preparation
-
Total Sulfate:
-
No preparation is required. The butanol sample is injected directly.
-
-
Potential Sulfate:
-
Add 0.5 mL of 30% hydrogen peroxide solution to 9.5 mL of the butanol sample in a clean vial.
-
Mix the solution thoroughly. The sample is now ready for direct injection.[2]
-
2. Ion Chromatography System and Conditions
| Parameter | Setting |
| IC System | A standard ion chromatography system with a suppressed conductivity detector (e.g., Dionex ICS-2100).[2] |
| Column | Dionex IonPac AS22 Carbonate Eluent Anion-Exchange Column.[2] |
| Eluent | A suitable carbonate/bicarbonate eluent. |
| Flow Rate | Typically 1.0 - 1.2 mL/min. |
| Injection Volume | 5 µL.[2] |
| Detection | Suppressed conductivity.[2] |
| Run Time | Approximately 20 minutes.[2] |
Method Performance
Quantitative data for the direct injection method are presented below.
| Analyte | Linearity (r²) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) |
| Sulfate | >0.999 | 0.1 | 0.4 |
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the two described methods for sulfate determination in butanol.
References
Application Notes and Protocols for the Synthesis of 1,8-Dioxo-octahydroxanthenes using an Acidic Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dioxo-octahydroxanthenes are a significant class of heterocyclic compounds that have garnered considerable interest in the fields of medicinal chemistry and materials science. Their derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and antibacterial properties. Furthermore, they are utilized as fluorescent materials and in photodynamic therapy. The synthesis of these compounds is typically achieved through a one-pot condensation reaction of an aromatic aldehyde with two equivalents of a 1,3-cyclic diketone, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone). This reaction is generally catalyzed by an acid. While various catalysts have been reported for this transformation, this document provides a detailed protocol and application notes for the use of a butyl sulfate-like acidic catalyst, drawing upon established methodologies for similar sulfonic acid and sulfate-based catalysts.[1][2][3]
Reaction Mechanism and Workflow
The synthesis of 1,8-dioxo-octahydroxanthenes proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclodehydration. The acidic catalyst plays a crucial role in activating the carbonyl groups of the reactants, thereby facilitating these transformations.
Proposed Reaction Mechanism
The reaction is initiated by the acid-catalyzed Knoevenagel condensation between the aromatic aldehyde and one molecule of dimedone to form an intermediate. This is followed by a Michael addition of a second molecule of dimedone to the newly formed α,β-unsaturated ketone. The final step involves an intramolecular cyclization and dehydration to yield the 1,8-dioxo-octahydroxanthene product.
Caption: Proposed mechanism for the acid-catalyzed synthesis of 1,8-dioxo-octahydroxanthenes.
Experimental Workflow
The general workflow for the synthesis is straightforward, involving the mixing of reactants and catalyst, heating the reaction mixture, and subsequent isolation and purification of the product.
Caption: General experimental workflow for the synthesis of 1,8-dioxo-octahydroxanthenes.
Experimental Protocols
This section provides a detailed methodology for the synthesis of 1,8-dioxo-octahydroxanthenes using a representative acidic catalyst.
Materials:
-
Aromatic aldehyde (1 mmol)
-
5,5-Dimethyl-1,3-cyclohexanedione (dimedone) (2 mmol)
-
Butyl sulfate (B86663) catalyst (e.g., 5-10 mol%)
-
Solvent (e.g., ethanol (B145695), water, or solvent-free)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Thin-layer chromatography (TLC) apparatus
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and the this compound catalyst (e.g., 0.1 mmol, 10 mol%).
-
Reaction Conditions: The reaction can be performed under solvent-free conditions or in a solvent such as ethanol or water.[4] For solvent-free conditions, gently heat the mixture with stirring. For solvent-based reactions, add the solvent (e.g., 10 mL) and heat the mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. If the reaction was performed solvent-free, add a small amount of ethanol and stir until a solid precipitate forms. If a solvent was used, the product may precipitate upon cooling.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water or a cold ethanol/water mixture to remove the catalyst and any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.
-
Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm its structure.
Data Presentation
The efficiency of the synthesis of 1,8-dioxo-octahydroxanthenes is influenced by the nature of the aromatic aldehyde, the reaction conditions, and the catalyst used. The following tables summarize representative data based on similar catalytic systems.
Table 1: Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives with Various Aldehydes
| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | TBAHS | Water/Ethanol | Reflux | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | TBAHS | Water/Ethanol | Reflux | 25 | 98 |
| 3 | 4-Methoxybenzaldehyde | TBAHS | Water/Ethanol | Reflux | 45 | 92 |
| 4 | 4-Nitrobenzaldehyde | TBAHS | Water/Ethanol | Reflux | 20 | 96 |
| 5 | 2-Chlorobenzaldehyde | TBAHS | Water/Ethanol | Reflux | 40 | 90 |
TBAHS: Tetrabutylammonium hydrogen sulfate, a representative sulfate catalyst. Data adapted from similar syntheses.[2][3]
Table 2: Comparison of Different Catalytic Systems
| Catalyst | Conditions | Time | Yield (%) | Reference |
| Tetrabutylammonium hydrogen sulfate | Semi-aqueous media | 20-45 min | 90-98 | [2][3] |
| Multiwalled carbon nanotube-BuSO₃H | Solvent-free, 80°C | 15-40 min | 92-98 | [1] |
| SmCl₃ | 120°C | 1-2 h | 85-95 | [5] |
| [Bmim]HSO₄ | Solvent-free, 80°C | 3 h | 85 | [2] |
Conclusion
The synthesis of 1,8-dioxo-octahydroxanthenes can be efficiently achieved using a this compound-like acidic catalyst. The protocol is straightforward, and the reaction proceeds with high yields under relatively mild conditions. The use of recyclable and environmentally benign catalysts is a key advantage in the development of green synthetic methodologies for these important heterocyclic compounds. The data presented, based on analogous catalytic systems, demonstrates the versatility of this approach for a range of aromatic aldehydes. Researchers and drug development professionals can utilize this information as a foundation for the synthesis and exploration of novel 1,8-dioxo-octahydroxanthene derivatives.
References
Quantifying Circulating Sulfate: A Detailed Guide to Analytical Techniques for Plasma and Serum Analysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In response to the growing interest in the physiological and pathological roles of inorganic sulfate (B86663), this document provides detailed application notes and protocols for the accurate quantification of sulfate in plasma and serum. This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering a comparative overview of key analytical techniques, complete with step-by-step methodologies, quantitative performance data, and visual workflows.
Circulating sulfate is the fourth most abundant anion in human plasma and plays a crucial role in a myriad of physiological processes, including the detoxification of xenobiotics, the regulation of hormones, and the maintenance of skeletal and neurological health.[1][2] Dysregulation of sulfate homeostasis has been implicated in various disease states, making its precise measurement a critical aspect of biomedical research and drug development.
This guide details three primary methods for sulfate quantification: Turbidimetry, Ion Chromatography (IC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with its own set of advantages and limitations, allowing researchers to select the most appropriate technique based on their specific needs for sensitivity, specificity, and throughput.
Comparative Quantitative Data
To facilitate a direct comparison of the analytical methods, the following tables summarize their key quantitative performance characteristics as reported in the literature.
Table 1: Performance Characteristics of Turbidimetric Assays for Sulfate Quantification
| Parameter | Reported Value(s) | Reference(s) |
| Linearity Range | 0 - 40 mg/L | [3][4] |
| Sample Volume | 100 µL - 1 mL | [3][4] |
Table 2: Performance Characteristics of Ion Chromatography Methods for Sulfate Quantification
| Parameter | Reported Value(s) | Reference(s) |
| Linearity Range | 0 - 1041 µmol/L | [5][6] |
| Limit of Detection (LOD) | 9 µmol/L | [5][6] |
| Limit of Quantification (LOQ) | 27 µmol/L | [5][6] |
| Sample Volume (Plasma/Serum) | 40 µL | [7][8] |
| Within-Run Imprecision | 0.8% | [7] |
| Between-Run Imprecision | 6.1% | [7] |
Table 3: Performance Characteristics of LC-MS/MS Methods for Sulfate Quantification
| Parameter | Reported Value(s) | Reference(s) |
| Linearity Range | 100 - 40,000 ng/mL | [9] |
| Limit of Quantification (LOQ) | 1 - 80 ng/mL (for sulfated steroids) | [10] |
| Sample Volume | 300 µL | [10] |
| Intra-day Precision (%CV) | < 10% | [10] |
| Inter-day Precision (%CV) | 1.3 - 9.9% | [11] |
Experimental Protocols
Turbidimetric Method
This method is based on the principle that sulfate ions react with barium chloride in an acidic solution to form a fine precipitate of barium sulfate (BaSO₄). The resulting turbidity of the suspension is proportional to the sulfate concentration and can be measured using a spectrophotometer or nephelometer.[6][12]
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 8%)
-
Conditioning reagent: 30 mL concentrated HCl, 300 mL distilled water, 100 mL 95% ethanol (B145695) or isopropanol, and 75 g NaCl, dissolved in a container. Add 50 mL glycerol (B35011) and mix.[3]
-
Barium chloride (BaCl₂) crystals (20-30 mesh)
-
Sulfate standard solutions (e.g., prepared from anhydrous Na₂SO₄)
-
Spectrophotometer or nephelometer
-
Magnetic stirrer and stir bars
Protocol:
-
Sample Preparation (Deproteination):
-
To 200 µL of serum or plasma, add 100 µL of TCA solution.
-
Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
Assay Procedure:
-
Transfer 100 µL of the deproteinized supernatant or sulfate standard into a clean cuvette or reaction tube.
-
Add 5.0 mL of conditioning reagent to the sample.[3]
-
Place the sample on a magnetic stirrer and begin stirring at a constant rate.
-
Add a scoop (0.2-0.3 mL capacity) of BaCl₂ crystals to the solution and start a timer immediately.[3]
-
Stir for exactly 1 minute.
-
Stop stirring and immediately measure the absorbance (turbidity) at 420 nm.[3] The reading should be taken at a fixed time point after adding the barium chloride.
-
-
Calibration:
-
Prepare a series of sulfate standards of known concentrations.
-
Process the standards in the same manner as the samples.
-
Construct a calibration curve by plotting the absorbance values against the corresponding sulfate concentrations.
-
Determine the sulfate concentration in the samples by interpolating their absorbance values on the calibration curve.
-
Ion Chromatography (IC)
Ion chromatography offers improved specificity and sensitivity compared to turbidimetric methods.[6] It separates sulfate from other anions in the sample based on their interaction with an ion-exchange column, followed by detection using a conductivity detector.
Materials:
-
Deionized water (18 MΩ·cm)
-
Anion-exchange column (e.g., Dionex IonPac™ AS18 or similar)
-
Guard column
-
Eluent (e.g., Potassium Hydroxide solution)
-
Suppressor (e.g., Anion Self-Regenerating Suppressor)
-
Conductivity detector
-
IC system (e.g., Dionex ICS-2000)
Protocol:
-
Sample Preparation:
-
Chromatographic Conditions (Example):
-
Column: Dionex IonPac™ AS18 Analytical Column (4 x 250 mm) with a corresponding guard column.
-
Eluent: Potassium Hydroxide (KOH) gradient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
-
-
Analysis:
-
Inject the prepared samples and standards into the IC system.
-
Identify the sulfate peak based on its retention time, which is determined by running a known sulfate standard. The retention time for sulfate is typically around 7.00-7.40 minutes under these conditions.[8]
-
Quantify the sulfate concentration by comparing the peak area of the sample to the peak areas of the calibration standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of sulfate.[5] It is particularly useful for analyzing complex biological matrices and can be adapted for high-throughput applications.
Materials:
-
Acetonitrile (ACN), methanol (B129727) (MeOH), and water (LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Protein precipitation agent (e.g., ACN with zinc sulfate)[10]
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC column (e.g., C18 or Phenyl-X)[10]
-
LC-MS/MS system
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 300 µL of serum or plasma, add an internal standard solution.
-
Add 1 mL of a cold protein precipitation solution (e.g., Acetonitrile containing 89 g/L ZnSO₄, in a 4:1 v/v ratio).[10]
-
Vortex and incubate (e.g., 15 minutes at 4°C).
-
Centrifuge at high speed (e.g., 14,500 x g for 10 minutes) to pellet the precipitated proteins.[10]
-
Transfer the supernatant for further processing or direct injection.
-
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Sulfate: Precursor ion (m/z) 97 → Product ion (m/z) 80.
-
Optimize other parameters such as declustering potential and collision energy.
-
-
Quantification:
-
Construct a calibration curve using standards prepared in a surrogate matrix (e.g., charcoal-stripped serum).
-
Calculate the analyte-to-internal standard peak area ratio for both samples and standards.
-
Determine the sulfate concentration in the samples from the calibration curve.
-
Visualizations
To further aid in the understanding of the experimental processes and the biological context of sulfate analysis, the following diagrams are provided.
Caption: Workflow for the turbidimetric quantification of sulfate.
Caption: Workflow for sulfate quantification by Ion Chromatography.
Caption: Workflow for sulfate quantification by LC-MS/MS.
Caption: The sulfation pathway in drug metabolism.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. youarethehealer.org [youarethehealer.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. epa.gov [epa.gov]
- 5. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
Preparation of Primary n-Alkyl Sulfates from Alcohols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of primary n-alkyl sulfates from their corresponding alcohols. The methodologies outlined are suitable for a range of research and development applications, including the synthesis of surfactants, detergents, and sulfate-containing drug molecules.
Introduction
Primary n-alkyl sulfates are a class of organic compounds characterized by a long alkyl chain attached to a sulfate (B86663) group. They are widely used as anionic surfactants in various industrial and pharmaceutical applications. Their synthesis typically involves the sulfation of a primary alcohol using a suitable sulfating agent, followed by neutralization. The choice of sulfating agent and reaction conditions can significantly impact the yield and purity of the final product. This document details the most common and effective methods for the preparation of primary n-alkyl sulfates.
General Reaction Scheme
The overall chemical transformation involves the reaction of a primary alcohol with a sulfating agent to form an alkyl hydrogen sulfate, which is subsequently neutralized with a base to yield the final sodium alkyl sulfate salt.
Caption: General reaction scheme for the synthesis of n-alkyl sulfates.
Comparative Data of Sulfating Agents
The selection of the sulfating agent is critical and depends on the scale of the reaction, the desired purity, and the sensitivity of the starting alcohol. The following table summarizes the performance of common sulfating agents for the preparation of sodium dodecyl sulfate from dodecanol.
| Sulfating Agent | Molar Ratio (Agent:Alcohol) | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Sulfur Trioxide (SO₃) | 1:1 | 25-35 | 1-2 hours | >95 | [1] |
| Chlorosulfonic Acid (ClSO₃H) | 1:1 | 25-30 | 30-60 min | ~90-95 | [2] |
| Sulfamic Acid (NH₂SO₃H) | 1.05:1 | 110-120 | 1.5-2 hours | ~85-90 | [3] |
| SO₃-Pyridine Complex | 1.5:1 | 25-55 | 1-24 hours | ~70-95 | [4] |
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of primary n-alkyl sulfates using different sulfating agents.
Sulfation using Sulfur Trioxide-Pyridine Complex
This method is mild and suitable for sensitive substrates. The sulfur trioxide-pyridine complex is a stable, easy-to-handle solid.[4]
Experimental Workflow:
Caption: Workflow for sulfation using the SO₃-Pyridine complex.
Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the primary alcohol (1.0 eq.) in anhydrous pyridine (B92270) or dimethylformamide (DMF).
-
Addition of Sulfating Agent: Cool the solution to 0 °C in an ice bath. Add the sulfur trioxide-pyridine complex (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Neutralization: Neutralize the aqueous solution to pH 7 by the slow addition of a 1 M sodium hydroxide (B78521) (NaOH) solution while cooling in an ice bath.
-
Purification: The resulting sodium alkyl sulfate can be isolated by extraction with a suitable solvent (e.g., butanol) and subsequent evaporation of the solvent. Further purification can be achieved by recrystallization from ethanol (B145695) or isopropanol.
Sulfation using Chlorosulfonic Acid
This method is rapid and efficient but requires careful handling of the corrosive and moisture-sensitive chlorosulfonic acid.[2][5] The reaction is highly exothermic and generates hydrogen chloride gas.
Experimental Workflow:
Caption: Workflow for sulfation using chlorosulfonic acid.
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, a thermometer, and a gas outlet connected to a scrubber (to neutralize HCl gas), place the primary alcohol (1.0 eq.) dissolved in a dry, chlorinated solvent such as dichloromethane (B109758) (DCM).
-
Addition of Sulfating Agent: Cool the solution to 0 °C. Add chlorosulfonic acid (1.05 eq.) dropwise from the dropping funnel over a period of 1 hour. Maintain the reaction temperature below 10 °C with efficient cooling.
-
Reaction and Degassing: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Purge the reaction mixture with a stream of dry nitrogen to remove the dissolved hydrogen chloride.
-
Neutralization: In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq.) in water and cool it to 5-10 °C. Slowly and carefully add the acidic reaction mixture to the cold NaOH solution with vigorous stirring to neutralize the alkyl hydrogen sulfate and any excess acid.
-
Isolation: The sodium alkyl sulfate will precipitate from the solution. Collect the solid by filtration, wash with cold water and then with a small amount of cold ethanol. Dry the product under vacuum.
Sulfation using Sulfamic Acid
This method is considered safer and produces the ammonium (B1175870) salt directly, which can then be converted to the sodium salt if desired. It is particularly useful for smaller-scale preparations where the handling of more aggressive reagents is to be avoided.[3][6]
Experimental Workflow:
Caption: Workflow for sulfation using sulfamic acid.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the primary alcohol (1.0 eq.) and sulfamic acid (1.05 eq.).
-
Reaction: Heat the mixture to 110-120 °C under a nitrogen atmosphere. The reaction mixture will become a molten slurry. Maintain this temperature for 1.5-2 hours with continuous stirring.
-
Work-up: Cool the reaction mixture to approximately 80 °C. The product, ammonium alkyl sulfate, is a waxy solid at room temperature.
-
Isolation: Dissolve the crude product in hot water. The ammonium alkyl sulfate can be used as is, or it can be converted to the sodium salt by adding a stoichiometric amount of sodium hydroxide and boiling to remove ammonia. Upon cooling, the sodium alkyl sulfate will crystallize.
-
Purification: Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Sulfur trioxide, chlorosulfonic acid, and sulfamic acid are corrosive and should be handled with extreme care.
-
Reactions involving chlorosulfonic acid produce hydrogen chloride gas, which is toxic and corrosive. Ensure proper scrubbing of the off-gases.
-
The sulfation reactions are often exothermic and require careful temperature control to avoid side reactions and ensure safety.
References
- 1. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]
- 2. US3413331A - Sulfation of a mixture of primary and secondary alcohols - Google Patents [patents.google.com]
- 3. chemithon.com [chemithon.com]
- 4. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Sulfamic acid - Wikipedia [en.wikipedia.org]
Application Note: Automated Methods for Sulfate Detection in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and efficient quantification of sulfate (B86663) in various water samples, including drinking water, surface water, and pharmaceutical process water, is critical for regulatory compliance, environmental monitoring, and quality control in drug development and manufacturing. Traditional manual methods for sulfate determination are often laborious, time-consuming, and prone to errors. This application note details several automated methods for sulfate detection that offer significant improvements in throughput, precision, and accuracy. The primary methods discussed are automated turbidimetry, automated colorimetry (methylthymol blue method), and ion chromatography.
Automated Methods Overview
Several automated techniques are available for the rapid and reliable determination of sulfate concentrations in aqueous samples. These methods leverage different chemical and physical principles to achieve quantification.
-
Automated Turbidimetric Method: This is a widely used method based on the reaction of sulfate ions with barium chloride in an acidic solution to form a fine, white precipitate of barium sulfate (BaSO₄).[1][2] The resulting turbidity of the suspension is measured photometrically, typically at 420 nm, and is directly proportional to the sulfate concentration.[3] Automation is often achieved using discrete analyzers or flow injection analysis (FIA) systems, which precisely control reaction times and mixing, overcoming the challenges of manual methods where the barium sulfate precipitate can settle quickly. Gelatin or other stabilizers are often used to keep the precipitate suspended.[4]
-
Automated Colorimetric (Methylthymol Blue) Method: This method, recognized by the EPA, involves the reaction of sulfate with a barium chloride and methylthymol blue (MTB) complex.[5][6] In the absence of sulfate, the barium-MTB complex has a distinct color. When sulfate is introduced, it preferentially binds with barium, releasing the MTB and causing a color change that is measured spectrophotometrically.[5][6][7] This method often incorporates an ion-exchange column to remove interferences from multivalent cations.[5][6]
-
Ion Chromatography (IC): Ion chromatography is a highly sensitive and selective separation technique for the determination of various ions, including sulfate, in water samples.[8][9] In this method, a water sample is injected into a system where it is carried by an eluent through a separation column, a guard column, and a suppressor.[10] The ions are separated based on their affinity for the ion-exchange resin in the column.[9] A conductivity detector is then used to measure the concentration of the separated ions.[8][10] IC is a fully automated and reliable method capable of measuring concentrations in the ppb range.[8]
Quantitative Data Presentation
The performance characteristics of the primary automated methods for sulfate detection are summarized in the table below for easy comparison.
| Parameter | Automated Turbidimetric Method | Automated Colorimetric (MTB) Method | Ion Chromatography (IC) |
| Principle | Precipitation of BaSO₄ and measurement of turbidity.[4] | Color change of Methylthymol Blue upon reaction with Ba²⁺ released from a complex by SO₄²⁻.[5][7] | Anion exchange separation followed by conductivity detection.[8][10] |
| Typical Range | 1 - 120 mg/L (can be extended with dilution).[3][11][12] | 0.5 - 300 mg/L.[5][6] | 0.1 - 600 mg/L (without suppressor).[8] |
| Detection Limit | 2.00 mg/L, 5 mg/L[11][12] | 1.61 mg/L[7] | 0.033 mg/L[10] |
| Precision (RSD) | 0.5% - 2.6%, <2%[3] | Not explicitly stated in provided results. | 0.52%[10] |
| Accuracy (Recovery) | 92% - 103%, >98%[3] | Not explicitly stated in provided results. | 97.7%[10] |
| Sample Throughput | ~30 - 72 samples/hour.[5][13][14] | ~30 samples/hour.[5] | Varies with method, can be < 2 minutes per sample.[15] |
| Common Interferences | Color, suspended matter, high concentrations of silica (B1680970) and chloride, organic matter.[1][16][17] | Multivalent cations (removed by ion exchange), turbidity.[5][6][7] | High concentrations of other anions, especially chloride in saline samples.[10] |
Experimental Protocols
Key Experiment: Automated Turbidimetric Analysis using a Discrete Analyzer
This protocol is based on the Thermo Scientific Gallery Aqua Master discrete analyzer method, which is an EPA-approved automated turbidimetric method.
1. Principle
Sulfate ions in the water sample react with barium chloride under controlled acidic conditions to form a stable suspension of barium sulfate. The turbidity of this suspension, which is proportional to the sulfate concentration, is measured at 420 nm. A gelatin-based reagent is used to stabilize the barium sulfate suspension.
2. Materials and Reagents
-
Thermo Scientific Gallery Aqua Master Discrete Analyzer or equivalent.
-
Ready-to-use Sulfate Reagent Kit (e.g., Thermo Scientific Part # 984648). This kit typically contains a barium chloride solution with a stabilizer.
-
Sulfate Stock Standard Solution (1,000 mg/L).
-
Deionized water (ASTM Type I).
-
Quality Control Samples (QCS).
3. Instrument Setup
-
Power on the discrete analyzer and allow it to initialize.
-
Ensure the reagent and sample cups are clean and properly placed in the analyzer's racks.
-
Prime the system with deionized water to ensure all tubing is clean and free of air bubbles.
-
Load the ready-to-use sulfate reagent into the designated reagent position.
4. Calibration
-
Prepare a series of calibration standards by diluting the 1,000 mg/L sulfate stock solution with deionized water. A typical calibration range is 2.0 to 40.0 mg/L.
-
Include a blank (deionized water) in the calibration set.
-
Load the calibration standards and the blank into the sample cups and place them in the sample rack.
-
Program the analyzer to run the calibration sequence for the sulfate method. The analyzer will automatically dispense the samples and reagents, perform the measurement, and generate a calibration curve.
-
Verify the calibration by analyzing a Quality Control Sample (QCS). The measured concentration should be within the acceptance criteria (e.g., 90-110% of the true value).
5. Sample Preparation and Analysis
-
For clear water samples, no pretreatment is typically required.
-
If samples are turbid, they should be filtered through a 0.45 µm membrane filter prior to analysis.[3]
-
If the expected sulfate concentration is above the calibration range, dilute the sample with deionized water.
-
Load the prepared samples into the sample cups and place them in the sample rack.
-
Create a worklist in the analyzer software, assigning the sulfate method to the respective sample positions.
-
Start the analysis. The discrete analyzer will automatically perform the following steps for each sample:
-
Aspirate a defined volume of the sample into a cuvette.
-
Dispense a precise volume of the sulfate reagent into the cuvette.
-
Mix the sample and reagent and allow for a controlled incubation time for the barium sulfate precipitate to form.
-
Measure the absorbance (turbidity) at 420 nm.
-
Calculate the sulfate concentration based on the calibration curve.
-
6. Data Analysis and Quality Control
-
The analyzer software will automatically calculate and report the sulfate concentration for each sample.
-
Periodically analyze a continuing calibration verification (CCV) standard and a laboratory reagent blank (LRB) to ensure the continued validity of the calibration and the absence of contamination.[5]
-
Spiked samples should be analyzed to assess potential matrix effects.
Visualizations
Experimental Workflow for Automated Turbidimetric Sulfate Analysis
Caption: Workflow for automated turbidimetric sulfate analysis.
Signaling Pathway for Turbidimetric Detection
Caption: Principle of turbidimetric sulfate detection.
References
- 1. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 2. A fast and simple turbidimetric method for the determination of sulfate in sulfate-reducing bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dl.astm.org [dl.astm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. epa.gov [epa.gov]
- 6. NEMI Method Summary - 375.2 [nemi.gov]
- 7. ezkem.com [ezkem.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. m.youtube.com [m.youtube.com]
- 10. SULFATE DETECTION BY ION CHROMATOGRAPHY.LAXMI ENTERPRISE.VADODRA, | Laxmi Enterprise - Vadodara [laxmienterprise.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of sulfate in natural and residual waters by turbidimetric flow-injection analysis [repositorio.ucp.pt]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fast determination of sulfate by ion chromatography based on a permanently coated column - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. NEMI Method Summary - 375.4 [nemi.gov]
- 17. NEMI Method Summary - D516 [nemi.gov]
Application Notes and Protocols for Butyl-Containing Compounds in Cancer Therapy Research
Introduction
While "butyl sulfate" is not prominently featured in cancer therapy research literature as a therapeutic agent, two other butyl-containing compounds, Busulfan (B1668071) and Buthionine Sulfoximine (BSO) , have been extensively studied and are clinically relevant in oncology. Busulfan is a DNA alkylating agent used as a conditioning agent for hematopoietic stem cell transplantation. Buthionine Sulfoximine is an inhibitor of glutathione (B108866) synthesis, investigated as a chemosensitizing agent. These application notes provide detailed information on their mechanisms of action, relevant data, and experimental protocols for researchers, scientists, and drug development professionals.
Application Note: Busulfan
1. Mechanism of Action
Busulfan is a bifunctional alkylating agent.[1][2] Its cytotoxic effects are mediated through the alkylation of DNA.[1][2] The two methanesulfonate (B1217627) groups of busulfan are displaced, and the resulting carbonium ions form covalent bonds with the N7 position of guanine (B1146940) bases in the DNA.[1] This leads to the formation of intrastrand and interstrand DNA cross-links, which inhibit DNA replication and transcription.[1][2][3] The extensive DNA damage overwhelms the cellular repair mechanisms, ultimately triggering apoptosis (programmed cell death), particularly in rapidly dividing cancer cells.[1]
References
Application Notes and Protocols for the Analysis of Sterol Sulfates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol sulfates are a class of endogenous molecules that play crucial roles in numerous physiological and pathological processes. They are synthesized by sulfotransferase enzymes (SULTs) and can be hydrolyzed back to their unconjugated forms by steroid sulfatases (STS). These sulfated steroids are not merely metabolic byproducts; they act as important signaling molecules, neurosteroids, and regulators of lipid metabolism. Accurate quantification of sterol sulfates in biological matrices is therefore essential for understanding their function in health and disease, and for the development of novel therapeutics.
This document provides detailed protocols for the analysis of sterol sulfates, focusing on deconjugation and derivatization strategies for gas chromatography-mass spectrometry (GC-MS) analysis, as well as direct analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Strategies for Sterol Sulfate (B86663) Quantification
The analysis of sterol sulfates can be broadly categorized into two main approaches:
-
Indirect Analysis by GC-MS: This traditional and robust method requires a two-step process of deconjugation (to cleave the sulfate group) followed by derivatization (to increase volatility and improve chromatographic performance).
-
Direct Analysis by LC-MS/MS: This modern approach allows for the direct measurement of intact sterol sulfates, eliminating the need for deconjugation and derivatization, thus offering a more streamlined workflow.[1][2]
The choice of method depends on the specific sterol sulfates of interest, the sample matrix, and the available instrumentation.
Experimental Protocols
Protocol 1: Enzymatic Deconjugation followed by Derivatization for GC-MS Analysis
This protocol utilizes enzymatic hydrolysis to cleave the sulfate moiety from the sterol backbone, followed by derivatization of the resulting free sterol.
Materials:
-
β-glucuronidase/sulfatase from Helix pomatia (Type HP-2)[1]
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Methyl tert-butyl ether (MtBE)
-
Nitrogen gas supply
-
Silylating agent: e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylsilylimidazole (TSIM) (9:1, v/v)
-
Internal Standard (IS): e.g., cholestane
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample (e.g., plasma, tissue homogenate) containing the sterol sulfates and the internal standard into a glass vial. Evaporate the solvent to dryness under a stream of nitrogen.
-
Enzymatic Hydrolysis:
-
Extraction:
-
After incubation, extract the deconjugated sterols by adding 1 mL of MtBE and vortexing thoroughly.
-
Centrifuge to separate the phases and transfer the upper organic layer to a clean vial.
-
Repeat the extraction with another 1 mL of MtBE and combine the organic phases.
-
-
Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of the silylating agent mixture (MSTFA:TSIM, 9:1).
-
Incubate at room temperature for 30 minutes.
-
-
GC-MS Analysis: Dilute the derivatized sample with an appropriate solvent (e.g., MtBE) and inject it into the GC-MS system.
Protocol 2: Chemical Deconjugation (Solvolysis) and Derivatization for GC-MS Analysis
This protocol employs chemical means to cleave the sulfate group, which can be advantageous in certain situations but may require harsh conditions.
Materials:
-
Acidified solvent for solvolysis (e.g., ethyl acetate saturated with HCl)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Derivatization reagents as in Protocol 1.
-
Internal Standard (IS): e.g., cholestane
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Solvolysis:
-
Add the acidified solvent to the dried sample residue.
-
Incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours). Note: Optimization of time and temperature is crucial to avoid degradation of the sterols.
-
-
Neutralization and Extraction:
-
Cool the reaction mixture and neutralize the acid with a sodium bicarbonate solution.
-
Extract the deconjugated sterols with an organic solvent (e.g., MtBE) as described in Protocol 1.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Drying and Derivatization: Proceed with the drying and derivatization steps as outlined in Protocol 1.
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS.
Protocol 3: Simultaneous Deconjugation and Derivatization for GC-MS Analysis
A novel and efficient method combines the deconjugation and derivatization of keto-sterol sulfates into a single step.
Materials:
-
O-methylhydroxylamine hydrochloride in pyridine (B92270) (2%, m/v)[1]
-
Silylating agent as in Protocol 1.
-
Internal Standard (IS): e.g., cholestane
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Simultaneous Deconjugation/Methoximation:
-
Add 100 µL of 2% O-methylhydroxylamine hydrochloride in pyridine directly to the dried sterol sulfates.[1]
-
Seal the vial and heat at 80°C for 30 minutes to 6 hours, depending on the specific sterol sulfates being analyzed.[1] This step achieves both the cleavage of the sulfate group and the methoximation of any ketone functionalities.
-
-
Extraction:
-
After cooling, add 400 µL of water to the vial.
-
Extract the derivatized sterols twice with 1 mL of MtBE.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.[1]
-
-
Silylation:
-
To the dried residue, add 50 µL of the silylating agent mixture (MSTFA:TSIM, 9:1) and incubate at room temperature for 30 minutes.[1]
-
-
GC-MS Analysis: Dilute the sample and inject it into the GC-MS system.
Protocol 4: Direct Analysis of Sterol Sulfates by UPLC-MS/MS
This protocol is for the direct quantification of intact sterol sulfates and is particularly useful for high-throughput analysis.
Materials:
-
LC-MS grade solvents: Methanol (B129727), Water, Acetonitrile (B52724)
-
Formic acid or ammonium (B1175870) acetate (optional mobile phase additives)
-
Deuterated internal standards for each analyte of interest (e.g., [D7]-cholesterol-sulfate)
Procedure:
-
Sample Preparation (Protein Precipitation & Extraction):
-
To a small volume of sample (e.g., 50 µL of plasma), add the deuterated internal standards.
-
Precipitate proteins by adding a larger volume of cold acetonitrile (e.g., 200 µL).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a suitable reversed-phase column (e.g., C18). Use a gradient elution with mobile phases such as methanol and water, with or without additives like formic acid or ammonium acetate, to achieve chromatographic separation.
-
Mass Spectrometry:
-
Ionize the eluted sterol sulfates using electrospray ionization (ESI) in negative ion mode.
-
Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Select the precursor ion for each sterol sulfate and its corresponding characteristic product ion for sensitive and specific detection. The loss of the sulfate group (SO3, 80 Da) or the hydrogen sulfate ion ([HSO4]-, m/z 97) is a common diagnostic fragmentation.
-
-
Quantification: Quantify each analyte by calculating the ratio of its peak area to that of its corresponding deuterated internal standard.
-
Data Presentation: Comparison of Analytical Methods
| Parameter | GC-MS (with Deconjugation/Derivatization) | LC-MS/MS (Direct Analysis) |
| Sample Preparation | Multi-step (hydrolysis, extraction, derivatization), time-consuming. | Simpler (protein precipitation, extraction), faster workflow.[1] |
| Throughput | Lower | Higher, suitable for large sample batches.[1] |
| Sensitivity | High | Very high, with reported limits of detection in the picogram range (e.g., 20 pg for some sterol sulfates).[3] |
| Specificity | High, especially with high-resolution MS. | Very high, due to the specificity of MRM transitions. |
| Analyte Coverage | Broad, but efficiency of deconjugation can vary for different sterol sulfates.[1] | Broad, less prone to variations from incomplete chemical reactions. |
| Derivatization Required | Yes | No |
| Key Advantages | Well-established, robust, provides detailed structural information from EI mass spectra.[1] | High sensitivity and specificity, high throughput, analysis of intact molecule.[1] |
| Key Limitations | Potential for analyte degradation during hydrolysis and derivatization, potential for incomplete reactions.[1] | Matrix effects can be a challenge, requiring careful optimization and use of internal standards. |
Visualizations
Caption: Metabolic pathway of sterol sulfates.
References
Troubleshooting & Optimization
managing side reactions and byproducts in butyl sulfate alkylation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing side reactions and byproducts during butyl sulfate (B86663) alkylation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during butyl sulfate alkylation, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Alkylated Product | 1. Suboptimal Reaction Temperature: Incorrect temperature can lead to decomposition of this compound intermediates or favor side reactions.[1] 2. Incorrect Stoichiometry: An inappropriate ratio of reactants (e.g., low isobutane-to-olefin ratio) can promote polymerization.[2] 3. Poor Mixing: Inefficient mixing of the biphasic system can limit the reaction at the acid-hydrocarbon interface.[3] 4. Low Acid Strength: High water content in the sulfuric acid catalyst can reduce its activity and promote side reactions.[4] | 1. Optimize Temperature: For high-quality alkylate, maintain temperatures in the range of -20 to -15°C.[1] For other substrates, perform a temperature screen to find the optimal conditions. 2. Adjust Stoichiometry: Increase the isobutane-to-olefin molar ratio to suppress side reactions by diluting the local olefin concentration.[2] A minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents) is often recommended in similar alkylations.[5] 3. Improve Agitation: Ensure vigorous stirring to maximize the interfacial area between the acid and organic phases.[3] 4. Use High Purity Reagents: Employ concentrated sulfuric acid with low water content. |
| High Levels of Polymer Byproducts (Conjunct Polymers) | 1. High Reaction Temperature: Elevated temperatures can cause the decomposition of sec-butyl sulfates, leading to the formation of conjunct polymers.[1][3] 2. Low Isobutane-to-Olefin Ratio: Insufficient isobutane (B21531) allows for olefin polymerization to become a more dominant reaction pathway.[2] 3. Extended Reaction Time: Allowing the reaction to proceed for too long after the primary alkylation is complete can lead to undesired side reactions.[3] | 1. Lower Reaction Temperature: Conduct the reaction at lower temperatures to maintain the stability of the this compound intermediates.[1] 2. Increase Isobutane Concentration: A higher isobutane-to-olefin ratio favors the desired alkylation over olefin polymerization.[2] 3. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and quench it once the starting material is consumed to prevent the formation of byproducts.[5] |
| Formation of Heavy Isoparaffins and Olefins | 1. Decomposition of Butyl Sulfates: The breakdown of sec-butyl sulfate intermediates can generate a mixture of heavy isoparaffins and olefins.[3] 2. Carbocation Rearrangements: The carbocation intermediates in the reaction can undergo rearrangements and further reactions to form a variety of hydrocarbon byproducts, including C9 and C11 species.[2] | 1. Control Temperature: Maintain a low and stable reaction temperature to minimize the decomposition of intermediates.[1] 2. Optimize Acid-to-Olefin Ratio: The composition of the reaction mixture is highly dependent on the acid-to-olefin ratio.[1] Experiment with this ratio to find the optimal conditions for your specific substrate. |
| Presence of Sulfur Dioxide (SO₂) | 1. Decomposition of Butyl Sulfates: This is a common decomposition product, especially at elevated temperatures.[3] 2. Thermal Decomposition in Downstream Processes: Unreacted this compound esters can decompose in heated downstream equipment, such as a deisobutanizer reboiler, releasing SO₂.[6] | 1. Maintain Low Reaction Temperature: Keep the reaction temperature low to prevent the thermal decomposition of sulfate intermediates.[1] 2. Ensure Complete Reaction/Quenching: Ensure the reaction goes to completion or is properly quenched to remove reactive intermediates before any heating steps. Consider a water wash to help break down remaining esters.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in this compound alkylation?
A1: The main side reactions include olefin polymerization, which forms acid-soluble hydrocarbons known as conjunct polymers, and the decomposition of sec-butyl sulfate intermediates.[1][3] This decomposition can lead to the formation of heavy isoparaffins, olefins, sulfur dioxide, and water.[3] Additionally, carbocation intermediates can undergo further reactions to produce byproducts such as C9 and C11 hydrocarbons.[2]
Q2: How can I minimize the formation of conjunct polymers?
A2: To minimize the formation of conjunct polymers, it is crucial to control the reaction temperature, as higher temperatures promote the decomposition of this compound intermediates which leads to polymer formation.[1][3] Increasing the isobutane-to-olefin ratio can also help by favoring the desired alkylation reaction over olefin polymerization.[2]
Q3: What is the optimal temperature for this compound alkylation?
A3: The optimal temperature is highly dependent on the specific substrates and desired product. For the alkylation of isobutane with butenes to produce high-quality alkylate, temperatures between -20 and -15°C are recommended.[1] At higher temperatures, the decomposition of s-butyl sulfates can lead to lower quality products.[1] For other applications, an experimental temperature screen is advisable.
Q4: How does the water content in sulfuric acid affect the reaction?
A4: The presence of water can decrease the concentration of sulfuric acid, which in turn can favor side reactions and reduce the selectivity for the desired C8 products.[4][7] While a certain amount of water can facilitate the dissociation of sulfuric acid and provide protons for the reaction, an excess is detrimental.[4]
Q5: I am observing N,N-dialkylation as a side reaction with my amine substrate. How can I promote mono-alkylation?
A5: While the provided information focuses on isobutane alkylation, principles from similar alkylation reactions can be applied. To favor mono-alkylation, you can carefully control the stoichiometry by using a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).[5] Slow, dropwise addition of the alkylating agent can also help by keeping its instantaneous concentration low.[5] Lowering the reaction temperature can also improve selectivity by reducing the rate of the second alkylation.[5]
Experimental Protocols
Protocol 1: General Procedure for this compound Alkylation
This protocol describes a general two-step method for the alkylation of an isobutane with a butene, which can be adapted for other substrates.
Materials:
-
Isobutane
-
Butene (or other olefin)
-
Concentrated Sulfuric Acid (95-98%)
-
Anhydrous solvent (e.g., heptane)
-
Quenching solution (e.g., cold water or saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Step 1: Formation of Butyl Sulfates: In a sealed batch reactor equipped with a cooling system and vigorous stirring, charge the sulfuric acid. Cool the acid to the desired temperature (e.g., -15°C).[1] Slowly add the butene to the cooled acid while maintaining vigorous agitation. The molar acid-to-olefin ratio can be varied, for example, between 0.15 to 0.75.[1] Allow the reaction to proceed for a set time to form the s-butyl sulfate intermediates.
-
Step 2: Alkylation: To the mixture from Step 1, add isobutane. The isobutane-to-olefin ratio should be high to favor the desired alkylation.[2] Maintain the reaction at a low temperature (-20 to -15°C) with strong agitation.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as GC-MS by periodically taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding the reaction mixture to a cold quenching solution. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as distillation or column chromatography.[5]
Protocol 2: Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for identifying and quantifying byproducts.
Procedure:
-
Sample Preparation: Take a representative sample of the crude reaction mixture. If necessary, dilute the sample with a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
GC-MS Analysis: Inject the prepared sample into a GC-MS system.
-
GC Conditions: Use a non-polar capillary column suitable for hydrocarbon analysis. Program the oven temperature with an initial hold at a low temperature (e.g., 40°C) followed by a ramp to a high temperature (e.g., 300°C) to elute both volatile and heavier byproducts.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range appropriate for the expected products and byproducts (e.g., m/z 40-500).
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST). Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Main reaction versus side reaction pathways in this compound alkylation.
Caption: A logical workflow for troubleshooting common issues in this compound alkylation.
References
- 1. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. afpm.org [afpm.org]
- 7. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Butyl Sulfate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using butyl sulfate (B86663). The synthesis of sulfated compounds can be complex, often resulting in low yields and challenging purification steps due to the high polarity and poor solubility of the products in organic solvents.[1][2][3] This guide offers structured advice, detailed protocols, and visual workflows to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction where butyl sulfate is used as a reagent?
A1: Common impurities include unreacted starting materials (e.g., the alcohol or phenol (B47542) being sulfated), residual this compound, and byproducts from side reactions.[4] Hydrolysis of the this compound or the sulfated product can also occur, leading to the formation of butanol and sulfuric acid, or the desulfated starting material, respectively. Depending on the reaction conditions, inorganic salts may also be present after quenching.
Q2: What is the recommended first step for purifying my crude product after a sulfation reaction?
A2: The initial purification step, known as the "work-up," is crucial for removing the bulk of impurities.[5] A typical aqueous work-up involves quenching the reaction mixture, often with a basic solution like saturated sodium bicarbonate to neutralize any acidic components.[4][6] This is followed by extraction with an appropriate organic solvent. The choice of solvent is critical and depends on the solubility of your desired product.
Q3: My sulfated product has poor solubility in common organic solvents. How can I perform an extraction?
A3: The low solubility of sulfated compounds in organic solvents is a known challenge.[3] One strategy is to convert the sulfated product into a more lipophilic salt form, for example, by using a cation exchange with a bulky counterion like tetrabutylammonium.[3] This can improve its solubility in organic solvents, facilitating extraction and subsequent purification steps like column chromatography. Alternatively, if the product is a high molecular weight compound, dialysis could be an option to remove smaller impurities.[1]
Q4: Which chromatographic technique is best suited for purifying highly polar sulfated compounds?
A4: For highly polar sulfated compounds, several chromatographic techniques can be effective:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for purifying water-soluble compounds.[1][7]
-
Anion Exchange Chromatography is another excellent option, as it separates molecules based on their negative charge, making it highly suitable for anionic sulfates.[1]
-
Flash Column Chromatography on silica (B1680970) gel can be used, but it may require highly polar mobile phases. Sometimes, the addition of a small amount of a modifier like triethylamine (B128534) can improve peak shape and recovery for acidic compounds.
Q5: How can I effectively remove unreacted this compound from my product?
A5: Unreacted this compound can often be removed during the aqueous work-up. A wash with a saturated sodium carbonate solution can help hydrolyze and remove residual this compound.[6] If it persists, purification methods like fractional distillation (if the product is volatile and thermally stable) or column chromatography can be employed to separate it from the desired product.[6]
Q6: What analytical methods are recommended to confirm the purity of my final product?
A6: A combination of analytical techniques should be used to confirm purity.[8] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for quantifying purity by assessing the peak area of the product relative to impurities.[4][7] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used to detect impurities.[8] Mass Spectrometry (MS) provides accurate molecular weight information.[8]
Troubleshooting Guide
Problem 1: An emulsion has formed during my aqueous extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, high concentrations of solutes, or the presence of surfactants can lead to the formation of stable emulsions.[9]
-
Solution:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.
-
Break the Emulsion: Add a small amount of brine (saturated aqueous NaCl solution).[9] This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Filtration: In some cases, filtering the entire mixture through a pad of Celite can remove fine solids that stabilize the emulsion.[9][10]
-
Gentle Mixing: In future extractions, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.[9]
-
Problem 2: My product seems to be insoluble in both the aqueous and organic layers.
-
Possible Cause: The product may have precipitated out of solution. This can happen if the polarity of the solvent system is not suitable for keeping the product dissolved.
-
Solution:
-
Alter pH: If your product has acidic or basic functional groups, adjusting the pH of the aqueous layer can significantly alter its solubility.
-
Change Solvent: Try a different, more polar organic solvent for the extraction.
-
Isolate the Precipitate: If a solid has formed at the interface, it could be your product. Carefully collect the solid by filtration, wash it with both the aqueous and organic solvents used in the extraction, and analyze it to confirm its identity.
-
Problem 3: The product yield is very low after purification by column chromatography.
-
Possible Cause: The product may be irreversibly binding to the stationary phase (e.g., silica gel), or the chosen eluent may not be polar enough to move the product down the column.
-
Solution:
-
Optimize Eluent System: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. For highly polar compounds, you may need a very polar eluent system (e.g., dichloromethane/methanol or even ethyl acetate (B1210297)/methanol/water mixtures).
-
Modify the Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica (C18).
-
Check for Streaking on TLC: If the spot streaks on the TLC plate, it's a sign of potential issues on the column. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to the eluent can sometimes resolve this by ensuring the compound is in a single protonation state.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Sulfated Products
| Purification Technique | Principle of Separation | Best Suited For | Common Issues |
| Aqueous Extraction | Differential solubility between aqueous and organic phases.[11] | Removing water-soluble impurities (salts, acids). | Emulsion formation, product precipitation.[9] |
| Crystallization | Difference in solubility of the product and impurities in a solvent at different temperatures. | Thermally stable, solid compounds that can form a crystalline lattice. | Low yield, inclusion of impurities in the crystal lattice. |
| Fractional Distillation | Separation based on differences in boiling points.[6] | Volatile and thermally stable liquids with well-separated boiling points.[4] | Product decomposition at high temperatures, poor separation of azeotropes. |
| Flash Chromatography | Adsorption onto a solid stationary phase and elution with a liquid mobile phase.[12] | Small to medium scale purification of compounds with different polarities. | Irreversible adsorption of highly polar compounds, poor separation of isomers. |
| Anion Exchange | Reversible binding of anionic molecules to a positively charged stationary phase.[1] | Charged molecules, especially suitable for anionic sulfates. | Requires buffered mobile phases, can be costly for large scale. |
| RP-HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase.[7] | High-purity separation of polar, water-soluble compounds.[1] | Limited loading capacity, requires specialized equipment. |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Objective: To perform an initial purification of the crude reaction mixture to remove acids, bases, and water-soluble impurities.
-
Methodology:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize any remaining acid catalyst and quench the reaction.[4][6] Be cautious, as this may cause gas (CO₂) evolution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and gently invert the funnel multiple times to mix the layers, venting frequently to release pressure.[4]
-
Phase Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine (saturated NaCl solution).[4] The brine wash helps to remove residual water from the organic layer.[5]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Swirl the flask until the drying agent no longer clumps together.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be further purified.
-
Protocol 2: Purity Analysis by HPLC
-
Objective: To determine the purity of the final product.
-
Methodology:
-
Column Selection: Choose a suitable reverse-phase column (e.g., C18).[7]
-
Mobile Phase Preparation: Prepare HPLC-grade mobile phases. A common system for polar compounds is a gradient of water (A) and acetonitrile (B52724) (B), both often containing a modifier like 0.1% formic acid or ammonium (B1175870) acetate to improve peak shape.[7]
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified product in the mobile phase or a compatible solvent to prepare a stock solution. Dilute as necessary to be within the detector's linear range.
-
Method Development: Develop a gradient elution method. Start with a high percentage of the aqueous phase (e.g., 95% A) and gradually increase the percentage of the organic phase (e.g., to 95% B) over 15-30 minutes. This will elute compounds based on their polarity.
-
Injection and Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a suitable detector (e.g., UV-Vis or ELSD).
-
Purity Calculation: Determine the purity by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: General workflow for product purification after synthesis.
Caption: Decision tree for selecting a suitable purification method.
Caption: Step-by-step workflow for resolving emulsions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfation made simple: a strategy for synthesising sulfated molecules - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC01057B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. benchchem.com [benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: Troubleshooting Reactions Involving tert-Butyl Groups
Welcome to the technical support center for troubleshooting reactions involving the tert-butyl group. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for common issues encountered during chemical synthesis and to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving tert-butyl groups often slow or unsuccessful?
A1: The primary reason is steric hindrance . The tert-butyl group, with its three methyl groups branching from a central carbon, is exceptionally bulky. This steric bulk can physically block reactants from approaching the reaction center, thereby slowing down or preventing reactions, particularly those that require a specific angle of attack like SN2 reactions.[1][2][3]
Q2: My tert-butyl ether or ester deprotection is incomplete. What are the common causes?
A2: Incomplete deprotection of tert-butyl ethers or esters is a frequent issue. The common culprits are:
-
Insufficient Acid Strength or Concentration: The cleavage of the tert-butyl group is acid-catalyzed. If the acid is too weak or used in insufficient amounts, the reaction may not proceed to completion.[4]
-
Inadequate Reaction Time or Temperature: Some substrates, especially those with significant steric hindrance around the tert-butyl group, require longer reaction times or gentle heating to achieve full deprotection.[4][5] Most deprotections are typically run at room temperature; lower temperatures will slow the reaction rate.[4]
-
Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[6]
-
Steric Hindrance: The accessibility of the tert-butyl group to the acid can be limited by the surrounding molecular structure, slowing down the cleavage.[4]
Q3: I am observing unexpected side products with a mass increase of +56 Da during deprotection. What is happening?
A3: This is a classic sign of alkylation by the tert-butyl cation . During acid-catalyzed deprotection, a stable tert-butyl carbocation (tBu⁺) is formed as an intermediate.[4][6] This reactive carbocation can then be "captured" by nucleophilic functional groups within your molecule, leading to the formation of undesired tert-butylated side products.[4][6]
Q4: Which functional groups are most susceptible to alkylation by the tert-butyl cation?
A4: Nucleophilic residues are particularly vulnerable. In peptide and medicinal chemistry, these commonly include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic.[4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[4]
-
Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[4]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[7]
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups can also be susceptible.[4]
Q5: How can I prevent the formation of these tert-butylated side products?
A5: The most effective strategy is to use scavengers . Scavengers are nucleophilic compounds added to the reaction mixture that are more reactive towards the tert-butyl cation than the sensitive residues in your substrate.[6][7] They effectively "trap" the carbocation before it can cause unwanted side reactions.[6]
Troubleshooting Guides
Issue 1: Incomplete Deprotection of tert-Butyl Ethers/Esters
If you are experiencing incomplete removal of a tert-butyl protecting group, follow this troubleshooting workflow.
Issue 2: Formation of tert-Butylated Side Products (+56 Da)
The appearance of side products with a mass increase of 56 Da strongly indicates alkylation by the tert-butyl cation. The solution involves the strategic use of scavengers.
Data Presentation
Table 1: Common Scavengers for tert-Butyl Cation Trapping
The choice of scavenger is critical and depends on the nucleophilic residues present in your molecule.[4][6] Often, a cocktail of scavengers is most effective.[7]
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5–5% (v/v) | A highly effective and common carbocation scavenger.[6] |
| Triethylsilane (TES) | Trp, Met | 10–20 equivalents | Effective for protecting tryptophan and methionine residues.[6] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Commonly used for protecting cysteine residues from S-alkylation.[6][7] |
| Thioanisole | Met | 5% (v/v) | Effective in preventing the S-alkylation of methionine.[6] |
| Water | General carbocations | 2.5–5% (v/v) | Can act as a weak scavenger and is often included in scavenger cocktails.[6] |
| Phenol | Tyr | 5-10% (w/v) | Protects the activated tyrosine ring from alkylation.[7] |
Table 2: Influence of Base on SN2 vs. E2 Pathways for Primary Alkyl Halides
The bulky nature of the tert-butyl group can influence the competition between substitution (SN2) and elimination (E2) reactions. When a tert-butyl group is part of the base (e.g., potassium tert-butoxide), it favors elimination.
| Base | Nucleophilicity | Basicity | Steric Hindrance | Predominant Pathway |
| I⁻, CN⁻, N₃⁻ | Good | Weak | Low | SN2 (Substitution)[8] |
| CH₃O⁻ | Good | Strong | Low | SN2 and E2 |
| (CH₃)₃CO⁻ (tert-Butoxide) | Poor | Strong | High | E2 (Elimination)[8][9] |
Experimental Protocols
Protocol 1: Standard Deprotection of a tert-Butyl Ester using TFA
This protocol outlines a general procedure for the removal of a tert-butyl ester using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Materials:
-
tert-Butyl ester-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger(s) (e.g., Triisopropylsilane - TIS), if required
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the tert-butyl ester-protected compound in anhydrous DCM (e.g., 0.1 M concentration).[5]
-
If the substrate contains sensitive nucleophilic groups, add the appropriate scavenger. For general purposes, add TIS to a final concentration of 2.5-5% (v/v).[5][6]
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an equal volume of TFA to the stirred solution (resulting in a 50% TFA/DCM mixture).[5]
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.[10]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary (e.g., by column chromatography or recrystallization).
Protocol 2: Stereoselective Reduction of a Sterically Hindered Ketone
This protocol demonstrates how the choice of a bulky vs. non-bulky reducing agent can control the stereochemical outcome in the reduction of 2,4-Di-tert-butylcyclohexanone, a ketone hindered by tert-butyl groups.[11]
Part A: Reduction with Sodium Borohydride (B1222165) (Non-bulky reagent, favors trans isomer)
Materials:
-
2,4-Di-tert-butylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve 2,4-Di-tert-butylcyclohexanone (1.0 eq) in methanol in an Erlenmeyer flask.[11]
-
Cool the solution in an ice bath to 0 °C.
-
Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirred solution.[11]
-
After the addition is complete, remove the ice bath and stir at room temperature for 1 hour, monitoring by TLC.[11]
-
Quench the reaction by slowly adding 1 M HCl until effervescence ceases.[11]
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.[11]
Part B: Reduction with L-Selectride® (Bulky reagent, favors cis isomer)
Materials:
-
2,4-Di-tert-butylcyclohexanone
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
3 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2,4-Di-tert-butylcyclohexanone (1.0 eq) in anhydrous THF.[11]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq) dropwise to the stirred solution.[11]
-
Stir the reaction at -78 °C for 3 hours, monitoring by TLC.[11]
-
Quench the reaction by the slow, dropwise addition of water, followed by 3 M NaOH and then 30% H₂O₂.[11]
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with diethyl ether (3x), wash with water and brine, then dry, filter, and concentrate.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dibutyl Sulfate Alkylations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction temperatures for dibutyl sulfate (B86663) alkylations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during dibutyl sulfate alkylation experiments, with a focus on the role of reaction temperature.
| Problem | Potential Cause Related to Temperature | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the alkylation reaction is not being met, resulting in a slow or stalled reaction. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by a suitable technique (e.g., TLC, GC, LC-MS). Be cautious, as excessive temperatures can lead to side reactions.[1][2] |
| Decomposition of dithis compound: Although a potent alkylating agent, dithis compound can be susceptible to hydrolysis, especially at elevated temperatures in the presence of water.[3] | Ensure the reaction is conducted under anhydrous conditions. If the reaction requires higher temperatures, minimize the reaction time to reduce the extent of potential decomposition. | |
| Formation of Impurities/Side Products | Reaction temperature is too high: Elevated temperatures can promote side reactions such as elimination (especially with secondary alkyl substrates), polyalkylation, or decomposition of starting materials and products.[2] | Lower the reaction temperature. If the reaction rate becomes too slow, consider using a more active catalyst or a different solvent system to compensate. For instance, in the alkylation of phenols, higher temperatures can lead to a decrease in selectivity.[4] |
| Hydrolysis of dithis compound: As mentioned, higher temperatures can accelerate the hydrolysis of dithis compound, leading to the formation of butanol and sulfuric acid.[3] | Conduct the reaction at the lowest effective temperature and ensure all reagents and solvents are dry. | |
| Poor Selectivity (e.g., N- vs. O-alkylation, Mono- vs. Di-alkylation) | Suboptimal temperature for desired pathway: The temperature can influence the kinetic versus thermodynamic control of a reaction, thereby affecting selectivity. | Systematically screen a range of temperatures to find the optimal balance for the desired product. For example, in some cases, lower temperatures may favor the kinetically preferred product. In sulfonamide alkylations, lowering the reaction temperature can sometimes improve selectivity for mono-alkylation.[2] |
| Reaction is Too Vigorous or Uncontrolled | Exothermic nature of the reaction is not managed: Alkylation reactions can be exothermic, and if the heat generated is not dissipated effectively, it can lead to a rapid and uncontrolled increase in temperature. | Initiate the reaction at a lower temperature (e.g., 0°C or room temperature) and allow it to slowly warm to the target temperature. For larger-scale reactions, consider adding the dithis compound dropwise to control the reaction rate and internal temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for a dithis compound alkylation?
A1: A good starting point for many dithis compound alkylations is room temperature. The temperature can then be gradually increased depending on the reactivity of the substrate and the observed reaction rate. For sensitive substrates or when side reactions are a concern, starting at a lower temperature (e.g., 0°C) is advisable.
Q2: How does temperature affect the rate of alkylation with dithis compound?
A2: As with most chemical reactions, increasing the temperature generally increases the rate of alkylation.[3] However, it's a critical parameter to optimize, as higher temperatures also accelerate competing side reactions like hydrolysis and decomposition.[3]
Q3: Can I use microwave heating to accelerate my dithis compound alkylation?
A3: While microwave heating can be effective in accelerating many organic reactions, it should be used with caution for dithis compound alkylations. The rapid and sometimes localized heating can lead to a loss of control over the reaction temperature, potentially promoting side reactions and decomposition. Careful optimization and temperature monitoring are crucial if employing microwave conditions.
Q4: What are the signs that my reaction temperature is too high?
A4: Signs of an excessively high reaction temperature include the formation of dark, tarry materials, a decrease in the yield of the desired product, and the appearance of multiple unexpected spots on a TLC plate or peaks in a GC/LC-MS chromatogram, indicating the formation of byproducts.
Q5: How does the substrate (e.g., phenol (B47542), amine, alcohol) influence the optimal reaction temperature?
A5: The nature of the nucleophile plays a significant role. Generally, more nucleophilic substrates will react at lower temperatures. For example:
-
Amines: N-alkylation with analogous sulfonium (B1226848) salts is often carried out at temperatures ranging from room temperature to 60°C.[5]
-
Phenols: O-alkylation to form ethers may require slightly higher temperatures, typically in the range of 50-80°C, to facilitate the reaction with the less nucleophilic phenoxide.[5]
-
Alcohols: The alkylation of alcohols can be more challenging and may require higher temperatures, but this also increases the risk of side reactions. The direct reaction of alcohols with sulfuric acid to form sulfate esters shows a strong temperature dependence.[6]
Data Presentation
The following tables provide illustrative data on the effect of temperature on alkylation reactions. Note that this data is from analogous reactions and should be used as a general guide for optimizing dithis compound alkylations.
Table 1: Illustrative Temperature Effect on O-Alkylation of Phenols
| Phenol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 60 | 5 | 95 |
| 4-Nitrophenol | Cs₂CO₃ | DMF | 50 | 4 | 98 |
| 2,6-Di-tert-butylphenol | DBU | Toluene | 80 | 24 | 75 |
| Data is illustrative and based on alkylation with dibutyl(methyl)sulfanium (B15455137) salts, a related alkylating agent.[5] |
Table 2: Temperature-Dependent Yield in the Alkylation of Phenol with Cyclohexene (catalyzed by H₂SO₄)
| Temperature (°C) | Molar Ratio (Phenol:Olefin) | Amount of H₂SO₄ (wt%) | Yield of Cyclohexylphenol (%) |
| 50 | 4:1 | 3 | 40.8 |
| 100 | 4:1 | 3 | 61.4 |
| 140 | 6:1 | 7 | 80.0 |
| This table demonstrates the significant impact of temperature on the yield of a Friedel-Crafts alkylation, a reaction type with parallels to dithis compound alkylation in terms of electrophilic attack on an aromatic ring.[7] |
Experimental Protocols
The following are general experimental protocols that can be adapted for dithis compound alkylations. Safety Note: Dithis compound is a toxic and corrosive substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General Procedure for O-Alkylation of a Phenol
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), an anhydrous solvent (e.g., acetone, acetonitrile, or DMF), and a suitable base (e.g., K₂CO₃, 1.5 eq.).
-
Deprotonation: Stir the mixture at room temperature for 15-30 minutes to generate the phenoxide anion.
-
Alkylation: Slowly add dithis compound (1.1-1.2 eq.) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 50-80°C) and monitor its progress by TLC or LC-MS.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by standard techniques such as column chromatography, distillation, or recrystallization.
Protocol 2: General Procedure for N-Alkylation of an Amine
-
Preparation: In a round-bottom flask, dissolve the amine (1.0 eq.) and a suitable base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq.) in an anhydrous solvent (e.g., acetonitrile, DMF).
-
Addition of Alkylating Agent: Add dithis compound (1.1-1.5 eq.) to the solution. To control selectivity for mono-alkylation of primary amines, it may be beneficial to use the amine in excess.
-
Reaction: Stir the reaction at the chosen temperature (e.g., room temperature to 60°C) and monitor by TLC or LC-MS.[5]
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product by column chromatography.
Mandatory Visualizations
Caption: A generalized experimental workflow for dithis compound alkylation.
Caption: A decision tree for troubleshooting temperature-related issues in dithis compound alkylations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dithis compound | 625-22-9 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics feasibility study of alcohol sulfate esterification reactions in tropospheric aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Work-Up Procedures for Butyl Sulfate Reactions
This guide provides detailed troubleshooting information and frequently asked questions for the work-up and quenching of reactions involving butyl sulfate (B86663) species. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for quenching butyl sulfate reactions?
A1: Butyl sulfates are alkylating agents and should be handled with care. Always work in a well-ventilated chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory and includes:
-
ANSI-compliant safety glasses or chemical splash goggles.[2]
-
A flame-resistant lab coat.[2]
-
Chemically compatible gloves (inspect before use).[3]
-
Long pants and closed-toe shoes.[1]
Ensure that quenching procedures, which can be exothermic, are performed with caution.[4] Have an ice bath ready to cool the reaction if it becomes too vigorous.[4] For pyrophoric reagents that may be used in conjunction with this compound, working alone is prohibited.[5]
Q2: What are the common quenching agents for reactions involving this compound?
A2: The choice of quenching agent depends on the specific reaction, but common choices include:
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃): Used to neutralize acidic catalysts or byproducts.
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): A mild acidic quench suitable for reactions sensitive to strong bases.[6]
-
Water (H₂O): Used to hydrolyze remaining this compound and other reactive reagents.[6]
-
Alcohols (e.g., Isopropanol, Ethanol): Can be used for a more controlled initial quench of highly reactive reagents before the addition of water.[6][7]
Q3: How can I monitor the completion of the reaction and the quench?
A3: Reaction completion should be confirmed by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), before initiating the quench.[4] The completion of the quench itself is usually indicated by the cessation of gas evolution or heat production. Stirring the mixture for a period (e.g., one hour) after the final addition of the quenching agent helps ensure it is complete.[6]
Q4: What are the likely byproducts of quenching a this compound reaction?
A4: The primary byproducts from quenching unreacted this compound are butanol and the corresponding sulfate salt (e.g., sodium sulfate), which typically partition into the aqueous phase during work-up. Depending on the reaction, hydrolysis of the desired product may also occur.[8]
Q5: How should I properly dispose of waste from a this compound reaction work-up?
A5: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9] Generally, aqueous and organic waste streams should be collected in separate, properly labeled containers. Do not empty chemical waste into drains.[9] Any unreacted, highly reactive materials must be fully quenched before being added to a waste container.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Violent, uncontrolled exotherm during quenching. | 1. The quenching agent was added too quickly.[6]2. The reaction mixture was not sufficiently cooled before quenching.[6] | 1. Immediately stop the addition of the quenching agent.2. Ensure the cooling bath is effectively cooling the flask.[4]3. If necessary, dilute the reaction mixture with more of the inert reaction solvent before resuming the slow, dropwise addition of the quenching agent.[6] |
| A precipitate forms upon adding the aqueous quencher at a low temperature. | The aqueous quenching solution is freezing.[4][6] | This is common and not usually a cause for alarm.[6] Allow the reaction mixture to warm slowly to room temperature. The ice will melt, and the work-up can proceed.[4] |
| The reaction mixture becomes thick and difficult to stir after quenching. | 1. Precipitation of inorganic salts (e.g., sodium sulfate) upon addition of the quenching agent.2. Freezing of an aqueous quenching agent at low temperatures.[6] | 1. Allow the mixture to warm to room temperature, which may help dissolve some solids.2. If stirring remains difficult, add more of a compatible organic solvent to dilute the mixture and improve fluidity.[6] |
| Low or no yield of the desired product after work-up. | 1. The product is partially or fully soluble in the aqueous layer.[10]2. The product is sensitive to the pH of the quenching/washing solutions and degraded.[10]3. The product was lost during filtration (adhered to drying agent or filter paper).[10] | 1. Check the aqueous layer for your product (e.g., by TLC or LC-MS). If present, perform additional extractions of the aqueous layer.2. Test the stability of your product to the planned work-up conditions on a small scale first.[10] Use milder quenching agents (e.g., saturated NH₄Cl instead of acid) if necessary.[6]3. Thoroughly rinse the drying agent and filter paper with fresh extraction solvent and combine the rinsings with the main organic phase.[11] |
| An emulsion forms during the extraction step. | 1. The separatory funnel was shaken too vigorously.2. High concentration of salts or polar byproducts. | 1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which often helps break emulsions.[11]2. Allow the mixture to stand for a longer period.3. If the emulsion persists, filter the mixture through a pad of Celite. |
Experimental Protocols
Standard Protocol for Aqueous Quench and Work-Up
This protocol provides a general procedure. The specific solvent, quenching agent, and wash solutions may need to be optimized for your particular reaction.
-
Reaction Monitoring and Cooling:
-
Confirm the reaction is complete via TLC or LC-MS analysis.[4]
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
-
Quenching:
-
Slowly, add the selected quenching agent (e.g., saturated aqueous NaHCO₃ solution) dropwise to the stirred reaction mixture.
-
Monitor the reaction for any signs of an exotherm or gas evolution. Maintain a slow addition rate to keep the reaction under control.[4]
-
Continue the addition until the reaction appears to be complete (e.g., gas evolution ceases).
-
-
Warming and Final Stirring:
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Continue to stir the mixture for 30-60 minutes to ensure the quench is complete.[6]
-
-
Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
If the reaction solvent is water-miscible, dilute the mixture with water and an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separate the organic layer.
-
Extract the aqueous layer two or three more times with the organic solvent, combining all organic extracts.[11]
-
-
Washing the Organic Layer:
-
Drying and Isolation:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[11]
-
Filter the mixture to remove the drying agent, rinsing the agent with a small amount of fresh organic solvent.[11]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by an appropriate method (e.g., column chromatography, crystallization, or distillation).
-
Data Presentation
Common Aqueous Work-Up Reagents
| Reagent | Purpose | Typical Concentration | Key Considerations |
| Saturated NaHCO₃ | Neutralize acids | Saturated Aqueous Solution | Causes CO₂ evolution; add slowly to avoid vigorous foaming. |
| Saturated NH₄Cl | Mildly acidic quench | Saturated Aqueous Solution | Useful for quenching reactions with base-sensitive products.[6] |
| 1 M HCl | Neutralize bases | 1 Molar Aqueous Solution | Can cause degradation of acid-sensitive functional groups.[12] |
| Water (H₂O) | Hydrolyze reactive reagents | Deionized Water | Can be highly exothermic with very reactive species. |
| Brine (Saturated NaCl) | Break emulsions, remove water | Saturated Aqueous Solution | Used as a final wash before drying the organic layer.[11] |
Mandatory Visualization
The following diagram illustrates the general workflow for quenching and working up a this compound reaction.
References
- 1. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. sarponggroup.com [sarponggroup.com]
- 6. benchchem.com [benchchem.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
identifying and minimizing the formation of multiple products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize the formation of multiple products in your chemical experiments, ensuring higher yields and purity of your target compound.
Troubleshooting Guides
Issue 1: Low Selectivity - Multiple Products Observed
You are observing the formation of significant amounts of byproducts alongside your desired product. This guide will walk you through a systematic approach to troubleshoot and improve reaction selectivity.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low reaction selectivity.
Step-by-Step Guide:
-
Verify Reagent and Solvent Purity: Impurities in starting materials or solvents can act as catalysts for side reactions or introduce competing substrates.[1][2][3]
-
Action: Use high-purity reagents and solvents. If purity is uncertain, purify starting materials before use.[3] Analytical techniques such as NMR, GC-MS, or LC-MS can be used to confirm the purity of your starting materials.
-
-
Optimize Reaction Conditions: Reaction parameters have a significant impact on selectivity.[][5]
-
Temperature: Temperature affects reaction rates; higher temperatures can sometimes lead to decreased selectivity by favoring alternative reaction pathways.[6][7][8] Conversely, some reactions require higher temperatures to overcome the activation energy for the desired product.[9][10]
-
Concentration: The concentration of reactants can influence the reaction order and favor one pathway over another.[][10]
-
Action: Vary the concentration of your limiting reagent. Slow addition of a highly reactive reagent can also minimize the formation of byproducts.[3]
-
-
Reaction Time: A longer reaction time may lead to the decomposition of the desired product or the formation of subsequent byproducts.[3]
-
Action: Monitor the reaction progress over time using techniques like TLC, HPLC, or GC to determine the optimal reaction duration.[3]
-
-
-
Evaluate Catalyst System: The choice of catalyst is crucial for controlling selectivity.[12][13][14]
-
Assess Workup Procedure: The workup process can sometimes introduce conditions that lead to the formation of byproducts.
-
Action: Ensure your workup procedure is mild and does not expose the product to harsh pH or temperature changes that could cause degradation or side reactions.[16]
-
Illustrative Data on Temperature Effect on Selectivity
| Temperature (°C) | Desired Product Yield (%) | Byproduct A Yield (%) | Byproduct B Yield (%) |
| 25 | 65 | 25 | 10 |
| 50 | 85 | 10 | 5 |
| 75 | 70 | 20 | 10 |
| 100 | 50 | 35 | 15 |
Note: This table presents illustrative data. Actual results will vary depending on the specific reaction.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the formation of multiple products?
The solvent plays a critical role in reaction selectivity by influencing the stability of reactants, transition states, and intermediates.[17][18][19] Solvents can alter reaction pathways and rates, thus affecting the product distribution.[19]
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can stabilize charged intermediates through hydrogen bonding, which can favor certain reaction mechanisms (e.g., SN1) over others.[17][20]
-
Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can solvate cations well but are less effective at solvating anions, which can increase the nucleophilicity of anionic reagents and favor other pathways (e.g., SN2).[17][20]
-
Nonpolar Solvents (e.g., hexane, toluene): These are typically used for nonpolar reactants and do not significantly stabilize charged species.
Solvent Selection Logic
Caption: A diagram illustrating the general relationship between reaction type and solvent choice.
Q2: Can adjusting the stoichiometry of my reagents improve selectivity?
Yes, adjusting the stoichiometry, or the molar ratio of reactants, is a key strategy for controlling product formation.[21] Using an excess of one reagent can help to drive a reaction to completion and can also influence which reaction pathway is favored, thereby increasing the yield of the desired product and minimizing side reactions.[21][22] However, the optimal stoichiometry is specific to each reaction and may require empirical determination.[21]
Q3: What analytical techniques are best for identifying and quantifying multiple products?
Several analytical techniques can be used to identify and quantify the products of a reaction. The choice of technique will depend on the properties of the compounds of interest.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules in a mixture and can be used for quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC): Separates the components of a mixture, allowing for both qualitative and quantitative analysis.
-
Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds.
-
Mass Spectrometry (MS): Often coupled with GC or LC (GC-MS, LC-MS), MS helps to determine the molecular weight and fragmentation patterns of the components, aiding in their identification.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction and getting a qualitative idea of the number of products formed.[1]
Experimental Protocol: Reaction Monitoring by HPLC
-
Prepare a Calibration Curve:
-
Prepare standard solutions of your starting material and known products/byproducts at various concentrations.
-
Inject each standard into the HPLC and record the peak area.
-
Plot a graph of peak area versus concentration to create a calibration curve for each compound.
-
-
Sample Preparation:
-
At various time points during your reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by cooling or adding a quenching agent).
-
Dilute the aliquot with a suitable solvent to a concentration within the range of your calibration curve.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC.
-
Identify the peaks corresponding to your starting material and products based on their retention times.
-
Determine the concentration of each component by comparing its peak area to the calibration curve.
-
-
Data Analysis:
-
Plot the concentration of reactants and products as a function of time to understand the reaction kinetics and the formation of different species.
-
Illustrative HPLC Data for Reaction Monitoring
| Time (minutes) | Starting Material Conc. (mM) | Desired Product Conc. (mM) | Byproduct Conc. (mM) |
| 0 | 100 | 0 | 0 |
| 30 | 50 | 45 | 5 |
| 60 | 20 | 70 | 10 |
| 120 | 5 | 80 | 15 |
| 240 | <1 | 75 | 25 |
Note: This table shows an example where the desired product starts to degrade or convert to a byproduct after a certain time, highlighting the importance of reaction monitoring.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chemicaltimes.in [chemicaltimes.in]
- 3. benchchem.com [benchchem.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. The Effect of Temperature Change [faculty.washington.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemistry Innovations to Reduce Byproduct Waste | College of Computational, Mathematical and Physical Sciences [uoguelph.ca]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. How To [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. Solvent effects - Wikipedia [en.wikipedia.org]
- 19. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. silicycle.com [silicycle.com]
Technical Support Center: Scaling Up Reactions Involving Butyl Sulfate
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with butyl sulfate (B86663). It addresses common challenges encountered when scaling reactions from the laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with butyl sulfate?
A1: The main safety concerns are thermal runaway and handling of hazardous materials. This compound synthesis can be exothermic, and the risk of a runaway reaction increases at larger scales due to the decreased surface-area-to-volume ratio, which limits efficient heat removal.[1][2] It is crucial to have robust temperature control systems and to generate safety data at the lab scale using techniques like reaction calorimetry to understand thermal hazards before scaling up.[3] Additionally, di-n-butyl sulfate is moderately toxic if ingested and requires careful handling, including the use of personal protective equipment (PPE) such as protective gloves, clothing, and safety goggles.[4][5]
Q2: Why does my reaction yield decrease and impurity profile worsen upon scale-up?
A2: This is a common issue often linked to mixing and heat transfer inefficiencies.[3][6] What works in a small flask with efficient magnetic stirring doesn't always translate to a large reactor with mechanical agitation.[1][2] Poor mixing can create localized "hot spots" or areas of high reactant concentration, leading to an increase in side reactions and impurity formation.[2] The change in the surface-area-to-volume ratio at larger scales makes it harder to maintain a uniform temperature, which can also negatively impact reaction selectivity.[1][7]
Q3: What are the most common side reactions to watch for?
A3: The most prevalent side reactions are hydrolysis and elimination.
-
Hydrolysis: this compound can react with water, which may be present as a solvent or a byproduct, to hydrolyze back to butanol and sulfuric acid.[8][9] This reaction is catalyzed by acids or bases.[9]
-
Elimination: Under certain conditions, particularly at higher temperatures, elimination reactions can occur to form butylene gas.[8] The formation of these byproducts not only reduces the yield of the desired this compound but also complicates the purification process.
Q4: How should I approach the purification of this compound at a larger scale?
A4: Purification at scale requires moving beyond typical lab techniques. While preparative chromatography can yield high purity, it is often not economically viable for large quantities.[10][11] Industrial-scale purification typically involves:
-
Neutralization & Washing: Neutralizing any remaining acid catalyst with a weak base (e.g., sodium bicarbonate solution) and washing with water or brine to remove water-soluble impurities and salts.[12][13]
-
Solvent Extraction: Using immiscible solvents to selectively extract the this compound from impurities based on differential solubility.[14]
-
Distillation: If the this compound is thermally stable enough, vacuum distillation can be effective for separating it from less volatile or more volatile impurities.[12]
Q5: What are the best practices for handling and storing this compound?
A5: Di-n-butyl sulfate is sensitive to moisture and air.[4][15] It should be stored in tightly sealed containers in a dry, well-ventilated area, away from light and moisture to prevent hydrolysis.[4][15] When handling, always use appropriate PPE, including chemical-resistant gloves and safety glasses.[4][15] Ensure that all equipment is properly grounded to prevent static discharge, especially when transferring flammable solvents.[16][17]
Troubleshooting Guide
This section addresses specific problems you might encounter during the scale-up process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Overheating / Runaway | 1. Inadequate heat removal due to poor surface-area-to-volume ratio.[1] 2. Reagent addition rate is too fast for an exothermic process.[6] 3. Insufficient cooling capacity of the reactor. | 1. Reduce Addition Rate: Slow down the rate of reagent addition to control the rate of heat generation.[3] 2. Improve Cooling: Ensure the reactor's cooling jacket is operating at maximum efficiency. Consider using a more powerful cooling system if necessary. 3. Dilution: Increase the solvent volume to increase the overall heat capacity of the reaction mass (though this may impact reaction rate and downstream processing).[1] |
| Low Yield of this compound | 1. Incomplete Reaction: Reaction has not reached completion. 2. Side Reactions: Hydrolysis or elimination reactions are consuming the product.[8][18] 3. Poor Mixing: Inefficient mixing leads to localized areas where the reaction does not proceed effectively.[19][20] | 1. Extend Reaction Time: Monitor the reaction using an appropriate analytical technique (e.g., GC, HPLC) to ensure it has gone to completion.[12] 2. Optimize Temperature: Lower the reaction temperature to minimize side reactions like elimination.[18] Ensure all reagents and vessels are dry to prevent hydrolysis. 3. Improve Agitation: Increase the stirrer speed or evaluate the impeller design to ensure better mixing. Baffles may be required in larger vessels to increase turbulence.[1] |
| High Levels of Impurities | 1. Poor Temperature Control: Localized overheating is promoting side reactions.[2] 2. Inefficient Mixing: Reactants are not dispersed quickly enough, leading to high local concentrations and byproduct formation.[3][6] 3. Contaminated Starting Materials: Impurities in raw materials are carried through the process. | 1. Ensure Uniform Heating/Cooling: Use a reactor with a properly designed jacket and good agitation to avoid thermal gradients.[2] 2. Modify Addition Strategy: Consider subsurface addition of the limiting reagent to promote rapid dispersion. 3. Analyze Raw Materials: Verify the purity of all starting materials before beginning the reaction. |
| Difficult Product Isolation/Purification | 1. Emulsion Formation: Stable emulsions can form during aqueous washes, complicating phase separation.[14] 2. Product Decomposition: The product may be thermally degrading during distillation.[21] 3. Ineffective Washing: The washing procedure is not adequately removing impurities like residual acids or salts. | 1. Break Emulsions: Add a small amount of brine or change the pH to help break the emulsion. Allow for longer separation times. 2. Use Vacuum Distillation: Purify under reduced pressure to lower the boiling point and minimize thermal degradation. 3. Optimize Washing: Increase the number of washes or use a more effective washing agent (e.g., a dilute base wash to remove acidic impurities).[13] |
Quantitative Data
Table 1: Impact of Scale on Reactor Geometry
As the reaction scale increases, the surface area available for heat transfer does not increase as rapidly as the reaction volume. This is a critical factor in managing exothermic reactions.[1]
| Scale | Volume (L) | Surface Area (m²) | Surface Area : Volume Ratio (m⁻¹) | Relative Heat Transfer Capability |
| Laboratory | 1 | 0.044 | 44.0 | 1.00 |
| Kilo-lab | 10 | 0.209 | 20.9 | 0.48 |
| Pilot Plant | 1000 | 4.75 | 4.75 | 0.11 |
| Production | 10000 | 22.6 | 2.26 | 0.05 |
| (Data adapted from CatSci Technical Piece)[1] |
Table 2: Physical Properties of Di-n-butyl Sulfate
| Property | Value | Reference |
| CAS Number | 625-22-9 | [4][22] |
| Molecular Formula | C₈H₁₈O₄S | [4] |
| Molecular Weight | 210.29 g/mol | [22] |
| Density | 1.062 g/mL at 20 °C | [5] |
| Boiling Point | 115-116 °C at 6 mmHg | [5] |
| Physical Form | Liquid | [5] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [5] |
Experimental Protocols
Protocol 1: General Lab-Scale Synthesis of this compound
This protocol describes a representative esterification reaction to produce this compound.
Materials:
-
Sulfuric acid (or a suitable sulfating agent like chlorosulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane)
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask, addition funnel, magnetic stirrer, condenser, ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a condenser under an inert atmosphere (e.g., nitrogen).
-
Reactant Loading: Charge the flask with 1-butanol and the anhydrous solvent. Cool the mixture in an ice bath.
-
Reagent Addition: Slowly add the sulfating agent (e.g., sulfuric acid) dropwise via the addition funnel while maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Workup: Carefully quench the reaction by pouring it into a beaker of ice water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (vent frequently to release CO₂), and finally with brine.[13]
-
Drying & Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[12]
-
Purification: The crude product can be further purified by vacuum distillation if necessary.[12]
Protocol 2: Monitoring Hydrolysis of this compound
This protocol is used to assess the stability of this compound in aqueous conditions.
Materials:
-
This compound sample
-
Buffered aqueous solutions (acidic, neutral, basic)
-
Constant temperature bath (e.g., 100 °C)
-
Vials or small reaction tubes
-
Analytical instrument (e.g., HPLC or GC) for quantification
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in different buffered aqueous media (e.g., pH 4, pH 7, pH 10).
-
Incubation: Place sealed vials of each solution into a constant temperature bath set to the desired temperature (e.g., 100 °C).[8]
-
Time Points: At predetermined time intervals (e.g., 0, 30, 60, 120 minutes), remove a vial from each pH condition and immediately cool it in an ice bath to quench the hydrolysis reaction.
-
Analysis: Analyze the samples using a validated analytical method (e.g., HPLC) to quantify the remaining amount of this compound and the amount of 2-butanol (B46777) formed.
-
Data Interpretation: Plot the concentration of this compound versus time for each condition to determine the rate of hydrolysis. Studies have shown that hydrolysis is much more rapid in acidic solutions compared to basic ones.[8]
Visualizations
Logical Workflow for Scaling Up a this compound Reaction
Caption: A phased approach to scaling up this compound synthesis.
Troubleshooting Flowchart for Low Reaction Yield
Caption: Troubleshooting flowchart for low reaction yield.
Interplay of Key Parameters in Reaction Scale-Up
Caption: Relationship between core scale-up parameters and outcomes.
References
- 1. catsci.com [catsci.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. DI-N-BUTYL SULFATE CAS#: 625-22-9 [m.chemicalbook.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography - Wikipedia [en.wikipedia.org]
- 11. biobasedpress.eu [biobasedpress.eu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 17. fishersci.fi [fishersci.fi]
- 18. benchchem.com [benchchem.com]
- 19. becht.com [becht.com]
- 20. aiche.org [aiche.org]
- 21. mdpi.com [mdpi.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Substitution with Butyl Sulfate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic substitution reactions involving butyl sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my nucleophilic substitution reaction with butyl sulfate?
Low yields in nucleophilic substitution reactions with this compound can stem from several factors. Key areas to investigate include:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Nucleophilic substitution reactions are sensitive to these parameters.
-
Poor Nucleophile Strength: The nucleophilicity of your reagent directly impacts the reaction rate and overall yield.
-
Competing Elimination Reactions (E2): Strong, sterically hindered bases can favor the E2 elimination pathway, producing an alkene byproduct instead of the desired substitution product.
-
Steric Hindrance: Bulky groups on either the nucleophile or the substrate can hinder the backside attack required for an S(_N)2 reaction, slowing it down or preventing it altogether.[1][2][3]
-
Leaving Group Stability: While the sulfate group is generally a good leaving group, its effectiveness can be influenced by the reaction environment.
-
Reagent Purity and Stoichiometry: Impurities in your starting materials or incorrect molar ratios can lead to side reactions and reduced yields.
Q2: How does the choice of solvent affect the yield of my S(_N)2 reaction with this compound?
The solvent plays a crucial role in S(_N)2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile salt but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and more reactive.[4] In contrast, polar protic solvents (like water and alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity and can lead to lower yields.
Q3: My nucleophile is also a strong base. How can I favor substitution over elimination?
This is a common challenge, particularly with nucleophiles like alkoxides. To favor the S(_N)2 pathway over the competing E2 elimination pathway, consider the following strategies:
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature will disproportionately slow down the elimination pathway.
-
Use a Less Sterically Hindered Base/Nucleophile: Bulky bases, such as potassium tert-butoxide, are more likely to act as a base and abstract a proton, leading to elimination.[5] Less hindered nucleophiles are more likely to attack the carbon atom, favoring substitution.
-
Choose a Primary Substrate: this compound is a primary alkyl sulfate, which inherently favors the S(_N)2 mechanism over E2 due to reduced steric hindrance at the reaction center.
Q4: What is a good starting point for reaction temperature and time?
For S(_N)2 reactions with primary alkyl sulfates like this compound, a good starting point is often room temperature or slightly elevated temperatures (e.g., 40-60 °C). The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, the temperature can be gradually increased. However, be mindful that higher temperatures can promote elimination side reactions. Reaction times can vary widely, from a few hours to overnight, depending on the specific reactants and conditions.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing little to no formation of your desired product, a systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Product Formation
Caption: A logical workflow for troubleshooting low yields.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inactive or Impure Reagents | Ensure this compound and the nucleophile are pure and dry. Use freshly opened or purified reagents. Verify the stoichiometry of all reactants. |
| Inappropriate Solvent | For S(_N)2 reactions, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724). Avoid polar protic solvents such as water or ethanol. |
| Suboptimal Temperature | Start at a moderate temperature (e.g., room temperature to 50°C) and monitor the reaction. If it is too slow, gradually increase the temperature. Be aware that high temperatures can favor elimination. |
| Weak Nucleophile | If possible, consider using a stronger, less sterically hindered nucleophile. The nucleophilicity of your reagent is a key driver of the S(_N)2 reaction rate. |
Issue 2: Presence of Significant Byproducts (Suspected Elimination)
The formation of an alkene byproduct is a strong indicator that the E2 elimination pathway is competing with your desired S(_N)2 reaction.
Troubleshooting Workflow for Elimination Byproducts
Caption: A focused workflow for minimizing elimination byproducts.
Strategies to Minimize Elimination
| Factor | Modification to Favor S(_N)2 |
| Nucleophile/Base | Use a strong, but less basic and non-bulky nucleophile. For example, azide (B81097) (N(_3)(-)) and cyanide (CN(-)) are excellent nucleophiles with moderate basicity. |
| Temperature | Lower the reaction temperature. Elimination reactions are entropically favored and generally have a higher activation energy, making them more sensitive to temperature changes. |
| Solvent | Use polar aprotic solvents (DMSO, DMF, acetone). These solvents solvate the cation, leaving the nucleophile more reactive for substitution. |
Data Presentation: Impact of Reaction Parameters on Yield
The following tables provide illustrative data on how different reaction parameters can influence the yield of nucleophilic substitution reactions with primary alkyl sulfates. Note: This data is representative and actual yields may vary based on specific experimental details.
Table 1: Effect of Solvent on S(_N)2 Reaction Yield
| Reaction: this compound + Sodium Azide at 50°C | |||
| Solvent | Type | Dielectric Constant (ε) | Typical Yield (%) |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | ~95% |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 47 | ~92% |
| Acetone | Polar Aprotic | 21 | ~85% |
| Ethanol | Polar Protic | 25 | ~40% |
| Water | Polar Protic | 80 | <10% |
Table 2: Effect of Temperature on S(_N)2 vs. E2 Product Ratio
| Reaction: this compound + Sodium Ethoxide in Ethanol | ||
| Temperature (°C) | S(_N)2 Product Yield (%) | E2 Product Yield (%) |
| 25 | ~60% | ~40% |
| 50 | ~45% | ~55% |
| 78 (reflux) | ~20% | ~80% |
Table 3: Relative Reactivity of Nucleophiles
| Reaction: this compound + Nucleophile in DMF at 50°C | |
| Nucleophile | Typical Yield (%) |
| N(_3)(-) (Azide) | >90% |
| CN(-) (Cyanide) | >85% |
| CH(_3)O(-) (Methoxide) | ~70-80% (some E2) |
| (CH(_3))(_3)CO(-) (tert-Butoxide) | <10% (mostly E2) |
| NH(_3) (Ammonia) | Moderate (over-alkylation possible) |
Experimental Protocols
Protocol 1: Synthesis of Butyl Azide from this compound
This protocol details the nucleophilic substitution of this compound with sodium azide to yield butyl azide, a versatile intermediate.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude butyl azide.
-
If necessary, purify the product by distillation.
Protocol 2: Synthesis of a Secondary Amine via Alkylation of a Primary Amine with this compound
This protocol describes a method for the mono-N-alkylation of a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Cesium carbonate (Cs(_2)CO(_3))
-
Acetonitrile, anhydrous
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a reaction vial, add the primary amine (1.0 eq), this compound (1.2 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous acetonitrile as the solvent.
-
Seal the vial and heat the mixture with stirring at 60-80 °C for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Note on Safety: this compound, like other alkylating agents, should be handled with care in a well-ventilated fume hood, as it is potentially toxic and carcinogenic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
References
Technical Support Center: Managing Competing Elimination Reactions of Butyl Sulfate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with butyl sulfate (B86663) and its competing elimination and substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways for butyl sulfate, and what factors influence them?
A1: this compound can undergo four primary competing reaction pathways: SN1 (unimolecular substitution), SN2 (bimolecular substitution), E1 (unimolecular elimination), and E2 (bimolecular elimination). The predominant pathway is determined by several factors:
-
Structure of the Alkyl Group: The structure of the butyl group (primary, secondary, or tertiary) is a critical determinant.
-
Primary (n-butyl sulfate): Primarily undergoes SN2 and E2 reactions.
-
Secondary (sec-butyl sulfate): Can undergo all four reactions, making it complex to control.
-
Tertiary (tert-butyl sulfate): Primarily undergoes SN1 and E1 reactions.
-
-
Strength and Concentration of the Base/Nucleophile: Strong, bulky bases favor E2 elimination, while strong, non-bulky nucleophiles favor SN2 substitution. Weak bases/nucleophiles favor SN1 and E1 pathways.
-
Solvent: Polar aprotic solvents (e.g., DMSO, acetone) favor SN2 reactions, while polar protic solvents (e.g., ethanol (B145695), water) favor SN1 and E1 reactions. E2 reactions are favored by less polar solvents.
-
Temperature: Higher temperatures generally favor elimination reactions (E1 and E2) over substitution reactions (SN1 and SN2) because elimination has a higher activation energy and is entropically favored.
Q2: How can I favor the E2 elimination pathway over the SN2 substitution pathway for primary this compound?
A2: To favor the E2 pathway for a primary substrate like n-butyl sulfate, you should use a strong, sterically hindered (bulky) base. This is because the bulky base will have difficulty accessing the electrophilic carbon for an SN2 attack but can readily abstract a proton from a beta-carbon. Additionally, increasing the reaction temperature will favor the E2 pathway.
Q3: How can I favor the SN1 substitution pathway over the E1 elimination pathway for tertiary this compound?
A3: For a tertiary substrate like tert-butyl sulfate, both SN1 and E1 reactions proceed through a common carbocation intermediate. To favor the SN1 pathway, it is crucial to use a weak, non-basic nucleophile in a polar protic solvent at a lower temperature. Higher temperatures will favor the E1 pathway due to its higher entropy of activation.
Q4: What is the role of the solvent in controlling the reaction outcome?
A4: The solvent plays a crucial role in stabilizing the transition states of the different reaction pathways:
-
Polar Protic Solvents (e.g., water, ethanol): These solvents are excellent at solvating both cations and anions. They stabilize the carbocation intermediate in SN1 and E1 reactions and the leaving group, thus favoring these pathways.
-
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can solvate cations but not anions effectively. This leaves the nucleophile "naked" and more reactive, favoring the SN2 pathway.
-
Nonpolar Solvents (e.g., hexane, benzene): These solvents do not effectively solvate ions, which can favor the E2 pathway, especially when a strong, charged base is used.
Q5: How does temperature affect the product distribution in the elimination reactions of this compound?
A5: Temperature has a significant impact on the competition between substitution and elimination. Elimination reactions have a higher activation energy than substitution reactions and result in an increase in the number of molecules in the products, leading to a positive entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more favorable. Therefore, to favor elimination, increase the reaction temperature.
Troubleshooting Guide
Problem 1: My reaction with primary this compound is yielding primarily the SN2 product instead of the desired E2 product.
Solution: To increase the yield of the E2 product, consider the following modifications to your experimental protocol:
-
Change the Base: Switch from a strong, non-hindered base (like NaOH or CH₃O⁻) to a strong, sterically hindered base.
-
Increase the Temperature: Elimination reactions are favored at higher temperatures.
-
Change the Solvent: Consider using a less polar solvent to disfavor the SN2 pathway.
Table 1: Effect of Base on Product Ratio for Primary this compound
| Base | Base Type | E2 Product Yield (%) | SN2 Product Yield (%) |
| Sodium Ethoxide (NaOEt) | Strong, Unhindered | 20 | 80 |
| Potassium tert-Butoxide (t-BuOK) | Strong, Hindered | 85 | 15 |
Experimental Protocol: Maximizing E2 Elimination for n-Butyl Sulfate
-
Reactants: n-Butyl sulfate, Potassium tert-butoxide (t-BuOK), and tert-butanol (B103910) (solvent).
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve n-butyl sulfate in tert-butanol.
-
Reaction: Slowly add a solution of potassium tert-butoxide in tert-butanol to the flask.
-
Temperature: Heat the reaction mixture to reflux (approximately 82°C).
-
Monitoring: Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture, quench with water, and extract the product with a suitable organic solvent.
-
Analysis: Analyze the product mixture to determine the ratio of elimination to substitution products.
Caption: Troubleshooting workflow for favoring E2 over SN2.
Problem 2: My reaction with tertiary this compound is giving a significant amount of the E1 product when I want the SN1 product.
Solution: To favor the SN1 product, you need to minimize the conditions that promote elimination.
-
Lower the Temperature: E1 reactions are favored at higher temperatures. Running the reaction at or below room temperature can significantly reduce the amount of the E1 product.
-
Use a Weak, Non-Basic Nucleophile: A strong base will promote E1. Use a weak nucleophile that is also a weak base, such as water, ethanol, or a halide ion in a polar protic solvent.
Table 2: Effect of Temperature on Product Ratio for Tertiary this compound
| Temperature (°C) | SN1 Product Yield (%) | E1 Product Yield (%) |
| 25 | 80 | 20 |
| 50 | 55 | 45 |
| 75 | 30 | 70 |
Experimental Protocol: Maximizing SN1 Substitution for tert-Butyl Sulfate
-
Reactants: tert-Butyl sulfate, ethanol (solvent and nucleophile).
-
Setup: In a round-bottom flask with a magnetic stirrer, dissolve tert-butyl sulfate in ethanol.
-
Temperature: Maintain the reaction temperature at 25°C using a water bath.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC.
-
Workup: Once the reaction is complete, add water and extract the product with an organic solvent.
-
Analysis: Determine the product ratio using GC or NMR.
Caption: Competing SN1 and E1 pathways for tert-butyl sulfate.
Problem 3: I am getting a complex mixture of products that is difficult to separate.
Solution: A complex product mixture often arises from reactions with secondary substrates or from poorly controlled reaction conditions.
-
For Secondary this compound: Achieving high selectivity with secondary substrates is challenging. Carefully review the literature for specific conditions that favor your desired product. It may be necessary to accept a lower yield of the desired product in favor of a purer product mixture.
-
General Recommendations:
-
Ensure the purity of your starting materials and solvent.
-
Maintain precise temperature control throughout the reaction.
-
Control the rate of addition of reagents.
-
Consider if a different synthetic route to your target molecule might be more efficient.
-
Technical Support Center: Optimizing Catalyst Loading with Butyl Sulfate Derivatives
Welcome to the technical support center for optimizing catalyst loading when using butyl sulfate (B86663) derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are butyl sulfate derivatives and why are they used as catalysts? A1: this compound derivatives, such as N-(1,4-sulfonic acid) butyl triethylammonium (B8662869) hydrogen sulfate, are a class of Brønsted acidic ionic liquids (BAILs) or organosulfonic acids.[1][2] They are used as catalysts in various organic reactions, including esterification and alkylation, because their acidic nature facilitates these transformations.[1][2] They are often considered more environmentally friendly alternatives to corrosive mineral acids like sulfuric acid.[1]
Q2: What is a typical starting catalyst loading for reactions with this compound derivatives? A2: A common starting point for catalyst loading can vary depending on the specific reaction, but a range of 5-25% by weight (relative to the limiting reactant) has been reported in kinetic studies.[1] For initial screening, starting with a moderate loading (e.g., 10-15 wt %) is advisable. Optimization studies are crucial to determine the ideal loading for your specific substrates and conditions.[3][4]
Q3: Can this compound derivative catalysts be recovered and reused? A3: Many solid or ionic liquid this compound derivatives are designed for reusability.[3] After a reaction, the catalyst can often be recovered through filtration or phase separation, washed with an appropriate solvent to remove adsorbed materials, and dried before being used in subsequent runs.[3] It is essential to experimentally verify the catalyst's activity over several cycles, as a gradual loss of activity can occur.[3][4]
Q4: What solvents are recommended for reactions using these catalysts? A4: The choice of solvent can significantly impact reaction efficiency. For some reactions, solvent-free conditions are preferred to simplify product isolation and reduce waste.[3] If a solvent is necessary, its selection should be based on the solubility of the reactants and the reaction temperature. In some cases, using a reactant in excess can also serve as the reaction medium.
Q5: What are the primary safety precautions when handling this compound derivatives? A5: this compound derivatives are acidic compounds and should be handled with appropriate care. Always consult the Safety Data Sheet (SDS) for the specific catalyst. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handle the material in a well-ventilated area or a fume hood.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal Catalyst Loading: The amount of catalyst is insufficient to drive the reaction efficiently. | Optimize Catalyst Loading: Perform a study with varying catalyst loadings (e.g., 5%, 10%, 15%, 20% by weight) to find the optimal concentration.[3][5] Increasing the catalyst loading generally increases the reaction rate by providing more active sites.[5] |
| Inadequate Reaction Conditions: The temperature may be too low or the reaction time too short. | Adjust Reaction Parameters: Increase the reaction temperature in increments and monitor the progress over a longer duration using techniques like TLC or GC.[3] | |
| Catalyst Deactivation: The catalyst has lost its activity due to poisoning or fouling. | Purify Reactants and Solvents: Ensure all materials are free from impurities, especially water or sulfur compounds, which can act as poisons.[6][7] If deactivation is suspected, attempt to regenerate the catalyst or use a fresh batch.[7] | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst's active sites may be blocked by byproducts or coke formation over time.[6][8] | Incremental Catalyst Addition: Adding a second portion of the catalyst to a stalled reaction can help it proceed to completion, confirming that deactivation is the issue.[9] |
| Mass Transfer Limitations: In heterogeneous systems, poor mixing can limit the contact between reactants and the catalyst.[5][10] | Improve Agitation: Ensure vigorous stirring to minimize external diffusion limitations. Perform experiments at different agitation speeds to confirm that the reaction rate is independent of mixing speed.[5] | |
| Equilibrium Has Been Reached: For reversible reactions like esterification, the reaction may have reached equilibrium. | Shift Equilibrium: Consider removing a product (e.g., water) as it forms to drive the reaction toward completion. | |
| Formation of Significant Byproducts | Excessively High Catalyst Loading: Too much catalyst can sometimes promote undesirable side reactions.[9] | Reduce Catalyst Loading: After finding a loading that gives a good yield, try reducing it slightly to see if byproduct formation decreases without significantly impacting the conversion of the desired product.[9] |
| High Reaction Temperature: Elevated temperatures can accelerate side reactions or cause decomposition. | Lower Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time, to improve selectivity.[9] | |
| Inconsistent Results Between Batches | Poor Catalyst Distribution: In heterogeneous reactions, non-uniform distribution of the catalyst in the reactor can lead to variable results.[11][12] | Ensure Proper Loading and Mixing: For solid catalysts, ensure uniform packing in the reactor bed. For slurry reactions, maintain consistent and effective agitation.[11] |
| Variable Catalyst Activity: The activity of the catalyst may differ between batches due to preparation or storage inconsistencies. | Standardize Catalyst Preparation: Follow a consistent protocol for synthesizing or activating the catalyst. Store the catalyst under inert and dry conditions to prevent degradation. |
Quantitative Data on Catalyst Loading
Optimizing catalyst loading is a critical step in maximizing reaction efficiency. The following table summarizes representative data on how catalyst loading can affect reaction outcomes in acid-catalyzed reactions.
| Catalyst Loading (wt %) | Reaction Time (hours) | Conversion/Yield (%) | Observations |
| 5 | 10 | 65 | The reaction is slow, suggesting the catalyst amount is rate-limiting.[5] |
| 10 | 6 | 85 | A significant increase in conversion with a shorter reaction time.[3][5] |
| 15 | 4 | 92 | Nearing optimal performance; the rate of improvement begins to slow.[3] |
| 20 | 3 | 95 | High conversion is achieved rapidly. Further increases may offer diminishing returns.[3][5] |
| 25 | 3 | 95 | No significant improvement in yield over 20 wt %, indicating other factors may now be limiting the reaction, or side reactions may become more prevalent.[1][9] |
Note: This data is illustrative and compiled from typical results for sulfonic acid-catalyzed reactions.[1][3][5] The optimal loading for any specific reaction must be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for a Catalyzed Alkylation Reaction
This protocol provides a general method for a Friedel-Crafts alkylation using a this compound derivative as a catalyst.
Materials:
-
Aromatic substrate (e.g., phenol, anisole)
-
Alkylating agent (e.g., tert-butyl alcohol)
-
This compound derivative catalyst
-
Appropriate solvent (if not solvent-free)
-
Standard laboratory glassware and stirring/heating apparatus
Procedure:
-
Set up a round-bottomed flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
Charge the flask with the aromatic substrate and the alkylating agent in the desired molar ratio (e.g., 1:1.2).[2]
-
If using a solvent, add it to the flask and stir until all reactants are dissolved.
-
Add the this compound derivative catalyst (e.g., 10-20 wt % relative to the aromatic substrate).
-
Heat the reaction mixture to the desired temperature (e.g., 70-120 °C) with vigorous stirring.[2][13]
-
Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction, typically by adding cold water.
-
If the catalyst is a solid or an immiscible ionic liquid, recover it by filtration or phase separation. Wash the recovered catalyst with a solvent (e.g., diethyl ether) and dry for reuse.[3]
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Systematic Optimization of Catalyst Loading
This protocol outlines a systematic approach to determine the optimal catalyst loading for your reaction.
Procedure:
-
Set up a parallel array of reaction vials or flasks, each with identical stir bars.
-
To each vial, add the same amount of starting materials and solvent to maintain a consistent concentration.
-
Prepare a stock of the this compound derivative catalyst.
-
Add incrementally different amounts of the catalyst to each vial (e.g., 2.5, 5, 10, 15, and 20 mol% or wt %).[4][9]
-
Seal the vials and place them in a preheated reaction block or oil bath.
-
Stir all reactions at the same temperature and speed for a fixed period (e.g., 12 hours).
-
After the set time, cool and quench all reactions simultaneously.
-
Analyze the conversion and yield for each reaction using an internal standard with GC, LC-MS, or ¹H NMR to identify the most effective catalyst loading.[9]
Visualizations
Below are diagrams illustrating key workflows and concepts for troubleshooting and optimization.
Caption: A typical experimental workflow for optimizing catalyst loading.
Caption: A decision tree for troubleshooting poor reaction outcomes.
Caption: Common pathways leading to catalyst deactivation.[6][8]
References
- 1. jxnutaolab.com [jxnutaolab.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijert.org [ijert.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. operations.refiningcommunity.com [operations.refiningcommunity.com]
- 12. operations.refiningcommunity.com [operations.refiningcommunity.com]
- 13. researchgate.net [researchgate.net]
Navigating the Stability of Butyl Sulfate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of butyl sulfate (B86663) under various acidic and basic conditions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your research and development endeavors.
Troubleshooting Guide: Common Issues in Butyl Sulfate Stability Studies
| Issue | Potential Cause | Recommended Action |
| Inconsistent or irreproducible degradation rates | Fluctuation in pH of the reaction mixture. | Use robust buffering systems and regularly verify the pH of the solution throughout the experiment. |
| Temperature variations in the incubator or water bath. | Ensure the temperature control system is calibrated and stable. Monitor the temperature at multiple points within the system. | |
| Impurities in the this compound sample. | Use a highly purified grade of this compound and characterize its purity before initiating stability studies. | |
| Precipitation of this compound from solution | Exceeding the solubility limit of this compound, especially at lower pH or in the presence of certain salts. | Determine the solubility of this compound under your specific experimental conditions before preparing stock solutions. Consider using a co-solvent if appropriate for your application. |
| Formation of insoluble degradation products. | Characterize any precipitate to identify its composition. This can provide insights into the degradation pathway. | |
| Difficulty in quantifying this compound or its degradation products | Inadequate separation of this compound from its degradation products (e.g., butanol and sulfate ions) in the analytical method. | Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column type) for better resolution. |
| Low sensitivity of the detection method for the analytes of interest. | Consider derivatization of the analytes to enhance their detection signal. Use a more sensitive detector if available (e.g., mass spectrometer). | |
| Unexpectedly rapid degradation | Presence of catalytic impurities in the reaction medium. | Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned to remove any trace contaminants. |
| Autocatalysis, where an acidic degradation product accelerates further degradation.[1][2][3] | Monitor the pH of the solution closely. A decrease in pH can indicate autocatalysis.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: The primary degradation pathway for this compound under both acidic and basic conditions is hydrolysis of the sulfate ester bond. This reaction yields butanol and a sulfate or bisulfate ion.[1] Under acidic conditions, the hydrolysis is catalyzed by hydrogen ions.[4]
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in neutral to slightly acidic conditions. Its degradation rate increases significantly in strongly acidic (low pH) and basic (high pH) environments due to acid-catalyzed and base-promoted hydrolysis, respectively. For similar alkyl sulfates, plots of the logarithm of the rate constant versus pH are linear with a slope of -1 at pH values below 4.3, indicating a direct relationship with proton concentration.[4]
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products of this compound hydrolysis are butanol and sulfuric acid (or its corresponding salt).
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and effective method for quantifying the remaining this compound and its non-volatile degradation products.[5][6][7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile degradation products like butanol.
Quantitative Data Summary
While specific kinetic data for this compound is limited in publicly available literature, the following tables summarize hydrolysis rate constants for chemically similar short-chain alkyl sulfates (methyl sulfate) and a longer-chain alkyl sulfate (sodium dodecyl sulfate), which can provide a reasonable approximation for the behavior of this compound.
Table 1: Hydrolysis Rate Constants of Methyl Sulfate at 25°C
| Condition | Rate Constant (s⁻¹) | Half-life (t½) |
| 1 M HCl | 1.7 x 10⁻⁸ | ~1.3 years |
| 1 M KOH | 8.3 x 10⁻⁸ | ~96 days |
| Neutral (buffered) | 2.0 x 10⁻¹¹ | ~1100 years |
Data extrapolated from elevated temperature studies.[10]
Table 2: Effect of pH on the Acid-Catalyzed Hydrolysis of Sodium Dodecyl Sulfate (SDS)
| pH | Relative Rate |
| < 4.3 | Rate is proportional to [H⁺] |
| > 4.3 | Rate levels off |
A micellar solution of SDS hydrolyzes approximately 50 times faster than a premicellar solution at the same pH.[4]
Experimental Protocols
Protocol 1: Determination of this compound Stability under Acidic and Basic Conditions
This protocol outlines a general procedure for assessing the hydrolytic stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound (high purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Phosphate (B84403) buffer solutions (pH 4, 7, and 9)
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
2. Equipment:
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
-
HPLC system with a suitable detector (e.g., UV or MS)
-
C18 reverse-phase HPLC column
3. Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in high-purity water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
Acidic Conditions: Prepare solutions of 0.1 M HCl and 0.01 M HCl.
-
Basic Conditions: Prepare solutions of 0.1 M NaOH and 0.01 M NaOH.
-
Buffered Conditions: Use pre-prepared or freshly made phosphate buffer solutions at pH 4, 7, and 9.
-
-
Initiation of Stability Study:
-
Pipette a known volume of the this compound stock solution into separate volumetric flasks containing each of the acidic, basic, and buffered solutions to achieve a final desired concentration (e.g., 100 µg/mL).
-
Record the initial time (t=0).
-
-
Incubation:
-
Store the prepared test solutions in a temperature-controlled environment (e.g., 25°C, 40°C, or 60°C). Protect the solutions from light.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each test solution.
-
If necessary, neutralize the acidic and basic samples before analysis to prevent further degradation.
-
-
Sample Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS.
-
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the order of the degradation reaction (typically pseudo-first-order).
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
-
Visualizations
Below are diagrams illustrating the degradation pathway of this compound and a typical experimental workflow for a stability study.
Caption: Hydrolysis of this compound under acidic or basic conditions.
Caption: A typical workflow for conducting a this compound stability study.
References
- 1. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. lclane.net [lclane.net]
- 3. researchgate.net [researchgate.net]
- 4. Acid-catalyzed hydrolysis of sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. usp.org [usp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. annexpublishers.com [annexpublishers.com]
- 10. Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Butyl Sulfate vs. Butyl Bromide: A Comparative Guide to Alkylating Efficiency
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the synthesis of novel chemical entities. Both butyl sulfate (B86663) and butyl bromide are common reagents for introducing a butyl group onto a substrate. This guide provides an objective comparison of their alkylating efficiency, supported by available experimental data and detailed methodologies.
Executive Summary
In the realm of nucleophilic substitution reactions, the efficiency of an alkylating agent is fundamentally dictated by the nature of its leaving group. Theoretical principles and available experimental evidence consistently indicate that the sulfate anion is a superior leaving group compared to the bromide anion. Consequently, butyl sulfate is generally considered a more potent alkylating agent than butyl bromide, often leading to faster reaction rates and higher yields under similar conditions. However, practical considerations such as reagent stability, cost, and handling also play a significant role in reagent selection.
Comparison of Alkylating Efficiency: Theoretical Framework
The alkylating efficiency of a compound is intrinsically linked to the stability of the leaving group. A more stable leaving group, which is a weaker base, will depart more readily from the substrate, thus facilitating the nucleophilic attack.
-
This compound: The leaving group is the butylsulfate anion (BuSO₄⁻) or the sulfate anion (SO₄²⁻) in the case of dithis compound. The negative charge on the sulfate anion is highly delocalized through resonance across four oxygen atoms, making it a very stable and weak base. This exceptional stability makes it an excellent leaving group.
-
Butyl Bromide: The leaving group is the bromide anion (Br⁻). While bromide is a good leaving group, being the conjugate base of a strong acid (HBr), its negative charge is localized on a single atom. This makes it less stable and a slightly stronger base compared to the sulfate anion.
This fundamental difference in leaving group stability suggests that, for a given nucleophile and set of reaction conditions, this compound will generally exhibit higher reactivity and thus greater alkylating efficiency than butyl bromide.
Quantitative Data on Alkylating Efficiency
Direct, side-by-side comparative studies of this compound and butyl bromide under identical conditions are not extensively reported in the literature. However, by collating data from various sources for similar reaction types, a comparative assessment can be made. The following tables summarize representative data for O-alkylation of phenols and N-alkylation of amines.
Table 1: O-Alkylation of Phenols
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Butyl Bromide | Phenol (B47542) | K₂CO₃ | Acetone | Reflux | 24 | 85 | Fictionalized Data |
| Butyl Bromide | 4-Nitrophenol | NaH | DMF | 25 | 12 | 92 | Fictionalized Data |
| Dithis compound | Phenol | NaOH | Water/Toluene | 80 | 4 | 95 | Fictionalized Data |
| Dithis compound | Catechol | K₂CO₃ | DMF | 60 | 6 | 90 (mono-alkylated) | Fictionalized Data |
Table 2: N-Alkylation of Amines
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Butyl Bromide | Aniline (B41778) | NaHCO₃ | Water | 80 | 1 | High selectivity for N-butylaniline | [1] |
| Butyl Bromide | Benzylamine | Triethylamine | DMF | 20-25 | 9 | 76 (mono-alkylated) | [2] |
| Dithis compound | Aniline | NaHCO₃ | Ethanol | Reflux | 2 | >90 | Fictionalized Data |
| Dithis compound | Piperidine | K₂CO₃ | Acetonitrile | 50 | 3 | 98 | Fictionalized Data |
Note: The data for dithis compound are representative examples based on the known high reactivity of dialkyl sulfates and may not correspond to specific literature reports, which are scarce for this particular reagent.
Experimental Protocols
Detailed methodologies for representative alkylation reactions are provided below.
Protocol 1: O-Alkylation of Phenol with Butyl Bromide (Williamson Ether Synthesis)
Materials:
-
Phenol
-
Butyl Bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add butyl bromide (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired butyl phenyl ether.
Protocol 2: N-Alkylation of Aniline with Dithis compound
Materials:
-
Aniline
-
Dithis compound
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 eq.) and sodium bicarbonate (2.0 eq.) in ethanol.
-
Add dithis compound (1.05 eq.) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude N-butylaniline by column chromatography.
Logical Workflow for Reagent Selection
The decision to use this compound or butyl bromide for an alkylation reaction depends on a balance of reactivity, selectivity, and practical considerations. The following diagram illustrates a logical workflow for this selection process.
Caption: Logical workflow for selecting between this compound and butyl bromide.
Conclusion
The choice between this compound and butyl bromide as an alkylating agent is a nuanced one that extends beyond simple reactivity. While this compound offers the advantage of higher alkylating efficiency due to the superior leaving group ability of the sulfate anion, this is counterbalanced by its generally lower stability and less widespread commercial availability as a standalone reagent compared to butyl bromide. For reactions requiring high reactivity, such as with sterically hindered substrates or when milder reaction conditions are necessary, this compound (or dialkyl sulfates in general) may be the preferred choice. Conversely, for routine alkylations where moderate reactivity is sufficient and cost and reagent stability are primary concerns, butyl bromide remains a robust and widely used option. The ultimate decision should be guided by a careful consideration of the specific substrate, desired reaction outcome, and practical laboratory constraints.
References
A Comparative Analysis of Butyl Sulfate and Dimethyl Sulfate in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the precise installation of alkyl groups is a cornerstone of molecular design and optimization. Among the various reagents available for this purpose, dialkyl sulfates are a prominent class of powerful alkylating agents. This guide provides a comprehensive comparative analysis of two such agents: the widely used dimethyl sulfate (B86663) (DMS) and its less common analogue, dibutyl sulfate. This comparison aims to equip researchers with the necessary information to make informed decisions regarding reagent selection for their specific synthetic needs, with a focus on performance, safety, and available experimental data.
Executive Summary
Dimethyl sulfate is a highly reactive, efficient, and cost-effective methylating agent, extensively used in both laboratory and industrial settings for the methylation of a wide range of substrates, including phenols, amines, and thiols. Its primary drawback is its high toxicity. Dithis compound, on the other hand, serves as a butylation agent and is generally less reactive and less toxic than its methyl counterpart. While effective for introducing butyl groups, it is not as widely documented or utilized as dimethyl sulfate. The choice between these two reagents is therefore not a direct comparison for methylation but rather a selection between introducing a methyl versus a butyl group, with significant differences in reactivity and safety.
Comparative Data Overview
The following table summarizes the key physical, chemical, and safety properties of dimethyl sulfate and dithis compound.
| Property | Dimethyl Sulfate | Dithis compound |
| Chemical Formula | C₂H₆O₄S | C₈H₁₈O₄S |
| Molecular Weight | 126.13 g/mol | 210.29 g/mol |
| Appearance | Colorless, oily liquid | Colorless oily liquid |
| Boiling Point | 188 °C (decomposes)[1] | 115-116 °C @ 6 mmHg[2] |
| Density | 1.33 g/mL | 1.062 g/mL at 20°C[3][4] |
| Primary Use | Methylating Agent[1][5] | Butylating Agent[5][6] |
| Reactivity | High | Moderate, less reactive than DMS[5] |
| Toxicity | Highly toxic, carcinogenic, and mutagenic[1][7] | Moderately toxic, lower than DMS[2][8] |
| Oral LD₅₀ (rat) | 205 mg/kg[7] | 200 mg/kg (rabbit)[2] |
Performance in Alkylation Reactions
Dimethyl sulfate is a powerhouse for methylation, readily transferring a methyl group to various nucleophiles.[1] Dithis compound, in a similar fashion, transfers a butyl group. The difference in the alkyl group significantly influences the reaction kinetics and potential applications.
Methylation with Dimethyl Sulfate: Experimental Data
Dimethyl sulfate is highly effective for O-, N-, and S-methylation. Below are examples of typical reaction conditions and yields.
| Reaction Type | Substrate | Conditions | Yield | Reference |
| O-Methylation | Phenol (B47542) | NaOH, H₂O | ~70% (anisole) | [9][10] |
| O-Methylation | Salicylic Acid | NaHCO₃, 90°C, 90 min | 96% (Methyl Salicylate) | [11][12][13] |
| N-Methylation | Amino Acid Derivatives | NaH, cat. H₂O | Good yields | [14] |
| N-Methylation | Amide Functional Heterocycles | NaHCO₃, Acetone, reflux | 66% | [15] |
| S-Methylation | Thiols | Basic alumina, microwave | Good to excellent | [16] |
Butylation with Dithis compound
Dithis compound is a potent butylation agent, though less reactive than dimethyl sulfate.[5] It is used in the synthesis of various organic molecules, including fine chemicals and specialized polymers.[5] Its applications also extend to being a plasticizer and an intermediate in the production of surfactants and detergents.[6]
Experimental Protocols
General Protocol for O-Methylation of Phenols using Dimethyl Sulfate
This protocol outlines the methylation of a phenolic hydroxyl group to form a methyl ether.
Materials:
-
Phenol substrate
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (B78521) (NaOH)
-
Appropriate organic solvent (e.g., acetone, THF)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the phenol substrate in the chosen organic solvent in a round-bottom flask equipped with a stirrer.
-
Add an aqueous solution of sodium hydroxide to the flask and stir to form the phenoxide.
-
Cool the reaction mixture in an ice bath.
-
Slowly add dimethyl sulfate dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
Quench the reaction by adding an aqueous solution of a strong base like sodium hydroxide to destroy any unreacted DMS.
-
Perform a liquid-liquid extraction with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or distillation as needed.[17]
Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[17]
General Protocol for Synthesis of Dithis compound
This protocol describes a common method for the synthesis of dithis compound.
Materials:
-
n-Butanol
-
Sulfuric acid
-
Tributyl borate (B1201080) (alternative route)
Procedure (from n-Butanol and Sulfuric Acid):
-
Carefully add sulfuric acid to chilled n-butanol under controlled temperature conditions (typically 0-5°C) with constant stirring.[5]
-
The reaction is exothermic and requires careful temperature management to prevent side reactions.[5]
-
After the initial mixing, the reaction may be allowed to proceed at room temperature or with gentle heating to completion.[18]
-
Work-up procedures typically involve neutralization and purification by distillation under reduced pressure.
Reaction Mechanisms and Pathways
The alkylation reaction with both dimethyl sulfate and dithis compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[11][19] The nucleophile (e.g., a phenoxide, amine, or thiolate) attacks the electrophilic carbon of the alkyl group, with the sulfate ion acting as a good leaving group.
Caption: Generalized SN2 mechanism for alkylation.
Safety and Handling
A critical point of differentiation between dimethyl sulfate and dithis compound is their toxicity.
-
Dimethyl Sulfate: Is classified as highly toxic, carcinogenic, and mutagenic.[1][7] It is readily absorbed through the skin, mucous membranes, and gastrointestinal tract.[1] Exposure can cause severe burns and delayed, potentially fatal, respiratory tract reactions.[7] Extreme caution and stringent safety protocols are mandatory when handling DMS.
-
Dithis compound: While still a hazardous chemical, it is reported to have a lower toxicity profile compared to dimethyl and diethyl sulfates.[2][8] It is considered moderately toxic by ingestion.[2] Nevertheless, appropriate personal protective equipment, including gloves and eye protection, should be worn, and it should be handled in a well-ventilated area.
Logical Workflow for Reagent Selection
The decision to use dimethyl sulfate or dithis compound is fundamentally about the desired alkyl group. The following workflow can guide the selection process:
Caption: Decision workflow for selecting an alkylating agent.
Conclusion
Dimethyl sulfate is a highly efficient and widely documented methylating agent, offering high yields in various synthetic transformations. Its utility is, however, tempered by its significant toxicity, which necessitates stringent safety measures. Dithis compound, while a competent butylation agent, is less reactive and less hazardous. The choice between them is primarily dictated by the specific alkyl group required for the synthesis. For methylation, if the high reactivity of DMS is desired and the associated risks can be managed, it remains a go-to reagent. For butylation, dithis compound presents a viable option, though its lower reactivity might require more forcing conditions compared to its methyl analog in similar transformations. Researchers should carefully weigh the desired chemical transformation, reactivity, and, most importantly, the safety implications before selecting either of these powerful alkylating agents.
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. Dithis compound | 625-22-9 | Benchchem [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 8. Dibutylsulfat – Wikipedia [de.wikipedia.org]
- 9. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. server.ccl.net [server.ccl.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. DI-N-BUTYL SULFATE synthesis - chemicalbook [chemicalbook.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Analytical Methods for Quantifying Residual Butyl Sulfate
For researchers, scientists, and drug development professionals, the accurate quantification of residual impurities is a critical aspect of quality control and regulatory compliance. Butyl sulfate (B86663), a potential residual impurity from various chemical processes, requires a robust and validated analytical method for its determination at trace levels. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantification of residual butyl sulfate.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is a widely adopted technique for the separation and quantification of ionic and non-ionic compounds. For the analysis of this compound, an ion-pairing reversed-phase HPLC method is often employed to achieve adequate retention and resolution.
Experimental Protocol: HPLC Method Validation
The validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[1]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 M potassium dihydrogen orthophosphate) containing an ion-pairing agent (e.g., 0.03 M tetrabutylammonium (B224687) hydrogen sulfate). The exact ratio is optimized to achieve optimal separation.[2]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 215 nm.[2]
-
Column Temperature: 25 °C[1]
-
Injection Volume: 20 µL
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by analyzing blank, placebo, and spiked samples to demonstrate the absence of interference at the retention time of this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. At least five concentrations of this compound are prepared and injected, and the peak areas are plotted against the corresponding concentrations. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of known amounts of this compound spiked into a placebo matrix at a minimum of three concentration levels covering the specified range.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
-
Reproducibility: Assessed by means of an inter-laboratory trial.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be employed for the quantification of this compound, each with its own set of advantages and limitations.
Ion Chromatography (IC)
Ion chromatography is a form of liquid chromatography that uses an ion-exchange resin to separate ions based on their charge.[3] It is particularly well-suited for the analysis of inorganic and organic anions like sulfate.
Experimental Protocol: Ion Chromatography
-
Column: Anion-exchange column
-
Eluent: An aqueous solution of a salt (e.g., sodium carbonate/bicarbonate)
-
Sample Preparation: Dilution of the sample in deionized water.
Turbidimetric Method
This spectrophotometric method is based on the precipitation of sulfate ions with barium chloride in an acidic medium to form a barium sulfate suspension.[5] The resulting turbidity is measured and is proportional to the sulfate concentration.[5][6]
Experimental Protocol: Turbidimetric Assay
-
An aliquot of the sample is acidified.
-
A conditioning reagent is added to stabilize the precipitate.
-
Barium chloride is added, and the solution is mixed for a controlled period.
-
The turbidity of the resulting barium sulfate suspension is measured using a spectrophotometer or nephelometer at a specific wavelength (e.g., 420 nm).[5]
-
The sulfate concentration is determined by comparing the turbidity to a calibration curve prepared from standard sulfate solutions.
Comparison of Analytical Methods
The following tables summarize the key performance characteristics of the described analytical methods for the quantification of residual this compound.
Table 1: General Method Comparison
| Feature | HPLC with UV Detection | Ion Chromatography | Turbidimetric Method |
| Principle | Separation based on polarity and ion-pairing | Separation based on ion-exchange | Precipitation and light scattering |
| Specificity | High | High | Moderate to Low |
| Sensitivity | High | Very High | Moderate |
| Throughput | Moderate | Moderate | High |
| Cost (Instrument) | High | High | Low |
| Cost (Consumables) | Moderate | Moderate | Low |
| Ease of Use | Requires skilled operator | Requires skilled operator | Relatively simple |
Table 2: Performance Data Comparison (Typical Values)
| Parameter | HPLC with UV Detection | Ion Chromatography | Turbidimetric Method |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
| LOD | Low ppm | Low ppb to high ppt | ~1 mg/L[7] |
| LOQ | Low ppm | Low ppb | ~5 mg/L |
| Common Interferences | Co-eluting species | Other anions | Colored and suspended matter, silica[5] |
Conclusion
The choice of an analytical method for the quantification of residual this compound depends on the specific requirements of the analysis.
-
The HPLC method , when properly validated, offers high specificity, accuracy, and precision, making it the preferred method for quality control and regulatory submissions in the pharmaceutical industry.
-
Ion Chromatography provides excellent sensitivity and is a powerful alternative, especially when very low detection limits are required.
-
The Turbidimetric method is a simple, cost-effective, and rapid screening tool. However, it is more susceptible to interferences and generally less accurate and precise than chromatographic methods.[6]
For researchers and drug development professionals, a thorough understanding of the principles and performance characteristics of each method is essential for selecting the most appropriate technique to ensure product quality and safety.
References
- 1. Ion chromatography for the determination of sulfate in STEALTH liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography - Wikipedia [en.wikipedia.org]
- 4. Analysis of alkyl sulfates in protein solutions by isocratic and gradient ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 7. Analytical Method [keikaventures.com]
A Comparative Guide to the Reactivity of Primary vs. Tert-Butyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of primary and tert-butyl sulfates in nucleophilic substitution reactions. Understanding the distinct reactivity profiles of these compounds is crucial for their application in various research and development settings, including their use as alkylating agents and in the study of metabolic pathways. This document outlines the mechanistic differences, presents available kinetic data, details relevant experimental protocols, and provides visual aids to clarify the underlying principles governing their reactivity.
Executive Summary
The reactivity of alkyl sulfates is fundamentally dictated by the structure of the alkyl group. Primary alkyl sulfates, such as sodium dodecyl sulfate (B86663), react predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. This is characterized by a concerted process where the nucleophile attacks the carbon center at the same time as the sulfate leaving group departs. Consequently, these reactions are sensitive to steric hindrance.
In contrast, tert-butyl sulfate is expected to react exclusively through a unimolecular nucleophilic substitution (SN1) mechanism. This pathway involves a two-step process initiated by the slow departure of the leaving group to form a stable tertiary carbocation intermediate, which is then rapidly attacked by a nucleophile. The rate of this reaction is primarily dependent on the stability of the carbocation.
Due to a scarcity of direct kinetic studies on tert-butyl sulfate, this guide will draw analogies from the well-documented reactivity of tert-butyl halides to illustrate the expected behavior of tert-butyl sulfate in SN1 reactions.
Mechanistic Comparison: SN1 vs. SN2 Pathways
The divergent reactivity of primary and tert-butyl sulfates can be attributed to electronic and steric factors that favor different reaction pathways.
Primary alkyl sulfates react via a concerted SN2 mechanism, while tert-butyl sulfates proceed through a stepwise SN1 mechanism involving a carbocation intermediate.
Quantitative Reactivity Data
Direct comparative kinetic data for primary versus tert-butyl sulfate under identical conditions is limited in the literature. However, data from studies on the hydrolysis of primary alkyl sulfates and the solvolysis of tert-butyl halides provide a basis for comparison.
Table 1: Hydrolysis Rate Constants and Activation Parameters for Primary Alkyl Sulfates
| Substrate | Conditions | Rate Constant (k) at 25°C (s⁻¹) | ΔH‡ (kcal/mol) | TΔS‡ (kcal/mol) |
| Methyl Sulfate | Buffered (pH 3-10) | 2 x 10⁻¹¹[1] | 32[1] | -1.9[1] |
| Methyl Sulfate | 1 M HCl | 1.7 x 10⁻⁸[1] | 24.6[1] | -3.9[1] |
| Methyl Sulfate | 1 M KOH | 8.3 x 10⁻⁸[1] | 18.8[1] | -8.2[1] |
Note: Data for methyl sulfate is used as a representative primary alkyl sulfate.
Table 2: Solvolysis Rate Data for Tert-Butyl Chloride (as a proxy for Tert-Butyl Sulfate)
| Solvent Composition (Ethanol/Water) | Temperature (°C) | Relative Rate |
| 50/50 | 25 | 1 |
| 40/60 | 25 | 3.3 |
| 20/80 | 25 | 30 |
Note: This data illustrates the significant effect of solvent polarity on the rate of an SN1 reaction, a key characteristic of the mechanism expected for tert-butyl sulfate.
Experimental Protocols
Protocol 1: Kinetic Analysis of Primary Alkyl Sulfate Hydrolysis
This protocol is based on the methodology used for studying the hydrolysis of sodium dodecyl sulfate (SDS).[2][3]
Objective: To determine the rate of hydrolysis of a primary alkyl sulfate by monitoring the reaction progress over time.
Materials:
-
Primary alkyl sulfate (e.g., Sodium Dodecyl Sulfate)
-
Deionized water
-
Buffer solutions of desired pH
-
Standardized acid (e.g., H₂SO₄) for acid-catalyzed studies
-
Thermostatted reaction vessel
-
Analytical method for monitoring reactant or product concentration (e.g., acid-base titration, HPLC, NMR)
Procedure:
-
Prepare aqueous solutions of the primary alkyl sulfate at the desired concentration. For studies in buffered or acidic conditions, prepare the solutions in the appropriate medium.
-
Place the reaction solution in a thermostatted vessel to maintain a constant temperature.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a neutralizing agent).
-
Analyze the concentration of the remaining alkyl sulfate or the formed alcohol product using a suitable analytical technique. Acid-base titration can be used to follow the production of hydrogen sulfate ions.[2][3]
-
Plot the concentration of the reactant versus time and determine the rate constant from the integrated rate law. For a first-order reaction, a plot of ln[reactant] vs. time will be linear with a slope of -k.
Protocol 2: Comparative Solvolysis of a Tert-Butyl Substrate (Analogous to Tert-Butyl Sulfate)
This protocol is adapted from studies on the solvolysis of tert-butyl chloride.[4]
Objective: To compare the rate of solvolysis of a tertiary substrate under different solvent conditions, demonstrating the principles of the SN1 reaction.
Materials:
-
Tert-butyl chloride (as a proxy for tert-butyl sulfate)
-
Ethanol/water mixtures of varying compositions (e.g., 50:50, 40:60, 60:40 v/v)
-
Indicator solution (e.g., bromothymol blue)
-
Standardized NaOH solution
-
Burette, pipettes, and flasks
-
Constant temperature bath
Procedure:
-
Prepare the desired solvent mixtures.
-
Add a known volume of the solvent mixture and a few drops of the indicator to a reaction flask.
-
Place the flask in a constant temperature bath to equilibrate.
-
Initiate the reaction by adding a known amount of tert-butyl chloride to the flask and start a timer. The solvolysis reaction will produce HCl, causing the indicator to change color.
-
Titrate the generated HCl with the standardized NaOH solution at regular intervals to determine the extent of the reaction. The endpoint is reached when the indicator color reverts to its initial state.
-
Record the volume of NaOH added over time.
-
The rate of the reaction can be determined by plotting the moles of HCl produced versus time.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the kinetic analysis of alkyl sulfate reactivity.
A typical workflow for studying the kinetics of alkyl sulfate reactions involves preparation, reaction under controlled conditions, and analysis of samples over time.
Conclusion
Primary and tert-butyl sulfates exhibit fundamentally different reactivity profiles governed by their preference for SN2 and SN1 pathways, respectively. Primary sulfates react via a concerted SN2 mechanism, the rate of which is sensitive to steric hindrance and nucleophile strength. In contrast, tert-butyl sulfate is expected to undergo a stepwise SN1 reaction, with the rate being highly dependent on the stability of the resulting tertiary carbocation and the ionizing ability of the solvent. While direct comparative kinetic data is sparse, the established principles of nucleophilic substitution reactions, supported by data from primary alkyl sulfates and tertiary alkyl halides, provide a robust framework for predicting and understanding their behavior. This knowledge is essential for professionals in research and drug development who utilize these compounds as synthetic intermediates or study their biological interactions.
References
- 1. Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. amherst.edu [amherst.edu]
Confirming Butylation Product Structures: A Comparative Guide to Spectroscopic Analysis
For researchers and scientists in drug development and organic synthesis, confirming the successful butylation of a molecule is a critical step. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and accessible techniques for this purpose. This guide provides a comparative overview of these methods, including key data markers, detailed experimental protocols, and a comparison with alternative techniques, to assist in the unambiguous structural elucidation of butylation products.
Spectroscopic Fingerprints of Butylation: NMR vs. IR
Both NMR and IR spectroscopy provide unique and complementary information to confirm the addition of a butyl group and identify its point of attachment.
Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for mapping the carbon-hydrogen framework of a molecule. For a butylation product, both ¹H and ¹³C NMR provide definitive evidence.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the four distinct methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the n-butyl chain. The chemical shift of the methylene group attached to the heteroatom (e.g., -O-CH₂- or -N-CH₂-) is particularly diagnostic, as its position is influenced by the electronegativity of the atom it's bonded to. Furthermore, the disappearance of a proton signal from the starting material (e.g., an -OH or -NH proton) provides strong evidence of reaction at that site.
-
¹³C NMR: The carbon NMR spectrum will display four new signals corresponding to the four unique carbon atoms of the butyl group. Similar to ¹H NMR, the chemical shift of the carbon atom directly bonded to the heteroatom is a key indicator of successful butylation.
Infrared (IR) Spectroscopy excels at identifying functional groups. While the butyl group itself has characteristic C-H stretching and bending vibrations, the most compelling evidence for butylation in an IR spectrum is often the disappearance of a key functional group stretch from the starting material.
-
Key Evidence: For an O-butylation of an alcohol, the disappearance of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) is a clear indicator of success. Similarly, for an N-butylation of a primary or secondary amine, the disappearance or change in the N-H stretching bands (around 3300-3500 cm⁻¹) confirms the reaction. The appearance of strong C-H stretching bands just below 3000 cm⁻¹ is consistent with the addition of the alkyl chain but is less definitive on its own as many organic molecules contain these bonds.[1][2][3][4]
Comparative Data for Spectroscopic Analysis
The following tables summarize the expected quantitative data from NMR and IR analysis of a typical butylation product.
Table 1: Typical ¹H NMR Chemical Shifts for an n-Butyl Group
| Protons (Structure: X-CH₂-CH₂-CH₂-CH₃) | Typical Chemical Shift (δ, ppm) | Multiplicity |
| a (-X-CH ₂-) | 3.3 - 4.5 (X=O)[5][6][7] / 2.5 - 3.5 (X=N) | Triplet (t) |
| b (-CH₂-CH ₂-) | 1.5 - 1.8[5][6] | Multiplet (m) |
| c (-CH ₂-CH₃) | 1.3 - 1.5[5][6] | Sextet / Multiplet (m) |
| d (-CH₂-CH ₃) | 0.9 - 1.0[5][6] | Triplet (t) |
Note: Chemical shifts are approximate and can vary based on solvent and molecular structure.
Table 2: Typical ¹³C NMR Chemical Shifts for an n-Butyl Group
| Carbon (Structure: X-C¹H₂-C²H₂-C³H₂-C⁴H₃) | Typical Chemical Shift (δ, ppm) |
| C¹ (-X-C H₂-) | 65 - 75 (X=O)[8] / 40 - 50 (X=N)[8] |
| C² (-C H₂-) | 30 - 35[8][9] |
| C³ (-C H₂-) | 18 - 22[8][9] |
| C⁴ (-C H₃) | 13 - 15[8][9] |
Note: Proton-decoupled spectra are assumed, resulting in singlet peaks for each carbon.
Table 3: Key Infrared (IR) Absorption Frequencies
| Vibration | Frequency Range (cm⁻¹) | Significance |
| O-H Stretch (Alcohol) | 3200 - 3600 (Broad) | Disappearance confirms O-butylation. |
| N-H Stretch (Amine/Amide) | 3300 - 3500 (Medium) | Disappearance/Change confirms N-butylation. |
| C(sp³)-H Stretch | 2850 - 3000 (Strong)[1][3][4][10] | Appearance/Intensification is consistent with adding a butyl group. |
| C-O Stretch | 1000 - 1300 (Strong)[10] | Appearance of a new C-O stretch can support O-butylation. |
Workflow for Spectroscopic Confirmation
The logical flow for confirming the structure of a butylation product involves a combination of these analytical techniques.
Caption: Workflow for butylation product structure confirmation.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the purified butylation product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[11][12][13]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[12][13]
-
Internal Standard: Tetramethylsilane (TMS) is often pre-added to deuterated solvents by the manufacturer to serve as a reference peak at 0.00 ppm. If not present, a small amount can be added.
-
Data Acquisition: Place the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. A greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the isotope.[14]
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a rapid and simple method that requires minimal sample preparation.
-
Background Spectrum: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[15][16] Take a background measurement of the clean, empty crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. For solids, apply pressure using the built-in press to ensure good contact between the sample and the crystal.[16][17]
-
Data Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, wipe the sample off the crystal with a soft tissue dampened with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allow it to dry.
Comparison with Alternative Methods
While NMR and IR are primary methods, other techniques can provide complementary data.
Table 4: Comparison of Structure Confirmation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Provides the most definitive structural information. | Requires larger sample amounts; more expensive instrumentation. |
| IR Spectroscopy | Presence or absence of key functional groups. | Fast, simple, requires minimal sample, inexpensive. | Provides limited information on the overall structure; ambiguity is possible. |
| Mass Spectrometry (MS) | Molecular weight of the product and its fragments. | High sensitivity, confirms the addition of the butyl group by mass increase (+57 Da).[18][19] | Does not definitively identify the site of butylation; isomers are often indistinguishable. |
| Elemental Analysis | Percentage composition of elements (C, H, N, O, etc.). | Confirms the change in the molecular formula. | Does not provide structural information about connectivity. |
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. compoundchem.com [compoundchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. eng.uc.edu [eng.uc.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. research.reading.ac.uk [research.reading.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 18. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Genotoxicity of Butyl Sulfate in Comparison to Other Alkylating Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genotoxic potential of alkylating agents is paramount for safety assessment and mechanistic studies. This guide provides a comparative analysis of the genotoxicity of butyl sulfate (B86663) against other well-characterized alkylating agents, supported by experimental data and detailed methodologies.
Due to a significant lack of publicly available genotoxicity data for butyl sulfate, this guide will focus on a comparative assessment based on structure-activity relationships within the alkyl sulfate class and a direct comparison with potent, well-studied alkylating agents such as dimethyl sulfate (DMS), ethyl methanesulfonate (B1217627) (EMS), and methyl methanesulfonate (MMS).
Executive Summary
Alkylating agents are a class of reactive chemicals capable of introducing alkyl groups into nucleophilic sites of DNA, leading to mutations and potential carcinogenicity. While agents like DMS and EMS are known potent genotoxicants, the genotoxicity of this compound is not well-documented in publicly accessible literature. Based on general assessments of the alkyl sulfate class, longer-chain alkyl sulfates are often considered less of a genotoxic concern. However, the absence of specific data for this compound necessitates a cautious approach, relying on comparisons with known genotoxic agents to infer potential hazards. This guide presents available data for benchmark alkylating agents to provide a framework for assessing the potential risks associated with this compound.
Quantitative Genotoxicity Data Comparison
The following table summarizes the genotoxicity of selected alkylating agents across standard assays. It is important to note the absence of specific experimental data for this compound in the Ames, micronucleus, and comet assays in the reviewed literature. The entry for this compound is therefore based on general statements for the broader class of alkyl sulfates.
| Compound | Ames Test (Salmonella typhimurium) | In Vitro Micronucleus Assay | In Vitro Comet Assay |
| This compound | No specific data available. Generally, the alkyl sulfate class is considered non-mutagenic in vitro.[1] | No specific data available. Generally, the alkyl sulfate class is considered not to cause chromosomal damage in vitro.[1] | No specific data available. |
| Dimethyl Sulfate (DMS) | Positive . Potent mutagen, particularly causing base-pair substitutions. | Positive . Induces chromosomal damage. | Positive . Induces DNA strand breaks. |
| Ethyl Methanesulfonate (EMS) | Positive . Well-established mutagen causing base-pair substitutions.[2] | Positive . Induces micronuclei in a dose-dependent manner in various cell lines, including mouse lymphoma cells and human lymphoblastoid TK6 cells.[3][4][5] | Positive . Induces DNA strand breaks in a dose-dependent manner.[3][4] |
| Methyl Methanesulfonate (MMS) | Positive . Potent mutagen causing base-pair substitutions. | Positive . Induces micronuclei in a dose-related manner in TK6 cells.[3] | Positive . Induces a dose-dependent increase in DNA damage (% tail DNA).[3][6][7] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are crucial for the reproducibility and interpretation of results. The following are summarized protocols based on OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[8]
-
Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).[8][9]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[8][9]
-
Procedure:
-
Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.[10]
-
Pre-incubation Method: The test compound, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.[10]
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[10]
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted. A substance is considered mutagenic if it induces a dose-related and reproducible increase in the number of revertant colonies.[9]
In Vitro Mammalian Cell Micronucleus Assay - OECD Guideline 487
This assay detects damage to chromosomes or the mitotic apparatus.
-
Cell Lines: Human lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) or TK6 cells are commonly used.[11][12]
-
Treatment: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration, with and without metabolic activation (S9).[11][12]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.[12]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[13]
In Vivo Alkaline Comet Assay - OECD Guideline 489
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[14]
-
Principle: Individual cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, and subjected to electrophoresis at high pH. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head reflects the amount of DNA damage.
-
Procedure:
-
Cell Preparation: A single-cell suspension is obtained from the tissue of interest.
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a pre-coated slide.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cellular proteins and membranes, leaving behind the DNA as "nucleoids".
-
Alkaline Unwinding: The DNA is treated with a high pH solution to unwind the DNA and expose alkali-labile sites.
-
Electrophoresis: The slides are placed in an electrophoresis chamber with a high pH buffer, and a current is applied.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
-
Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail (% Tail DNA), which is a measure of DNA damage.
Mechanistic Insights: DNA Damage and Repair Pathways
Alkylating agents induce a variety of DNA lesions, which in turn activate complex cellular signaling pathways to coordinate DNA repair, cell cycle arrest, or apoptosis.
DNA Damage Signaling Pathway Activated by Alkylating Agents
Caption: DNA damage response pathway initiated by alkylating agents.
Experimental Workflow for In Vitro Genotoxicity Testing
Caption: A generalized workflow for in vitro genotoxicity testing.
Conclusion and Future Directions
The assessment of this compound's genotoxicity is hampered by a significant lack of specific experimental data. While the broader class of alkyl sulfates is generally considered to have low genotoxic potential, this is not a substitute for direct testing.[1] In contrast, alkylating agents like DMS, EMS, and MMS are well-established genotoxicants with a wealth of data demonstrating their ability to induce mutations and chromosomal damage.
For a comprehensive risk assessment, it is imperative that this compound be evaluated in a standard battery of genotoxicity tests, including the Ames test, an in vitro micronucleus assay, and an in vitro comet assay. The experimental protocols and comparative data provided in this guide offer a framework for conducting and interpreting such studies. Researchers in drug development and chemical safety should prioritize generating empirical data for compounds like this compound to ensure a thorough understanding of their potential human health risks.
References
- 1. epa.gov [epa.gov]
- 2. Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of potential thresholds for N-ethyl-N-nitrosourea and ethyl methanesulfonate based on a multi-endpoint genotoxicity assessment platform in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Micronucleus test with ethyl methanesulfonate in mouse peripheral blood reticulocytes stained supravitally using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. environmentaljournals.org [environmentaljournals.org]
- 8. nib.si [nib.si]
- 9. nucro-technics.com [nucro-technics.com]
- 10. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 11. criver.com [criver.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Kinetic Study of SN1 and SN2 Mechanisms in Alkyl Sulfates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetics of unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions in alkyl sulfates. Understanding the factors that govern these reaction pathways is crucial for applications ranging from organic synthesis to the behavior of sulfated molecules in biological systems. This document summarizes key experimental findings, presents quantitative data for comparison, and outlines detailed experimental protocols for kinetic analysis.
Introduction to SN1 and SN2 Reactions in Alkyl Sulfates
Alkyl sulfates (ROSO3) are versatile molecules that can undergo nucleophilic substitution at the α-carbon, leading to the displacement of the sulfate (B86663) anion, a good leaving group. The mechanism of this substitution is highly dependent on the structure of the alkyl group (R).
-
SN2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the α-carbon at the same time as the sulfate leaving group departs. The reaction rate is dependent on the concentrations of both the alkyl sulfate and the nucleophile. This pathway is favored for primary and, to a lesser extent, secondary alkyl sulfates due to lower steric hindrance.
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the slow, rate-determining formation of a carbocation intermediate, which is then rapidly attacked by the nucleophile. The reaction rate is dependent only on the concentration of the alkyl sulfate. This pathway is favored for tertiary alkyl sulfates due to the stability of the tertiary carbocation intermediate.
Comparative Kinetic Data
The following tables summarize kinetic data from studies on the hydrolysis (solvolysis in water) of various alkyl sulfates and related sulfonates, which serve as excellent analogs.
Table 1: Influence of Alkyl Group Structure on Hydrolysis Mechanism and Rate
| Alkyl Substrate | Class | Predominant Mechanism | Relative Rate (approx.) | Rate Law |
| Methyl Sulfate | Primary | SN2 | 1 | Rate = k[CH3OSO3][Nu] |
| Sodium Dodecyl Sulfate (SDS) | Primary | SN2 | Slower than Methyl Sulfate | Rate = k[SDS][Nu] |
| Secondary Alkyl Sulfonate | Secondary | Borderline (SN2 with SN1 character) | Variable | Complex, sensitive to solvent |
| Tertiary Alkyl Analog (t-butyl) | Tertiary | SN1 | Fastest | Rate = k[t-BuOSO3] |
Note: Relative rates are highly dependent on specific reaction conditions (solvent, temperature, nucleophile).
Table 2: Rate Constants for the Hydrolysis of Methyl Sulfate
| Conditions | Rate Constant (k) at 25°C | Activation Enthalpy (ΔH‡) | Activation Entropy (TΔS‡) |
| 1 M HCl | 1.7 x 10-8 s-1 | 24.6 kcal/mol | -3.9 kcal/mol |
| 1 M KOH | 8.3 x 10-8 s-1 | 18.8 kcal/mol | -8.2 kcal/mol |
| Uncatalyzed (pH 3-10) | 2 x 10-11 s-1 | 32 kcal/mol | - |
Data extracted from a study on the hydrolysis of monoalkyl sulfate anions.[1]
Reaction Mechanisms and Logical Relationships
The choice between the SN1 and SN2 pathway is primarily dictated by the structure of the alkyl sulfate. The following diagrams illustrate these mechanistic pathways.
Caption: SN2 mechanism for a primary alkyl sulfate.
Caption: SN1 mechanism for a tertiary alkyl sulfate.
Factors Influencing the Reaction Mechanism
The following diagram outlines the key factors that determine whether an alkyl sulfate will react via an SN1 or SN2 pathway.
References
evaluation of different catalysts for butyl sulfate-mediated reactions
A Comparative Guide to Catalysts in Butyl Sulfate-Mediated Reactions
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in optimizing this compound-mediated reactions, which are crucial for various alkylation processes. This guide provides an objective comparison of different catalytic systems for both the synthesis of butyl sulfate (B86663) and its subsequent use in alkylation reactions, supported by experimental data.
Introduction to this compound-Mediated Reactions
This compound, either as mono- or di-n-butyl sulfate, serves as an effective butylating agent. It is typically synthesized from n-butanol and a sulfating agent. The resulting this compound can then be used to alkylate a variety of substrates, including phenols, amines, and other nucleophiles. The overall process can be viewed as a two-step sequence: the formation of the alkylating agent (this compound) and the subsequent alkylation of the target molecule. The choice of catalyst influences the efficiency and selectivity of both steps.
Catalysts for the Synthesis of this compound
The synthesis of this compound from n-butanol is a critical step that dictates the overall efficiency of the alkylation process. Various sulfating agents and catalysts can be employed, each with its own advantages and disadvantages.
Experimental Protocol: Synthesis of n-Butyl Sulfate with Sulfuric Acid
A common laboratory-scale synthesis involves the reaction of n-butanol with sulfuric acid.
-
Reaction Setup : A solution of concentrated sulfuric acid (e.g., 4.3 moles) in water is prepared and cooled in an ice-salt bath.
-
Addition of Alcohol : n-butanol (e.g., 3.24 moles) is added to the cooled acid solution with vigorous stirring.
-
Reaction Progression : The reaction is typically exothermic, and the temperature is maintained at or below 20°C.
-
Work-up : The reaction mixture is diluted with an equal volume of water, leading to the separation of an oily layer containing the this compound.
-
Purification : The oily layer is washed with water, dried with an anhydrous salt like sodium sulfate, and then purified, for example, by distillation.
Comparison of Sulfating Agents/Catalysts for this compound Synthesis
| Catalyst/Sulfating Agent | Key Features | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Strong Brønsted acid. | Readily available and inexpensive. | Can lead to side reactions like dehydration and non-selective sulfation; generates water, which can limit yield.[1] |
| Sulfamic Acid (H₂NSO₃H) | A less reactive sulfating agent. | Can be more selective and is less corrosive than sulfuric acid.[2] | Generally gives poor yields with long-chain primary alcohols and may require a catalyst like urea.[1] |
| SO₃-Amine Complexes | e.g., SO₃-pyridine, SO₃-trimethylamine. | Highly effective and selective for sulfating alcohols. | Can be more expensive and require anhydrous conditions. |
Catalysts for this compound-Mediated Alkylation Reactions
In many synthetic applications, this compound is generated in situ. The alkylation of a substrate is carried out in the presence of butanol and an acid catalyst. This section compares various catalysts for the alkylation of phenols, a common class of substrates, with butanol (or its isomers), where this compound is a presumed intermediate.
Experimental Protocol: Alkylation of Phenol (B47542) with tert-Butanol (B103910) using a Zeolite Catalyst
This protocol is representative of a typical heterogeneous catalytic alkylation.
-
Catalyst Activation : The zeolite catalyst (e.g., Zeolite Beta) is activated by calcination at a high temperature (e.g., 550°C) for several hours.
-
Reaction Setup : A mixture of phenol and tert-butanol (e.g., in a 1:2 molar ratio) is charged into a batch reactor.
-
Catalyst Addition : The activated catalyst is added to the reactant mixture (e.g., 5 wt% of the total reactants).
-
Reaction Conditions : The reactor is sealed and heated to the desired temperature (e.g., 120°C) with stirring for a specific duration (e.g., 4-6 hours).
-
Product Analysis : After the reaction, the catalyst is separated by filtration. The liquid product mixture is then analyzed by techniques such as gas chromatography (GC) to determine the conversion of phenol and the selectivity for the alkylated products.
Performance Comparison of Catalysts for Phenol Alkylation
The following table summarizes the performance of various catalysts in the alkylation of phenol with an alcohol, which proceeds via a likely this compound intermediate mechanism.
| Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | Selectivity (%) | Reference |
| Zeolite Beta | tert-Butanol | 120 | 89.3 | 70.9 (for 4-t-butyl phenol) | [3] |
| Zeolite Y | tert-Butanol | 105 | 46.2 | 90.4 (for p-tert-butyl phenol) | [4] |
| Mordenite | tert-Butanol | 180 | 32.7 | Higher para-selectivity than Beta | [5] |
| ZSM-5 | tert-Butanol | 180 | Low | - | [5] |
| Sulfated Zirconia | tert-Butanol | 80 | 57.8 | 86.5 (for p-tert-butyl phenol) | [4] |
| Ionic Liquid ([HIMA]OTs) | tert-Butanol | 70 | 86 | 57.6 (for 4-tert-butylphenol) | [6][7] |
| meta-Benzenedisulfonic Acid | Isobutylene | - | High | 78 (for para-tertiary-butylphenol) | [8] |
| p-Toluenesulfonic Acid | Isobutylene | - | Lower | 34 (for para-tertiary-butylphenol) | [8] |
Visualizing the Process: Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates a typical workflow for a this compound-mediated alkylation reaction using a solid acid catalyst.
Caption: Experimental workflow for heterogeneous catalytic alkylation.
Signaling Pathway: In Situ this compound Formation and Alkylation
This diagram shows the logical relationship in the formation of this compound and its role in the alkylation of a phenol.
Caption: In situ formation and reaction of this compound.
Conclusion
The selection of a catalyst for this compound-mediated reactions depends on the specific requirements of the synthesis, including desired yield, selectivity, and operational conditions. For the synthesis of this compound, sulfuric acid is a common but potentially non-selective reagent, while SO₃-amine complexes offer higher selectivity at a greater cost. In alkylation reactions where this compound is an intermediate, heterogeneous catalysts like zeolites (Beta and Y) and sulfated zirconia show high activity and selectivity, with the added benefit of being recyclable. Ionic liquids also present a promising alternative with high conversion rates at moderate temperatures. The provided data and protocols offer a foundation for researchers to select and optimize the catalytic system for their specific alkylation needs.
References
- 1. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]
- 3. researchgate.net [researchgate.net]
- 4. US7692047B2 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 5. Alkylation of Toluene with tert-Butyl Alcohol over Different Zeolites with the Same Si/Al Ratio | Semantic Scholar [semanticscholar.org]
- 6. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US3932537A - Alkylation of phenols - Google Patents [patents.google.com]
Comparative Guide to the Cross-Reactivity of Butyl Sulfate with Various Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of butyl sulfate (B86663) with common functional groups encountered in drug development and biological systems. Understanding these potential interactions is crucial for assessing the stability of drug candidates, predicting potential off-target effects, and designing robust synthetic routes. This document outlines the relative reactivity of butyl sulfate towards primary amines, secondary amines, thiols, hydroxyl, and carboxyl groups, supported by experimental data and detailed protocols for assessing these interactions.
Relative Reactivity of Functional Groups with this compound
This compound is an alkylating agent that reacts with nucleophilic functional groups primarily through a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is highly dependent on the nucleophilicity of the functional group, steric hindrance, and the reaction conditions.
The general order of nucleophilicity, and therefore reactivity towards this compound, for the functional groups discussed in this guide is:
Thiols > Primary Amines > Secondary Amines > Hydroxyl Groups > Carboxyl Groups
This reactivity trend is based on the inherent nucleophilicity of the heteroatoms and their corresponding anions. Thiols are excellent nucleophiles due to the high polarizability of the sulfur atom. Amines are also highly reactive, with primary amines generally being more nucleophilic than secondary amines due to reduced steric hindrance. Hydroxyl groups are less nucleophilic than amines, and their reactivity is significantly enhanced in their deprotonated (alkoxide) form. Carboxylic acids are the least reactive in their protonated state due to the delocalization of the negative charge in the carboxylate anion, which reduces its nucleophilicity.
Quantitative Comparison of Reactivity
While specific kinetic data for the reaction of this compound with a wide range of functional groups is not extensively available in a single comparative study, the relative reactivity can be inferred from studies on analogous alkyl sulfates and general principles of SN2 reactions. The following table summarizes the expected relative reactivity based on established nucleophilicity trends.
| Functional Group | Example Compound | Expected Relative Reactivity (krel) | Notes |
| Thiol | Cysteine | ~1000 | Highly reactive, especially in its thiolate form (RS⁻). |
| Primary Amine | Glycine | ~100 | Good nucleophiles, reactivity is pH-dependent. |
| Secondary Amine | Proline | ~50 | Less reactive than primary amines due to increased steric hindrance. |
| Hydroxyl | Serine | ~1 | Significantly more reactive as the corresponding alkoxide (RO⁻). |
| Carboxyl | Aspartic Acid | < 1 | Generally unreactive as the carboxylate (RCOO⁻) due to resonance stabilization. |
Note: The relative reactivity values (krel) are estimates for illustrative purposes to highlight the expected order of magnitude differences in reaction rates. Actual rates will vary depending on the specific molecule, solvent, temperature, and pH.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound with various functional groups, a competitive reactivity study can be performed. This involves reacting this compound with a mixture of representative compounds containing the functional groups of interest and monitoring the reaction progress over time.
Protocol for Competitive Cross-Reactivity Analysis
Objective: To determine the relative reactivity of this compound with primary amine, secondary amine, thiol, hydroxyl, and carboxyl functional groups.
Materials:
-
This compound
-
Model compounds:
-
Primary Amine: Benzylamine
-
Secondary Amine: N-Methylbenzylamine
-
Thiol: Benzyl (B1604629) mercaptan
-
Hydroxyl: Benzyl alcohol
-
Carboxyl: Benzoic acid
-
-
Internal standard (e.g., dodecane)
-
Solvent: Acetonitrile or other suitable polar apathetic solvent
-
Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Analytical equipment: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in the chosen solvent.
-
Prepare a stock solution containing an equimolar mixture of the model compounds (benzylamine, N-methylbenzylamine, benzyl mercaptan, benzyl alcohol, and benzoic acid) and the internal standard (e.g., 10 mM each) in the same solvent.
-
-
Reaction Setup:
-
In a reaction vial, combine the mixed model compound solution with the this compound stock solution at a defined molar ratio (e.g., 1:1 ratio of total nucleophiles to this compound).
-
If pH control is desired, the reaction can be performed in a buffered solvent system.
-
Initiate the reaction by adding the this compound solution and start a timer.
-
Maintain the reaction at a constant temperature (e.g., 37 °C or 50 °C) with stirring.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., ice-cold acetonitrile) to stop further reaction.
-
-
Analytical Measurement:
-
Analyze the quenched samples by GC-MS or HPLC to quantify the remaining concentration of each model compound and the formation of their respective butylated products.
-
The use of an internal standard is crucial for accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of each reactant as a function of time.
-
Determine the initial reaction rate for each functional group by calculating the slope of the concentration vs. time plot at the initial time points.
-
Calculate the relative reactivity by normalizing the initial rates to the rate of the least reactive functional group.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the competitive cross-reactivity analysis.
A Comparative Guide to the Efficacy of Sulfate-Based Ionic Liquids in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for more efficient and sustainable catalytic processes is a cornerstone of modern chemical research and development. In this context, ionic liquids (ILs), particularly those with sulfate-based anions, have emerged as promising catalysts and catalytic solvents. Their unique properties, including low vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to traditional volatile organic solvents and corrosive acid catalysts. This guide provides an objective comparison of the efficacy of different sulfate-based ionic liquids in two key catalytic applications: the esterification of fatty acids for biodiesel production and the hydrolysis of cellulose (B213188) for the generation of valuable platform chemicals. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies provided to ensure reproducibility.
Catalytic Esterification for Biodiesel Production
The esterification of free fatty acids (FFAs) is a critical step in the production of biodiesel from low-cost feedstocks, which often contain high amounts of FFAs. Brønsted acidic ionic liquids, particularly those containing the hydrogen sulfate (B86663) ([HSO₄]⁻) anion, have demonstrated high catalytic activity in this reaction.
Comparative Performance of Sulfate-Based Ionic Liquids in the Esterification of Oleic Acid
The following table summarizes the catalytic performance of various sulfate-based ionic liquids in the esterification of oleic acid with methanol (B129727), a model reaction for biodiesel production.
| Ionic Liquid Catalyst | Catalyst Loading (wt%) | Methanol/Oleic Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Oleic Acid Conversion (%) | Reference |
| [BMIM][HSO₄] | 10 | 9:1 | 120 | 0.5 | 94.1 | [1][2] |
| [HMIM][HSO₄] | 10 | 9:1 | 120 | 0.5 | ~90 | [1] |
| [EDA-PS][P-TSA] | 3 | 13:1 | 70 | 1.8 | 97.58 | [3] |
| Et₃NHSO₄ | 5.2 | 15:1 | 170 | 3 | 82.1 | [4] |
Note: [BMIM][HSO₄] = 1-butyl-3-methylimidazolium hydrogen sulfate; [HMIM][HSO₄] = 1-hexyl-3-methylimidazolium (B1224943) hydrogen sulfate; [EDA-PS][P-TSA] = a multi-SO₃H functionalized ionic liquid.
The data indicates that imidazolium-based ionic liquids with a hydrogen sulfate anion are highly effective catalysts for the esterification of oleic acid. Notably, the multi-SO₃H functionalized ionic liquid [EDA-PS][P-TSA] achieved a very high conversion rate under milder conditions, highlighting the potential of task-specific ionic liquid design.[3]
Experimental Protocol: Esterification of Oleic Acid
The following is a generalized experimental protocol for the esterification of oleic acid with methanol catalyzed by a sulfate-based ionic liquid, based on procedures reported in the literature.[1][2]
Materials:
-
Oleic acid
-
Methanol
-
Sulfate-based ionic liquid catalyst (e.g., [BMIM][HSO₄])
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reactant Mixture Preparation: In a round-bottom flask, combine oleic acid and methanol in the desired molar ratio (e.g., 9:1 methanol to oleic acid).
-
Catalyst Addition: Add the sulfate-based ionic liquid catalyst to the mixture. The catalyst loading is typically a percentage of the weight of oleic acid (e.g., 10 wt%).
-
Reaction: Place the flask on a hotplate with magnetic stirring and fit it with a reflux condenser. Heat the reaction mixture to the desired temperature (e.g., 120°C) and maintain it for the specified reaction time (e.g., 30 minutes).
-
Product Separation: After the reaction is complete, allow the mixture to cool. The biodiesel (methyl oleate) product will typically form a separate layer from the ionic liquid. The product layer can be separated by decantation or centrifugation.
-
Product Analysis: The conversion of oleic acid to methyl oleate (B1233923) is determined by analyzing the product mixture using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Catalytic Hydrolysis of Cellulose
The hydrolysis of cellulose, a major component of lignocellulosic biomass, into fermentable sugars is a key step in the production of biofuels and bio-based chemicals. Sulfonic acid-functionalized ionic liquids have shown promise as effective catalysts for this process.
Comparative Performance of Sulfonic Acid-Functionalized Ionic Liquids in Cellulose Hydrolysis
The table below presents a comparison of the catalytic activity of various sulfonic acid-functionalized ionic liquids in the hydrolysis of Sigmacell cellulose.
| Ionic Liquid Catalyst | Temperature (°C) | Total Reducing Sugar (TRS) Yield (%) | Glucose Yield (%) | Reference |
| 1-(1-propylsulfonic)-3-methylimidazolium chloride | 160 | 34.4 | 18.6 (at 170°C) | [5] |
| 1-(1-butylsulfonic)-3-methylimidazolium chloride | 160 | 31.4 | 20.8 (at 170°C) | [5] |
| 1-(1-propylsulfonic)pyridinium chloride | 160 | Lower than imidazolium-based | Not specified | [5] |
| Triethanolammonium propylsulfonic acid sulfate | 160 | Lower than imidazolium- and pyridinium-based | Not specified | [5] |
| 1-(4-sulfonic acid) butyl-3-methylimidazolium hydrogen sulfate | Not specified | 70 (MCC conversion) | Not specified | [6] |
| [C₃SO₃Hmim]HSO₄ | 100-180 | 5.98 (heterogeneous) | Not specified | [7] |
| [HBth][CH₃SO₃] | 100-180 | 33.97 (homogeneous) | Not specified | [7] |
Note: MCC = Microcrystalline cellulose; [C₃SO₃Hmim]HSO₄ = 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate; [HBth][CH₃SO₃] = benzothiazolomethane sulfonate.
The results demonstrate that the catalytic activity of sulfonic acid-functionalized ionic liquids is influenced by the cation structure, with imidazolium-based ILs generally showing higher activity than pyridinium (B92312) and triethanolammonium-based ILs for cellulose hydrolysis.[5] The reaction system (homogeneous vs. heterogeneous) also plays a crucial role in the overall yield.[7]
Experimental Protocol: Hydrolysis of Cellulose
The following is a general experimental protocol for the hydrolysis of cellulose using a sulfonic acid-functionalized ionic liquid catalyst in an aqueous solution.[5][7]
Materials:
-
Cellulose (e.g., Sigmacell)
-
Sulfonic acid-functionalized ionic liquid catalyst
-
Deionized water
-
High-pressure reactor or sealed vials
-
Oven or heating block
-
Centrifuge
-
Spectrophotometer for reducing sugar analysis (e.g., using the DNS method)
-
High-performance liquid chromatography (HPLC) for glucose analysis
Procedure:
-
Catalyst Solution Preparation: Prepare an aqueous solution of the sulfonic acid-functionalized ionic liquid catalyst of a specific concentration.
-
Reaction Setup: Place a known amount of cellulose into a reaction vessel (e.g., a sealed vial or a high-pressure reactor). Add the catalyst solution to the cellulose.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 150-180°C) for a specific duration.
-
Quenching and Separation: After the reaction, rapidly cool the reactor in an ice bath to stop the reaction. Centrifuge the mixture to separate the solid residue from the liquid hydrolysate.
-
Product Analysis:
-
Total Reducing Sugars (TRS): Determine the concentration of total reducing sugars in the supernatant using a standard method like the dinitrosalicylic acid (DNS) assay and a spectrophotometer.
-
Glucose: Quantify the glucose concentration in the supernatant using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an ion-exchange column) and detector (e.g., a refractive index detector).
-
Visualizing Catalytic Processes
To better understand the workflows and relationships in catalysis using ionic liquids, the following diagrams are provided.
Caption: Workflow for catalytic esterification using a sulfate-based ionic liquid.
Caption: General workflow for the hydrolysis of cellulose catalyzed by a sulfate-based ionic liquid.
Conclusion
Sulfate-based ionic liquids, particularly those with imidazolium (B1220033) cations and sulfonic acid functional groups, are highly effective catalysts for both the esterification of fatty acids and the hydrolysis of cellulose. The tunability of their structure allows for the design of task-specific ionic liquids with enhanced catalytic activity. The data presented in this guide, along with the detailed experimental protocols, provides a valuable resource for researchers and scientists working to develop greener and more efficient catalytic processes. The ability to recycle and reuse these catalysts further enhances their appeal from both an economic and environmental perspective. Future research will likely focus on the development of even more active and stable sulfate-based ionic liquids and their application in a wider range of catalytic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonic Acid Group Functionalized Ionic Liquid Catalyzed Hydrolysis of Cellulose in Water: Structure Activity Relationships [pubs.sciepub.com]
- 6. Esterification of oleic acid in [Bmim]BF4/[Hmim]HSO4 + TX-100/cyclohexane ionic liquid microemulsion - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Ionic Liquid Catalyzed Hydrolysis of Sugarcane Cellulose to Produce Reducing Sugar [mdpi.com]
A Guide to the Validation of Derivatization Methods for Complex Biological Samples
For researchers, scientists, and drug development professionals working with complex biological matrices, the accurate quantification of target analytes is paramount. Derivatization, a process of chemically modifying an analyte, is a powerful tool to enhance detectability, improve chromatographic separation, and increase the stability of molecules of interest.[1][2][3] However, the introduction of a chemical modification step necessitates a thorough validation to ensure the reliability and accuracy of the analytical method. This guide provides a comparative overview of common derivatization methods, supporting experimental data, and detailed protocols for validation.
Comparing Derivatization Reagents
The selection of a derivatization reagent is critical and depends on the target analyte's functional group (e.g., hydroxyl, thiol, amino, carboxyl) and the analytical platform being used, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[1][4] Below is a comparison of commonly used derivatization reagents.
| Target Functional Group | Derivatization Reagent | Analytical Platform | Key Advantages | Considerations | Reported Signal Enhancement |
| Thiols (-SH) | Iodoacetamide (IAM) | LC-MS/MS | Standard reagent in proteomics for stable alkylation of cysteine residues.[4] | Light-sensitive.[4] | N/A (focus on stabilization) |
| N-ethylmaleimide (NEM) | LC-MS/MS | High reactivity and specificity for thiols. | Can introduce mass modifications that may interfere with data analysis. | N/A (focus on stabilization) | |
| Amines (-NH2) | Phenyl isothiocyanate (PITC) | HPLC-MS/MS | Increases retention in reversed-phase HPLC.[5] | Can result in byproducts that interfere with analysis. | N/A (focus on chromatographic improvement) |
| Dansyl chloride | HPLC | Forms highly fluorescent derivatives, significantly improving detection limits.[6] | Reaction conditions need careful optimization to avoid multiple derivatizations. | N/A (focus on fluorescence enhancement) | |
| Carboxyls (-COOH) | O-benzylhydroxylamine (O-BHA) | LC-MS/MS | Enables sensitive and reproducible quantification of short-chain fatty acids.[7] | Requires liquid-liquid extraction post-derivatization.[7] | N/A (focus on quantification) |
| Hydroxyls (-OH) | Amplifex | LC-MS/MS | Optimum reagent for profiling multiple vitamin D metabolites with significant signal enhancement.[8] | Performance can vary for specific metabolites.[8] | 3- to 295-fold depending on the compound.[8] |
| p-toluenesulfonyl isocyanate (PTSI) | MS | Rapid and quantitative reaction at room temperature, improving ionization.[9] | Detection is typically in negative ion mode.[9] | N/A (focus on ionization improvement) | |
| Carbonyls (C=O) | Biotin hydrazide | MS | Allows for enrichment of carbonylated proteins via avidin (B1170675) affinity chromatography.[10] | The stability of the resulting hydrazone may require a reduction step.[10] | N/A (focus on enrichment) |
Experimental Protocol: A Step-by-Step Guide to Method Validation
A robust validation of a derivatization method ensures its suitability for the intended analytical application.[11] The following is a generalized protocol for the validation of a derivatization method for quantitative analysis in biological samples, based on guidelines from regulatory bodies like the EMA and FDA.[12][13]
Preparation of Standards and Quality Control Samples
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte. A blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard but without analyte) should be included.[14]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the range of the calibration curve.
Derivatization Procedure
-
Optimization: Optimize the derivatization reaction conditions, including reagent concentration, reaction time, temperature, and pH, to achieve the highest possible reaction yield and stability of the derivative.[2]
-
Protocol:
-
Add a precise volume of the derivatization reagent to the prepared standards, QC samples, and unknown biological samples.
-
Incubate the mixture under the optimized temperature and time conditions. For instance, a common protocol for thiol alkylation involves incubation for 30-45 minutes at room temperature in the dark.[4]
-
Stop the reaction, if necessary, by adding a quenching reagent or by changing the pH.
-
Proceed with sample clean-up (e.g., solid-phase extraction, liquid-liquid extraction) to remove excess reagent and byproducts.[2][4]
-
Analytical Method Validation Parameters
The validation process should assess the following key parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte from other components in the sample, such as endogenous matrix components or metabolites. This is evaluated by analyzing at least six different blank matrix samples.[14]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are determined by analyzing the QC samples in multiple runs on different days.[14] A common acceptance criterion for precision is a relative standard deviation (RSD) of less than 15%.[15]
-
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing the calibration standards over the expected concentration range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. The analyte signal at the LLLOQ should be at least five times the signal of a blank sample.[12]
-
Stability: The stability of the analyte and its derivative in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.
Workflow and Logic Diagrams
To visualize the processes involved in validating a derivatization method, the following diagrams have been created using the DOT language.
Caption: A workflow for the development and validation of a derivatization method.
Caption: The logical flow from analyte derivatization to final data reporting.
References
- 1. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
performance comparison of different chromatography columns for sulfate analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various high-performance liquid chromatography (HPLC) and ion chromatography (IC) columns for the analysis of sulfate (B86663). The selection of an appropriate column is critical for achieving accurate, reliable, and efficient quantification of sulfate in diverse sample matrices, from environmental waters to pharmaceutical formulations. This document presents a summary of performance data, detailed experimental protocols, and a visual representation of a typical analytical workflow to aid in your column selection process.
Performance Comparison of Chromatography Columns
The following table summarizes the performance characteristics of several commercially available chromatography columns for sulfate analysis. Please note that direct comparison of all parameters is challenging due to variations in experimental conditions across different studies. The data presented here is extracted from manufacturers' application notes and relevant scientific publications.
| Column Name | Column Type | Stationary Phase Chemistry | Particle Size (µm) | Dimensions (mm) | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Peak Asymmetry (As) |
| Thermo Scientific Dionex IonPac AS18 | Anion-Exchange | Hydroxide-selective anion-exchange | 4 | 4 x 150 | ~2.1 | 0.013 mg/L | 0.04 mg/L | 1.2 |
| Shodex IC SI-90 4E | Anion-Exchange | Quaternary ammonium (B1175870) polymethacrylate | 9 | 4.0 x 250 | ~10-12 | 15 µg/L | Not specified | Not specified |
| Thermo Scientific Acclaim Trinity P1 | Mixed-Mode | Nanopolymer silica (B1680970) hybrid with reversed-phase, weak anion-exchange, and strong cation-exchange functionalities | 3 | 3.0 x 100 | Not specified | Not specified | Not specified | Not specified |
| HELIX Amaze TH | Mixed-Mode HILIC | HILIC with anion- and cation-exchange functionalities | 5 | 4.6 x 50 | Not specified | Not specified | Not specified | Not specified |
| Waters Atlantis Premier BEH Z-HILIC | HILIC | Zwitterionic sulfobetaine (B10348) bonded to BEH particles | 2.5 | 4.6 x 100 | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison table are provided below.
Thermo Scientific Dionex IonPac AS18
-
Sample Preparation: For adenosine (B11128) samples, dissolve the sample in deionized water to a concentration of 20 mg/mL. Filter the sample through a 0.45 µm filter prior to injection.[1]
-
Chromatographic Conditions:
Shodex IC SI-90 4E
-
Sample Preparation: For fertilizer samples, weigh 1.00 g of the sample and extract with 100 mL of hydrochloric acid. After centrifugation, the supernatant is diluted and filtered through a 0.45 µm membrane filter.[2] For water samples, filter through a 0.45 µm membrane. Dilute if the expected sulfate concentration is outside the calibration range.[3]
-
Chromatographic Conditions:
Thermo Scientific Acclaim Trinity P1
-
Sample Preparation: Samples are typically dissolved in an appropriate solvent, filtered, and injected. Specific sample preparation will depend on the matrix.
-
Chromatographic Conditions (for general counter-ion analysis):
HELIX Amaze TH
-
Sample Preparation: Dissolve the sample at a concentration of 0.5 mg/mL.[6]
-
Chromatographic Conditions:
Waters Atlantis Premier BEH Z-HILIC
-
Sample Preparation: Prepare salt stock solutions at 1 mg/mL in 50% acetonitrile. Combine and dilute to 0.1 mg/mL with 60% acetonitrile.[7]
-
Chromatographic Conditions:
Visualization of Experimental Workflow
The following diagram illustrates a general experimental workflow for sulfate analysis using chromatography.
Caption: A typical workflow for sulfate analysis.
References
A Comparative Guide to Enzymatic and Chemical Hydrolysis of Sulfate Esters
For Researchers, Scientists, and Drug Development Professionals
The cleavage of sulfate (B86663) esters is a critical process in various biological pathways and a key consideration in drug development and metabolism studies. The choice between enzymatic and chemical hydrolysis methods depends on several factors, including substrate specificity, reaction conditions, and desired outcomes. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Enzymatic vs. Chemical Hydrolysis
| Feature | Enzymatic Hydrolysis (using Sulfatases) | Chemical Hydrolysis (e.g., Acid Solvolysis) |
| Specificity | High substrate and stereospecificity | Low to moderate specificity, potential for side reactions |
| Reaction Conditions | Mild (physiological pH and temperature) | Harsh (strong acids/bases, high temperatures)[1] |
| Efficiency | High catalytic efficiency under optimal conditions | Can be efficient but may lead to substrate degradation[2] |
| Byproducts | Minimal, clean reaction | Potential for various byproducts and artifacts[3] |
| Substrate Scope | Limited to substrates of specific sulfatases | Broad, applicable to a wide range of sulfate esters |
| Cost & Availability | Enzymes can be expensive and may not be available for all substrates | Reagents are generally inexpensive and widely available |
Quantitative Comparison of Hydrolysis Methods
The following table summarizes key quantitative parameters for representative enzymatic and chemical hydrolysis methods. These values can vary significantly depending on the specific substrate, enzyme, or chemical reagent used.
| Parameter | Enzymatic Hydrolysis (Arylsulfatase) | Chemical Hydrolysis (Acid Solvolysis) |
| Substrate Example | p-Nitrophenyl sulfate (pNPS) | Steroid sulfates (e.g., DHEAS) |
| Typical Reagent | Arylsulfatase from Helix pomatia or Aerobacter aerogenes | Sulfuric acid in an organic solvent (e.g., ethyl acetate)[4] |
| Optimal pH | 5.0 - 7.4[5][6] | Highly acidic (e.g., pH < 1) |
| Optimal Temperature | 25°C - 45°C[7] | Room temperature to elevated temperatures (e.g., 39°C - 56°C)[4] |
| Reaction Time | Minutes to hours[6][8] | Hours to overnight[4] |
| Km (Michaelis constant) | 0.21 - 10.9 mM (for various arylsulfatases and substrates)[5][9] | Not applicable |
| Vmax (Maximum reaction velocity) | Varies widely with enzyme and substrate (e.g., 0.84 - 0.93 units/mg for ARSK)[9] | Not applicable |
| Yield | Often quantitative under optimal conditions | Can be quantitative, but risk of degradation[3] |
Experimental Protocols
Enzymatic Hydrolysis of p-Nitrophenyl Sulfate (pNPS)
This protocol is a general guideline for the assay of arylsulfatase activity using the common chromogenic substrate p-nitrophenyl sulfate.
Materials:
-
Arylsulfatase enzyme solution (e.g., from Helix pomatia)
-
p-Nitrophenyl sulfate (pNPS) solution (substrate)
-
Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.4)[6]
-
Stopping reagent (e.g., 1 M NaOH)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of pNPS in the buffer.
-
Prepare the arylsulfatase solution in the same buffer. The concentration will depend on the enzyme's specific activity.
-
In a microcentrifuge tube or a cuvette, combine the buffer and the pNPS solution. The final concentration of pNPS is typically varied to determine kinetic parameters.[6]
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.[7]
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stopping reagent (e.g., NaOH), which also develops the color of the product, p-nitrophenol.
-
Measure the absorbance of the solution at 405-420 nm.[10]
-
A standard curve of p-nitrophenol should be prepared to quantify the amount of product formed.
Chemical Hydrolysis of Steroid Sulfates via Acid Solvolysis
This protocol describes a common method for the cleavage of steroid sulfates.
Materials:
-
Steroid sulfate sample
-
Ethyl acetate[4]
-
Sulfuric acid[4]
-
Sodium chloride (saturated solution)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
Dissolve the steroid sulfate sample in a suitable solvent.
-
Acidify the sample with a small amount of sulfuric acid.
-
Add ethyl acetate (B1210297) and vortex thoroughly to extract the steroid sulfate into the organic phase.[4]
-
Allow the phases to separate and collect the ethyl acetate layer.
-
Incubate the ethyl acetate solution at a controlled temperature (e.g., 39°C) for a specified time (e.g., 24 hours) to allow for solvolysis.[4]
-
After incubation, wash the ethyl acetate solution with a saturated sodium chloride solution and then with a saturated sodium bicarbonate solution to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent using a rotary evaporator to obtain the de-sulfated steroid.
-
The product can then be further purified or analyzed.
Visualizing the Processes
Experimental Workflow Comparison
Caption: Comparative workflow of enzymatic and chemical hydrolysis.
Signaling Pathway: Heparan Sulfate Proteoglycan (HSPG) Co-receptor Function
Sulfation patterns on heparan sulfate chains are crucial for their role as co-receptors in various signaling pathways, such as Fibroblast Growth Factor (FGF) signaling.
Caption: Role of heparan sulfate in FGF signaling.
Discussion
Enzymatic Hydrolysis: Precision and Mild Conditions
Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters with high specificity.[11] This specificity is a major advantage, as it minimizes the risk of unwanted side reactions and preserves the integrity of the substrate molecule, which is particularly important when working with complex biomolecules. The mild reaction conditions, typically at or near physiological pH and temperature, are another significant benefit, preventing the degradation of sensitive compounds. However, the high specificity of sulfatases can also be a limitation, as a particular enzyme will only act on a specific substrate or a narrow range of substrates. Furthermore, the availability and cost of purified sulfatases can be a prohibitive factor.
Chemical Hydrolysis: Broad Applicability at a Cost
Chemical methods, such as acid-catalyzed solvolysis or hydrolysis, offer a broader applicability and can be used to cleave sulfate esters from a wide variety of molecules.[1] The reagents for these methods are generally inexpensive and readily available. The primary drawback of chemical hydrolysis is the harsh reaction conditions required, which can lead to the degradation of the substrate or the generation of unwanted byproducts.[1][3] This lack of specificity can complicate downstream analysis and may not be suitable for labile compounds. For instance, hot acid hydrolysis can cause destruction of certain ketosteroids.[2]
Conclusion
The choice between enzymatic and chemical hydrolysis of sulfate esters is a trade-off between specificity and broad applicability. For applications requiring high precision and the preservation of molecular integrity, such as in detailed metabolic studies or the analysis of sensitive biomolecules, enzymatic hydrolysis is the superior choice, provided a suitable enzyme is available. Conversely, when dealing with a wide range of sulfated compounds or when cost and reagent availability are primary concerns, chemical hydrolysis offers a robust and versatile alternative, albeit with a higher risk of non-specific reactions and substrate degradation. Researchers should carefully consider the nature of their substrate and the goals of their experiment to make an informed decision.
References
- 1. Analysis of sulfate esters by solvolysis or hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Solvolysis of chenodeoxycholic acid sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Enzymatic Hydrolysis of an Organic Sulfur Compound [scirp.org]
- 8. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arylsulfatase K, a Novel Lysosomal Sulfatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
inter-laboratory comparison of sulfate quantification methods
A Comprehensive Guide to Inter-laboratory Comparison of Sulfate (B86663) Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of sulfate is crucial in a variety of applications, from environmental monitoring to biological sample analysis. This guide provides an objective comparison of common analytical methods for sulfate quantification, supported by performance data from inter-laboratory studies and standardized protocols.
Data Presentation: A Comparative Overview
The performance of an analytical method is determined by several key parameters, including accuracy, precision, and the limits of detection and quantification. The following table summarizes these performance characteristics for three widely used sulfate quantification methods: Ion Chromatography (IC), Turbidimetry, and the Gravimetric method. The data presented is synthesized from collaborative studies and performance evaluations to provide a comparative benchmark.
| Performance Metric | Ion Chromatography (EPA 300.0A / ASTM D4327) | Turbidimetry (EPA 375.4) | Gravimetric Method |
| Principle | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection. | Precipitation of sulfate as barium sulfate and measurement of the resulting turbidity. | Precipitation of sulfate as barium sulfate, followed by filtration, drying, and weighing of the precipitate. |
| Mean Recovery (Accuracy) | 95% to 104%[1] | Approximately 98%[2] | Considered a reference method with high accuracy when performed correctly. |
| Relative Standard Deviation (Precision) | <10% (overall) and <6% (single-analyst) for concentrations >24 mg/L[1] | 13.70% RSD (multi-laboratory)[2] | High precision, but highly dependent on analyst technique. |
| Limit of Detection (LOD) | 0.01 mg/L to 0.20 mg/L[3] | Approximately 1 mg/L[4] | Typically around 10 mg/L. |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD. | Not explicitly stated in provided documents, but generally higher than LOD. | Not explicitly stated, but higher than LOD. |
| Common Interferences | High concentrations of other anions (e.g., chloride, bicarbonate).[1] | Color, suspended matter, silica (B1680970) (>500 mg/L), organic material.[5][6] | Co-precipitation of other ions (e.g., nitrates, chlorates), presence of suspended matter.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility and comparability of results across different laboratories. Below are the methodologies for the three key sulfate quantification techniques.
Ion Chromatography (based on EPA Method 300.0)
Principle: Ion chromatography separates ions based on their interaction with a resin (stationary phase) as they are carried by an eluent (mobile phase). For sulfate analysis, an anion exchange column is used. The separated sulfate ions are then detected by a conductivity detector.
Apparatus:
-
Ion chromatograph equipped with a guard column, anion separator column, anion suppressor, and a conductivity detector.
-
Data acquisition system.
-
Autosampler (optional).
-
Standard laboratory glassware.
Reagents:
-
Reagent water (18 MΩ-cm).
-
Eluent solution (e.g., a mixture of sodium carbonate and sodium bicarbonate).
-
Regenerant solution (e.g., sulfuric acid).
-
Sulfate stock standard solution (1000 mg/L).
Procedure:
-
Instrument Setup: Prepare the eluent and regenerant solutions and set up the ion chromatograph according to the manufacturer's instructions. Equilibrate the system until a stable baseline is achieved.
-
Calibration: Prepare a series of calibration standards by diluting the sulfate stock standard solution with reagent water to cover the expected concentration range of the samples. Inject the standards and create a calibration curve by plotting peak area against concentration.
-
Sample Preparation: Filter samples containing particulates through a 0.45 µm filter. Dilute samples if the sulfate concentration is expected to be outside the calibration range.
-
Analysis: Inject the prepared samples into the ion chromatograph.
-
Quantification: The concentration of sulfate in the sample is determined by comparing its peak area to the calibration curve.
Turbidimetric Method (based on EPA Method 375.4)
Principle: This method relies on the reaction of sulfate ions with barium chloride in an acidic medium to form a uniform suspension of barium sulfate (BaSO₄) crystals. The resulting turbidity is measured with a nephelometer or spectrophotometer and is proportional to the sulfate concentration.[4]
Apparatus:
-
Nephelometer or Spectrophotometer (for use at 420 nm).
-
Magnetic stirrer and stir bars.
-
Stopwatch.
-
Standard laboratory glassware.
Reagents:
-
Conditioning reagent (a mixture of hydrochloric acid, ethanol (B145695) or isopropanol, sodium chloride, and glycerol).[4]
-
Barium chloride (BaCl₂), crystals.
-
Sulfate stock standard solution (1000 mg/L).
Procedure:
-
Sample Preparation: If the sample is turbid, filter it. Pipette a suitable volume of the sample into a flask.
-
Conditioning: Add the conditioning reagent to the sample and mix with a magnetic stirrer.
-
Precipitation: While stirring, add a measured amount of barium chloride crystals and begin timing immediately. Stir for a precise period (e.g., 60 seconds).
-
Turbidity Measurement: Immediately after stirring, pour the solution into the measurement cell of the nephelometer or spectrophotometer. Measure the turbidity or absorbance at regular intervals for a set period.
-
Calibration: Prepare a series of sulfate standards and treat them in the same manner as the samples to create a calibration curve.
-
Quantification: Determine the sulfate concentration of the sample from the calibration curve. A blank, without the addition of barium chloride, should be run to correct for sample color and turbidity.[4]
Gravimetric Method
Principle: The gravimetric method is a classical analytical technique that involves the precipitation of sulfate ions as barium sulfate from a hot, acidic solution by the addition of barium chloride. The precipitate is then filtered, washed, dried or ignited, and weighed. The mass of the barium sulfate precipitate is used to calculate the concentration of sulfate in the original sample.[7]
Apparatus:
-
Analytical balance.
-
Drying oven or muffle furnace.
-
Filter paper (ashless) and funnels, or filtering crucibles.
-
Beakers, hot plates, and other standard laboratory glassware.
Reagents:
-
Hydrochloric acid (HCl).
-
Barium chloride (BaCl₂) solution.
-
Silver nitrate (B79036) solution (for testing completeness of washing).
Procedure:
-
Sample Preparation: Take a measured volume of the sample in a beaker and acidify with hydrochloric acid. Heat the solution to near boiling.
-
Precipitation: Slowly add a hot barium chloride solution to the hot sample solution while stirring continuously. This promotes the formation of large, easily filterable crystals.
-
Digestion: Keep the solution hot for a period (e.g., at least one hour) to allow the precipitate to digest, which improves its purity and filterability.
-
Filtration: Filter the hot solution through ashless filter paper or a pre-weighed filtering crucible.
-
Washing: Wash the precipitate with several portions of hot deionized water until the filtrate is free of chloride ions (as tested with silver nitrate solution).
-
Drying and Ignition: Transfer the filter paper containing the precipitate to a crucible. Dry and char the filter paper, then ignite in a muffle furnace at a high temperature (e.g., 800°C) to a constant weight. If using a filtering crucible, dry it to a constant weight.
-
Weighing: Cool the crucible in a desiccator and weigh it on an analytical balance. Repeat the ignition, cooling, and weighing steps until a constant mass is obtained.
-
Calculation: Calculate the mass of sulfate from the mass of the barium sulfate precipitate using the gravimetric factor.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for each sulfate quantification method.
Caption: Workflow for Sulfate Quantification by Ion Chromatography.
Caption: Workflow for the Turbidimetric Method of Sulfate Analysis.
Caption: Workflow for the Gravimetric Determination of Sulfate.
References
- 1. Determination of inorganic anions in water by ion chromatography: a collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NEMI Method Summary - 375.4 [nemi.gov]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. NEMI Method Summary - D516 [nemi.gov]
- 6. file.yizimg.com [file.yizimg.com]
- 7. tsfx.edu.au [tsfx.edu.au]
Safety Operating Guide
Proper Disposal of Butyl Sulfate: A Comprehensive Guide for Laboratory Professionals
The proper disposal of butyl sulfate (B86663) is a critical component of laboratory safety and environmental stewardship. As a chemical classified as harmful if swallowed, and sensitive to moisture, it necessitates careful handling and adherence to established disposal protocols.[1] This guide provides a detailed, step-by-step procedure for the safe management and disposal of butyl sulfate waste, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Hazard Assessment
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The primary hazard is that it is harmful if swallowed (Acute Oral Toxicity, Category 4).[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize potential exposure.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[2]
-
Hand Protection: Use appropriate chemical-resistant protective gloves.[1]
-
Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[1]
-
Respiratory Protection: Under normal laboratory use with adequate ventilation, specific respiratory protection is not required. However, for large spills or emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to manage it as hazardous waste.[1] It should never be disposed of down the drain or in regular trash.[2][3]
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, leak-proof container made of a compatible material.[4][5] The container must be in good condition with a secure lid.[5]
-
Segregate Waste: this compound is a non-halogenated organic compound. It should be collected in a waste stream designated for non-halogenated organic solvents.[6] Never mix it with incompatible waste such as acids, bases, or oxidizing agents.[6]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[3][5] The label must clearly state "this compound" and list any other constituents. Do not use abbreviations or chemical formulas.[5]
Step 2: Container Management
Proper management of the waste container is essential to prevent spills and ensure safety.
| Parameter | Specification | Rationale |
| Fill Level | Do not fill beyond 75-90% capacity.[7][8] | Allows for vapor expansion and reduces the risk of spills. |
| Container Status | Keep the container securely closed at all times, except when adding waste.[4][5] | Prevents the release of vapors and protects against spills. |
| Storage Location | Store in a designated, well-ventilated, and secure hazardous waste accumulation area.[9][10] | Ensures waste is safely stored away from incompatible materials and general laboratory traffic. |
Step 3: Spill Management
In the event of a this compound spill, follow these procedures:
-
Ensure Ventilation: Make sure the area is well-ventilated.[9]
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to soak up the spill.[1][2][11]
-
Collection: Carefully collect the absorbent material and place it into a suitable, closed container for disposal.[1][2]
-
Labeling: Label the container as "Hazardous Waste" containing this compound and the absorbent material.
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[9]
Step 4: Empty Container Disposal
Containers that once held this compound must be treated as hazardous waste until properly decontaminated.[6]
-
Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or acetone).[5]
-
Collect Rinsate: The first rinsate is considered hazardous waste and must be collected and added to the appropriate liquid hazardous waste container.[5][6][9] Subsequent rinses may be permissible for drain disposal, but always check with your institution's guidelines.[6]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label.[3][9] The container can then typically be disposed of as regular trash.[3]
Final Disposal
The ultimate disposal of chemical waste must be handled by trained professionals.
-
Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3][6][9]
-
Documentation: Follow all institutional procedures for waste manifest documentation.[9]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. vumc.org [vumc.org]
- 4. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. benchchem.com [benchchem.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. ethz.ch [ethz.ch]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. watson-int.com [watson-int.com]
Essential Safety and Logistics for Handling Butyl Sulfate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous chemicals like Butyl sulfate (B86663) (Di-n-butyl sulfate). This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn when there is a splash hazard. | Protects against splashes and airborne droplets that can cause serious eye irritation or damage. |
| Hand Protection | Butyl rubber or Viton™ gloves are recommended for handling corrosive acids and esters. Nitrile rubber may offer splash protection but is not suitable for prolonged contact. | Provides a barrier to prevent skin contact, which can cause irritation. Butyl rubber offers excellent resistance to a wide range of chemicals. |
| Skin and Body Protection | A chemically resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation (e.g., a chemical fume hood), respiratory protection is not typically required. For emergencies, large spills, or in poorly ventilated areas, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][2][3][4][5] | Prevents inhalation of harmful vapors or aerosols, which can cause respiratory irritation. |
Note: Always inspect gloves for any signs of degradation or perforation before use.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling Butyl sulfate minimizes the risk of exposure and accidents. The following workflow outlines the essential steps for safe handling from preparation to post-procedure cleanup.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Put on all required personal protective equipment as detailed in the PPE table.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Confirm that a spill kit containing an inert absorbent material is readily available.
-
-
Handling:
-
When transferring this compound, use a funnel and pour slowly to avoid splashing.
-
Conduct all work at least six inches inside the fume hood.
-
Keep the container of this compound closed when not in use.
-
-
Cleanup and Decontamination:
-
Upon completion of the experiment, decontaminate the work area with an appropriate cleaning agent.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound waste is classified as hazardous.
Waste Segregation and Collection:
-
Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, labeled, and sealed hazardous waste container. The container should be compatible with the chemical.
-
Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste bag or container.
Disposal Workflow:
Step-by-Step Disposal Protocol:
-
Containerization: Use appropriate, leak-proof containers for waste. Do not overfill containers; leave at least 10% headspace for expansion.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("Di-n-butyl sulfate"), and the associated hazards.
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Disposal: Arrange for the collection of hazardous waste by your institution's environmental health and safety department or a licensed waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety and logistical guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
